6-Methylpyridazine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGLCDFBFCHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543731 | |
| Record name | 6-Methylpyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64210-60-2 | |
| Record name | 6-Methylpyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylpyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyridazine-3-carboxylic acid (CAS No: 40154-75-0) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a derivative of the pyridazine core, this compound possesses a unique electronic distribution and structural rigidity that make it a valuable scaffold for designing novel bioactive molecules. Its strategic placement of a methyl group and a carboxylic acid moiety allows for versatile chemical modifications, enabling the exploration of vast chemical spaces in drug discovery programs. This guide provides a comprehensive overview of the compound's core properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its handling, reaction design, and analytical characterization.
Core Properties
The key physicochemical properties are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 40154-75-0 | |
| Molecular Formula | C₆H₆N₂O₂ | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | Solid | |
| SMILES | CC1=CC=C(C(O)=O)N=N1 | |
| InChI Key | SJWGLCDFBFCHNV-UHFFFAOYSA-N |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the two aromatic protons on the pyridazine ring, and the acidic proton of the carboxylic acid. The methyl group (CH₃) would likely appear as a singlet in the upfield region (around 2.5-2.8 ppm). The two protons on the pyridazine ring would appear as doublets in the aromatic region (typically 7.5-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the methyl and carboxyl groups. The carboxylic acid proton (COOH) would be a broad singlet at a highly downfield position (often >12 ppm), which would exchange with D₂O.[2][3]
-
¹³C NMR: The carbon NMR would display six unique signals. The methyl carbon would be found in the aliphatic region (~20-25 ppm). The four carbons of the pyridazine ring would resonate in the aromatic region (approximately 120-160 ppm). The carbonyl carbon of the carboxylic acid is highly deshielded and would appear significantly downfield (typically 165-185 ppm).[2][3]
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed around 1700-1730 cm⁻¹.[3] Additional peaks in the 1400-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridazine ring.
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be observed at an m/z corresponding to its molecular weight (138.12). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da).
Synthesis and Purification
The synthesis of pyridazine derivatives is a cornerstone of heterocyclic chemistry.[4][5] While specific, detailed published syntheses for this compound were not found in the initial search, a common and logical approach involves the oxidation of a suitable precursor, such as 3,6-dimethylpyridazine or 6-methyl-3-pyridazinecarbonitrile. A related patent describes the oxidation of a methyl group on a pyridazine ring to a carboxylic acid using strong oxidizing agents.[6]
Representative Synthesis Protocol: Oxidation of 3,6-Dimethylpyridazine
This protocol is a generalized procedure based on established chemical principles for the selective oxidation of a methyl group on an electron-deficient heterocyclic ring.
Causality behind Experimental Choices:
-
Oxidant: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically performed in a basic or neutral aqueous solution.
-
Temperature Control: The reaction is often initiated at a lower temperature and then gently heated to control the exothermic nature of the oxidation and prevent unwanted side reactions.
-
Work-up: Acidification of the reaction mixture is crucial to protonate the carboxylate salt (formed under basic conditions) to yield the final carboxylic acid product, which then precipitates out of the aqueous solution.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,6-dimethylpyridazine (1 equivalent) in water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the stirred suspension. The addition should be portion-wise to manage the reaction temperature.
-
Reaction: Heat the mixture to reflux (around 80-100 °C) and maintain for several hours until the purple color of the permanganate has disappeared, indicating its consumption, and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Quenching and Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification and Isolation: Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Precipitation and Collection: The desired this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Diagram of Synthesis Workflow
Caption: Generalized workflow for the synthesis of the title compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the pyridazine ring. This dual functionality makes it a versatile intermediate for constructing more complex molecules.[7][8]
Carboxylic Acid Reactivity
The carboxylic acid group is the primary site for derivatization. Standard organic transformations can be readily applied:
-
Amide Coupling: This is arguably the most important reaction for drug discovery. The carboxylic acid can be activated (e.g., using HATU, HOBt, or conversion to an acyl chloride with thionyl chloride) and then coupled with a wide variety of primary or secondary amines to form amides. This reaction is fundamental for building peptide mimics and other complex scaffolds.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields the corresponding esters. Esters can serve as prodrugs or as intermediates for further reactions.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (6-methyl-3-pyridazinemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Pyridazine Ring Reactivity
The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity.
-
Nucleophilic Aromatic Substitution (SₙAr): While the parent ring is relatively unreactive towards nucleophiles, the presence of a good leaving group (e.g., a halogen) on the ring would make it susceptible to SₙAr reactions. For example, a related compound, methyl 6-chloropyridazine-3-carboxylate, is cited as a key intermediate where the chlorine atom can be displaced by various nucleophiles.[9]
-
N-functionalization: The nitrogen atoms of the pyridazine ring possess lone pairs of electrons and can act as coordination sites for metal ions, forming metal complexes with potential applications in catalysis or as therapeutic agents.[8]
Diagram of Key Reactive Sites
Caption: Primary reaction pathways for derivatization.
Applications in Research and Drug Development
Pyridazine and its derivatives are prominent scaffolds in medicinal chemistry due to their wide range of biological activities, including antibacterial, antihypertensive, and anticancer effects.[5][6][7] this compound serves as a crucial intermediate in the synthesis of these bioactive molecules.
-
Scaffold for Bioactive Molecules: The pyridazine core is a bioisostere for other aromatic systems and can form key hydrogen bonds with biological targets through its nitrogen atoms. The carboxylic acid provides a critical attachment point for introducing various pharmacophores via amide coupling, allowing for systematic Structure-Activity Relationship (SAR) studies.[10]
-
Intermediate in Pharmaceutical Synthesis: Analogous structures, such as 6-methylnicotinic acid (an isomer), are known intermediates in the synthesis of major drugs like the anti-inflammatory etoricoxib.[11] This highlights the industrial relevance of methyl-substituted heteroaromatic carboxylic acids as building blocks. Similarly, derivatives like 6-amino-pyridazine-3-carboxylic acid are used to synthesize pharmaceuticals targeting neurological disorders and in agrochemicals.[12]
-
Coordination Chemistry: The nitrogen atoms in the pyridazine ring can coordinate with metal ions, leading to the formation of novel coordination polymers and complexes.[8] These materials can be explored for their catalytic, magnetic, or even therapeutic properties.
Safety and Handling
Proper safety precautions are mandatory when handling any chemical reagent.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[13][14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Surplus and non-recyclable solutions should be handled by a licensed disposal company.[13]
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its well-defined structure, coupled with the versatile reactivity of its carboxylic acid and pyridazine core, provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
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El-Gazzar, A. B. A., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Retrieved January 11, 2026, from [Link]
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6-Methylpyridine-3-carboxylic acid. (n.d.). Protheragen. Retrieved January 11, 2026, from [Link]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 11, 2026, from [Link]
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Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
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Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. Retrieved January 11, 2026, from [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]
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Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2015). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Retrieved January 11, 2026, from [Link]
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CAS 3222-47-7 6-methylpyridine-3-carboxylic Acid. (n.d.). Pharmacy Research. Retrieved January 11, 2026, from [Link]
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Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. (2017). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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6-Methylpyridazine-3-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 6-Methylpyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and intellectual property protection. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods. This document will detail the causality behind experimental choices, from initial purity assessment and molecular formula confirmation to the intricate mapping of atomic connectivity through advanced spectroscopic techniques.
Introduction: The Imperative of Unambiguous Structure
This compound (C₆H₆N₂O₂) is a substituted pyridazine, a class of nitrogen-containing heterocycles recognized for its diverse pharmacological activities.[1] The precise arrangement of its constituent atoms—the methyl group, the carboxylic acid, and their positions on the pyridazine ring—is critical to its chemical reactivity, physical properties, and biological function. Any ambiguity in its structure can lead to flawed research, ineffective drug candidates, and potential safety issues.
Foundational Analysis: Confirming the Building Blocks
Before delving into complex structural analysis, it is crucial to establish the compound's elemental composition and molecular weight. This foundational data provides the fundamental constraints for any proposed structure.
Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental formula of an unknown compound. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of this compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to protonate the basic nitrogen atoms of the pyridazine ring or deprotonate the carboxylic acid, forming [M+H]⁺ or [M-H]⁻ ions respectively, with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Processing: Compare the measured accurate mass to the theoretical masses of potential elemental formulas.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₆H₆N₂O₂ |
| Theoretical Mass [M+H]⁺ | 139.05020 |
| Theoretical Mass [M-H]⁻ | 137.03564 |
| Observed Mass | Within 5 ppm of theoretical |
The observation of an ion with an m/z value extremely close to the calculated mass for C₆H₆N₂O₂ provides strong evidence for the proposed molecular formula.[2]
Infrared Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (very broad) |
| Aromatic C-H | Stretching | ~3100-3000 |
| Methyl C-H | Stretching | ~2950 |
| Carbonyl C=O | Stretching | 1760-1690 |
| Aromatic C=C/C=N | Stretching | ~1600-1450 |
| C-O | Stretching | 1320-1210 |
The presence of a very broad absorption centered around 3000 cm⁻¹ is highly indicative of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3][4] A strong absorption in the region of 1700 cm⁻¹ further confirms the presence of the carbonyl group.[3][5]
Unraveling the Connectivity: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can elucidate the chemical environment of each atom and how they are connected.[6][7]
¹H NMR: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[3] |
| ~9.2 | Doublet | 1H | H5 | The proton adjacent to the two ring nitrogens is expected to be significantly deshielded. |
| ~7.8 | Doublet | 1H | H4 | Aromatic proton on the pyridazine ring. |
| ~2.7 | Singlet | 3H | CH₃ | The methyl group protons are expected to be in the aliphatic region and will appear as a singlet as there are no adjacent protons. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~165 | No Signal | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155 | No Signal | C6 | The carbon atom bearing the methyl group. |
| ~150 | Positive | C5 | Aromatic CH carbon. |
| ~140 | No Signal | C3 | The carbon atom bearing the carboxylic acid group. |
| ~125 | Positive | C4 | Aromatic CH carbon. |
| ~22 | Positive | CH₃ | The methyl carbon is in the typical aliphatic region. |
2D NMR: Connecting the Pieces
While 1D NMR provides a list of the molecular components, 2D NMR experiments reveal how these components are connected.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, a cross-peak would be expected between the signals for H4 and H5, confirming their adjacent relationship on the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for structure elucidation. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for piecing together the molecular skeleton.
Data Presentation: Key Expected HMBC Correlations
| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information |
| CH₃ (at C6) | C6, C5 | Confirms the attachment of the methyl group to C6. |
| H5 | C3, C6 | Links the H5 proton to the two quaternary carbons. |
| H4 | C6, C3 | Links the H4 proton to the two quaternary carbons. |
| COOH | C3, C4 | Confirms the position of the carboxylic acid group at C3. |
The synergistic interpretation of these NMR datasets allows for the complete and unambiguous assignment of the structure.
Visualization: NMR-Based Structure Elucidation Workflow
Caption: Workflow for NMR-based structure elucidation.
Ultimate Confirmation: Mass Spectrometry Fragmentation and X-ray Crystallography
While NMR provides a robust solution structure, mass spectrometry fragmentation patterns can offer corroborating evidence, and single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the solid-state structure.
Mass Spectrometry Fragmentation Analysis
In addition to providing the molecular weight, mass spectrometry (using harder ionization techniques like Electron Ionization (EI) or by inducing fragmentation in an ESI source) can provide structural information based on the fragmentation pattern of the molecule.[8][9] The fragmentation of pyridazine derivatives often involves the loss of N₂ and subsequent ring rearrangements. The fragmentation of the carboxylic acid group (e.g., loss of H₂O or CO₂) would also be expected. Analyzing these fragments can help confirm the proposed connectivity.
Visualization: Proposed MS Fragmentation Pathway
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An In-Depth Technical Guide to 6-Methylpyridazine-3-carboxylic Acid (CAS: 64210-60-2) for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of a wide array of therapeutic agents.[1][2] Within this chemical class, 6-Methylpyridazine-3-carboxylic acid stands out as a pivotal building block, offering a strategic entry point for the synthesis of novel drug candidates. This guide provides an in-depth technical overview of its synthesis, chemical properties, and applications, with a focus on empowering researchers in their drug discovery endeavors. Pyridazine derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[3][4]
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 64210-60-2 | N/A |
| Molecular Formula | C₆H₆N₂O₂ | N/A |
| Molecular Weight | 138.12 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar solvents | N/A |
| SMILES | Cc1ccc(C(=O)O)nn1 | N/A |
| InChI | InChI=1S/C6H6N2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3H,1H3,(H,9,10) | N/A |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be logically approached through the selective oxidation of a suitable precursor, such as 3,6-dimethylpyridazine. This strategy is supported by documented procedures for the oxidation of methyl groups on pyridazine rings.[5] The most common and effective method involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium.[6][7]
Proposed Synthetic Workflow: Oxidation of 3,6-Dimethylpyridazine
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on established chemistry)
This protocol is a representative example based on the known chemistry of oxidizing methylpyridazines and should be optimized for specific laboratory conditions.
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,6-dimethylpyridazine (1 equivalent).
-
Carefully add a calculated amount of concentrated sulfuric acid while cooling the flask in an ice bath to maintain the temperature below 10 °C.
2. Oxidation:
-
Prepare a solution of potassium permanganate (KMnO₄) (2-4 equivalents) in water.
-
Add the KMnO₄ solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 20-30 °C. The rate of addition should be controlled to manage the exothermic reaction.[5] The causality behind using a strong oxidant like KMnO₄ lies in its ability to effectively oxidize the electron-rich methyl group attached to the pyridazine ring.[7] The acidic medium protonates the pyridazine nitrogens, further activating the ring towards oxidation.
3. Reaction Monitoring and Quenching:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess KMnO₄ by the dropwise addition of a saturated solution of sodium bisulfite or oxalic acid until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
4. Work-up and Purification:
-
Filter the reaction mixture to remove the MnO₂ precipitate.
-
Adjust the pH of the filtrate to the isoelectric point of the carboxylic acid (typically pH 3-4) using a suitable base (e.g., concentrated sodium hydroxide solution) to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of antihypertensive and anti-inflammatory agents.[8] The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation or esterification, to generate libraries of compounds for screening.
Role as a Scaffold for Antihypertensive Agents
The pyridazine core is a recognized pharmacophore in the design of antihypertensive drugs.[9][10] While specific examples of drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds targeting the cardiovascular system. The general strategy involves the derivatization of the carboxylic acid group to introduce functionalities that can interact with key receptors or enzymes involved in blood pressure regulation.
Utility in the Synthesis of Anti-inflammatory Drugs
The pyridazine and pyridazinone scaffolds are well-established in the development of anti-inflammatory agents.[4][11] These compounds often exert their effects through the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines like TNF-α and IL-6.[4][12] this compound can be utilized to synthesize novel pyridazinone derivatives and other related compounds for evaluation as potential anti-inflammatory drugs.
Logical Flow of a Drug Discovery Campaign
Caption: A typical drug discovery workflow utilizing this compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward, albeit needing optimization, synthesis and the proven biological relevance of the pyridazine scaffold make it an attractive starting point for drug discovery programs targeting a range of diseases, particularly those with an inflammatory or cardiovascular component. Future research should focus on the development of more efficient and greener synthetic methodologies and the exploration of a wider range of derivatives to fully unlock the therapeutic potential of this promising chemical entity.
References
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Nakamura, H., Shimoda, A., Ishii, K., and Kadokawa, T. (1986). Central and peripheral analgesic action of non-acidic non-steroidal anti-inflammatory drugs in mice and rats. Archives Internationales de Pharmacodynamie et de Thérapie, 282, 16–25. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(54), 34229-34245. [Link]
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de Oliveira, R. S., de Lima, D. P., de Oliveira, A. C. A., & de Oliveira, R. B. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Advances, 10(44), 26084-26094. [Link]
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Hassan, S., El-Sayed, R., & El-Gazzar, A. R. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32. [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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El-Gazzar, A. R., Gaonkar, S. L., & Haiba, M. E. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 21(10), 1309. [Link]
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Kumar, P., & Kumar, R. (2014). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 4(2), 116-126. [Link]
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Le-Graverand, M. P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7016. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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Hassan, S., El-Sayed, R., & El-Gazzar, A. R. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32. [Link]
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Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. [Link]
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Oxidation Action of Potassium Permanganate on a mixture of compounds in Acidic Medium. (2017, January 9). [Video]. YouTube. [Link]
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Geraskina, O. V., & Yutilov, Y. M. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 539–564. [Link]
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Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. [Link]
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Hypertension Medication. Medscape. [Link]
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Deitchman, D., & Snyder, R. W. (1984). New centrally acting antihypertensive drugs related to methyldopa and clonidine. Hypertension, 6(5_pt_2), II-51. [Link]
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A Comprehensive Technical Guide to 6-Methylpyridazine-3-carboxylic Acid for Advanced Research Applications
Executive Summary
6-Methylpyridazine-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridazine core, a nitrogen-containing six-membered aromatic ring, imparts unique electronic properties and serves as a valuable scaffold for the synthesis of novel bioactive molecules. This guide provides an in-depth analysis of its core molecular characteristics, plausible synthetic routes, analytical validation protocols, and potential applications, particularly in the context of drug discovery. With a molecular formula of C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol , this compound represents a key building block for developing complex chemical entities.[1] This document is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.
Core Molecular Profile
A precise understanding of a molecule's fundamental properties is the bedrock of any successful research endeavor. This compound is characterized by the identifiers and physicochemical properties summarized below. The presence of the pyridazine ring system, with its adjacent nitrogen atoms, influences the molecule's polarity, hydrogen bonding capability, and metabolic stability, making it an attractive starting point for library synthesis.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | |
| CAS Number | 64210-60-2 | [2] |
| SMILES | CC1=NN=C(C=C1)C(=O)O | [1] |
| InChI Key | SJWGLCDFBFCHNV-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Monoisotopic Mass | 138.04292 Da | [1] |
| Predicted XlogP | 0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Synthesis and Purification Strategy
The synthesis of this compound is not trivial and requires a robust oxidative process. A common and effective strategy involves the oxidation of the methyl group on a suitable pyridazine precursor. The choice of oxidant and reaction conditions is critical to achieving a high yield while minimizing side reactions.
Conceptual Synthesis Workflow
The following workflow illustrates a logical pathway for the synthesis, starting from a commercially available precursor. The key transformation is the selective oxidation of the benzylic-like methyl group to a carboxylic acid.
Caption: A standard workflow for the analytical validation of a synthesized organic compound.
Expected Spectroscopic Signatures
While specific experimental data is proprietary or must be generated, the expected spectral characteristics can be reliably predicted based on the molecule's structure.
-
¹H NMR (in DMSO-d₆):
-
A broad singlet (~13-14 ppm) corresponding to the carboxylic acid proton.
-
Two doublets in the aromatic region (~7.5-8.5 ppm) for the two protons on the pyridazine ring. The coupling constant (J-value) will be indicative of their ortho relationship.
-
A singlet around ~2.6 ppm for the three protons of the methyl group.
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the carboxylic acid carbonyl carbon (~165-170 ppm).
-
Four distinct signals in the aromatic region (~120-160 ppm) for the four unique carbons of the pyridazine ring.
-
A signal for the methyl carbon (~20-25 ppm).
-
-
Mass Spectrometry (ESI+):
-
The primary observed ion should be the protonated molecule [M+H]⁺ at an m/z corresponding to 139.0502.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer.
-
A sharp, strong absorption band around ~1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.
-
Absorptions in the ~1400-1600 cm⁻¹ region corresponding to C=C and C=N aromatic ring stretches.
-
Applications in Research and Drug Discovery
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. [3]Its derivatives have shown a wide range of activities, including anticancer, antihypertensive, and anti-inflammatory properties. [3][4]
Utility as a Chemical Building Block
The carboxylic acid functional group on this compound is a versatile chemical handle. It allows for straightforward derivatization via standard coupling reactions (e.g., EDC/HOBt or HATU) to form amides, or via Fischer esterification to form esters. This enables the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Hypothetical Role as an Enzyme Inhibitor Scaffold
Many small-molecule drugs, particularly in oncology, function by inhibiting enzymes like protein kinases. The pyridazine ring can act as a bioisostere for other aromatic systems and can form critical hydrogen bonds with the hinge region of a kinase active site.
Sources
The Pyridazine Nucleus: An In-depth Technical Guide to the Biological Potential of 6-Methylpyridazine-3-carboxylic Acid
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide delves into the latent biological potential of 6-Methylpyridazine-3-carboxylic acid, leveraging the extensive research on analogous structures. While direct studies on this specific molecule are not widely published, the well-documented activities of pyridazine-containing compounds provide a robust framework for predicting and evaluating its therapeutic promise. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a review of established knowledge but also a practical guide to unlocking the biological activity of this compound through detailed experimental workflows.
The Pyridazine Core: A Privileged Scaffold in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutics. The inherent versatility of the pyridazine nucleus allows for facile functionalization, enabling the synthesis of diverse chemical libraries with a wide array of pharmacological profiles.[3]
Derivatives of the pyridazine core have been reported to exhibit a remarkable range of biological activities, including but not limited to:
-
Anti-inflammatory and Analgesic Effects: Many pyridazine and pyridazinone compounds have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenicity.[1] Some derivatives have shown potency comparable to or exceeding that of established drugs like indomethacin.[1]
-
Antimicrobial and Antiviral Properties: The pyridazine nucleus is a key component in various compounds demonstrating antibacterial, antifungal, and antiviral activities.[1][2]
-
Anticonvulsant Activity: Certain 6-aryl-3-(hydroxypolymethyleneamino)pyridazines have been tested for their efficacy against seizures.[1]
-
Anticancer Potential: A number of pyridazine derivatives have been evaluated for their antitumor activity.[3][5]
-
Cardiovascular Effects: Pyridazine-containing compounds have been developed as antihypertensive agents and vasodilators.[2][5]
-
Antidiabetic Properties: Some derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes.[3]
Given this extensive and varied bioactivity, this compound stands as a promising candidate for further investigation. Its structure, featuring both a methyl group and a carboxylic acid moiety, provides key functional handles for potential interactions with biological targets.
Unveiling the Biological Activity of this compound: A Proposed Investigational Workflow
The following sections outline a structured, multi-tiered approach to systematically evaluate the biological potential of this compound. This workflow is designed to progress from broad-based screening to more focused mechanistic studies.
Initial In Vitro Screening for Broad Biological Activity
The initial phase of investigation should involve a panel of in vitro assays to identify the most promising areas of biological activity. The selection of these assays is guided by the known activities of the broader pyridazine class.
Experimental Workflow: In Vitro Screening
Caption: Initial in vitro screening workflow for this compound.
Table 1: Proposed Initial In Vitro Screening Panel
| Activity to be Assessed | Suggested Assay | Cell Line/Organism Panel | Positive Controls |
| Antimicrobial | Agar Well Diffusion, Minimum Inhibitory Concentration (MIC) | Gram-positive bacteria (e.g., S. aureus, B. subtilis), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), Yeast (C. albicans), Fungi (A. niger) | Penicillin, Ciprofloxacin, Amphotericin B |
| Cytotoxicity (Anticancer) | MTT Assay, LDH Release Assay | A panel of human cancer cell lines (e.g., A549, MCF-7, HepG2) and a non-cancerous cell line (e.g., HEK293) | Doxorubicin, Cisplatin |
| Anti-inflammatory | Measurement of NO, PGE₂, and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages | RAW 264.7 murine macrophage cell line | Dexamethasone, Indomethacin |
| Enzyme Inhibition | Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (LOX) inhibition assays | Purified enzymes | Aspirin, Celecoxib, Zileuton |
Detailed Protocols:
Protocol 2.1.1: Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Prepare Muller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.
-
Inoculate the agar surfaces with standardized microbial suspensions.
-
Create wells of 6 mm diameter in the agar plates.
-
Add a solution of this compound at various concentrations to the wells.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well.
Protocol 2.1.2: Cytotoxicity Assessment (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Delving Deeper: Mechanistic and In Vivo Studies
Based on the results of the initial screening, more focused studies can be designed to elucidate the mechanism of action and to evaluate the in vivo efficacy of this compound.
Logical Progression of Mechanistic Studies
Caption: Logical workflow for mechanistic and in vivo evaluation.
Example Scenario: Investigating Anti-inflammatory Activity
If the initial screen reveals significant anti-inflammatory activity, the following steps would be logical:
-
Target Deconvolution: Employ techniques such as affinity chromatography or proteomics to identify the molecular target(s) of this compound.
-
Signaling Pathway Analysis: Investigate the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, using techniques like Western blotting and reporter gene assays.
Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
-
In Vivo Efficacy: Evaluate the anti-inflammatory effects of this compound in established animal models, such as the carrageenan-induced paw edema model in rats.
Protocol 2.2.1: Carrageenan-Induced Paw Edema Model
-
Acclimatize male Wistar rats for one week.
-
Administer this compound or a vehicle control orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups relative to the control group.
Conclusion and Future Directions
While this compound remains a relatively unexplored molecule, its pyridazine core strongly suggests a high probability of possessing significant biological activity. The systematic approach outlined in this guide, progressing from broad in vitro screening to targeted in vivo studies, provides a clear and scientifically rigorous path to characterizing its pharmacological profile. The versatility of the pyridazine scaffold, combined with the specific functional groups of the target molecule, makes this compound a compelling candidate for further research and development in the pursuit of novel therapeutic agents. Future work should also focus on the synthesis of derivatives to explore structure-activity relationships and optimize for potency and selectivity.
References
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [Link]
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Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
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Pyridazine and its derivatives | PPTX - Slideshare. [Link]
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. [Link]
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A Technical Guide to the Therapeutic Potential of 6-Methylpyridazine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Among these, derivatives of 6-Methylpyridazine-3-carboxylic acid represent a particularly promising class of molecules. This technical guide provides an in-depth exploration of these derivatives, beginning with their synthetic accessibility and delving into their potential therapeutic applications. We will examine their roles as anti-inflammatory, analgesic, anticancer, and antimicrobial agents, supported by mechanistic insights and structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed experimental protocols and a forward-looking perspective on the future of this versatile chemical scaffold.
Introduction: The Pyridazine Nucleus in Medicinal Chemistry
Heterocyclic compounds are the bedrock of modern pharmacology, and nitrogen-containing heterocycles are preeminent among them. The pyridazine ring, a six-membered aromatic diazine with two adjacent nitrogen atoms, is a key pharmacophore that imparts unique physicochemical properties to molecules, including hydrogen bonding capacity, dipole moment, and metabolic stability.[1] These properties make pyridazine derivatives adept at interacting with a diverse array of biological targets.[2]
The this compound framework, in particular, serves as an invaluable starting point for chemical elaboration. The carboxylic acid group at the 3-position provides a convenient handle for amide coupling and other modifications, while the methyl group at the 6-position can be functionalized or retained to modulate steric and electronic properties. This inherent versatility has established this compound as a key intermediate in the synthesis of novel pharmaceutical agents.[3]
Synthesis of this compound Derivatives
The synthetic tractability of the this compound core is fundamental to its utility. A variety of synthetic routes have been established to generate diverse libraries of derivatives. A common strategy involves the initial synthesis of the core scaffold followed by diversification.
Core Scaffold Synthesis
One of the challenges can be the synthesis of the starting material itself. However, methods have been developed for compounds like 6-methoxypyridazine-3-carboxylic acid, which often start from more readily available precursors like 3-chloro-6-methylpyridazine.[4] The process typically involves oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom.[4]
Derivatization Strategies
With the core scaffold in hand, derivatization is typically focused on the carboxylic acid moiety. Standard peptide coupling reactions are commonly employed to create a diverse range of amide derivatives.
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// Edge Definitions Start -> Activation [color="#4285F4"]; Activation -> Coupling [color="#4285F4"]; Amine -> Coupling [color="#34A853"]; Coupling -> Product [color="#EA4335"]; } endomdot Caption: General workflow for amide derivative synthesis.
Potential Therapeutic Applications
Derivatives of the pyridazine core have demonstrated a remarkable breadth of biological activities.[1][5] The specific structural features of this compound derivatives make them strong candidates for several key therapeutic areas.
Anti-inflammatory and Analgesic Agents
Chronic inflammation is a key driver of numerous diseases. Pyridazine derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenicity than classic NSAIDs.[5]
-
Mechanism of Action: A primary mechanism for the anti-inflammatory effects of certain pyridazine derivatives is the inhibition of key signaling kinases involved in the inflammatory cascade, such as p38 MAP kinase.[6] p38 kinase regulates the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6] Additionally, some pyridazinone derivatives act as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[7] Increased cAMP levels have broad anti-inflammatory effects.
// Node Definitions Stress [label="Inflammatory Stimuli\n(LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#E8F0FE", fontcolor="#202124"]; MK2 [label="MAPKAPK2", fillcolor="#E8F0FE", fontcolor="#202124"]; mRNA [label="TNF-α mRNA", fillcolor="#E6F4EA", fontcolor="#202124"]; TNF [label="TNF-α Protein\n(Inflammation)", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse]; Inhibitor [label="Pyridazine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse];
// Edge Definitions Stress -> p38 [label="activates", color="#4285F4"]; p38 -> MK2 [label="phosphorylates", color="#4285F4"]; MK2 -> mRNA [label="stabilizes", color="#34A853"]; mRNA -> TNF [label="translation", color="#34A853"]; Inhibitor -> p38 [label="inhibits", arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0]; } endomdot Caption: Inhibition of the p38 MAPK signaling pathway.
-
Structure-Activity Insights: Studies have shown that substitutions at the 6-position of the pyridazine ring, coupled with specific side chains like acetamide, can significantly enhance analgesic and anti-inflammatory activity.[5]
Anticancer Activity
The deregulation of protein kinases is a hallmark of cancer. The pyridazine scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.[7]
-
Mechanism of Action: Different pyridazine derivatives target various kinases involved in cell cycle progression and angiogenesis. For instance, certain pyridopyridazines function as cyclin-dependent kinase (CDK) inhibitors, which block cell proliferation by arresting the cell cycle.[7] Other derivatives, such as those based on an imidazo[1,2-b]pyridazine core, have been developed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors, which cut off a tumor's blood supply by preventing angiogenesis.[1]
Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The pyridazine nucleus is found in various compounds with demonstrated antibacterial and antifungal properties.[5]
-
Potential Targets: While specific mechanisms are diverse, these compounds can interfere with essential microbial processes. The structural features of this compound derivatives, particularly the ability to form hydrogen bonds and participate in π-stacking interactions, make them suitable for targeting bacterial enzymes or structural proteins. For example, derivatives of the related naphthyridine-3-carboxylic acid have shown potent activity against bacterial strains.[8]
Quantitative Biological Data Summary
To provide a clearer perspective on the potential of pyridazine-based compounds, the following table summarizes the activity of representative molecules from the literature. Note: Data for direct derivatives of this compound is emerging; this table includes data from closely related pyridazine scaffolds to illustrate potential efficacy.
| Compound Class | Target/Assay | Activity (IC₅₀ / MIC) | Therapeutic Area | Reference |
| Pyridopyridazinone | p38 Kinase | Low µM | Anti-inflammatory | [7] |
| Imidazo[1,2-b]pyridazine | VEGFR-2 Kinase | Nanomolar range | Anticancer | [1] |
| Pyridazinone Derivative | Analgesic (Writhing Test) | Potent activity | Analgesic | [5] |
| Naphthyridine-3-carboxylic acid | S. aureus | Low µg/mL | Antibacterial | [8] |
Key Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and evaluation of novel this compound derivatives.
Protocol: Synthesis of a 6-Methylpyridazine-3-carboxamide Derivative
Objective: To synthesize a representative amide derivative via a standard coupling reaction.
Materials:
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI)
-
A primary or secondary amine (e.g., Benzylamine) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Activation: Add the coupling agent (DCC, 1.1 eq) to the solution. Stir at room temperature for 20-30 minutes. A white precipitate (dicyclohexylurea, DCU) may form if DCC is used.
-
Amine Addition: Slowly add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
If DCC was used, filter the mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To assess the antiproliferative activity of a synthesized derivative against a cancer cell line (e.g., A549 lung cancer cells).
Materials:
-
Synthesized compound dissolved in DMSO (stock solution)
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Cisplatin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The this compound scaffold is a rich platform for the development of novel therapeutics. Its synthetic accessibility and the diverse pharmacological activities of its derivatives underscore its significant potential.[3][5] Future research should focus on several key areas:
-
Target Identification: Employing chemoproteomics and other advanced techniques to deconvolve the specific molecular targets of bioactive derivatives.
-
Lead Optimization: Expanding structure-activity relationship studies to improve potency, selectivity, and pharmacokinetic properties (ADME).
-
Novel Applications: Exploring the utility of these derivatives in less-explored areas such as neurodegenerative diseases or viral infections, given the broad activity profile of the parent pyridazine class.[1][2]
References
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- ResearchGate. (n.d.). An Overview of Synthetic Approaches and Pharmacological Importance of Pyridazine Derivatives | Request PDF.
- Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. doi: 10.4236/jbm.2015.310008.
- Slideshare. (n.d.). Pyridazine and its derivatives.
- IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Aly, A. A., & Wasfy, A. A. F. (2004). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using Dcc as the condensing agent. Indian Journal of Chemistry, 43B, 629-635.
- TCI America. (n.d.). This compound.
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
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- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 6-Methylpyridazine-3-carboxylic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] 6-Methylpyridazine-3-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry. A thorough understanding of its solubility profile in various organic solvents is paramount for designing effective formulation strategies, purification processes, and analytical methods. This guide provides a comprehensive overview of the physicochemical properties of this compound, details a robust experimental protocol for solubility determination, and discusses the theoretical principles governing its dissolution.
Introduction: The Significance of Solubility
In pharmaceutical sciences, solubility is not merely a physical constant but a pivotal property that dictates the journey of a drug from its dosage form to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[2] Consequently, early characterization of an API's solubility in a range of solvents—from polar to non-polar—is a cornerstone of pre-formulation studies.[3] This allows researchers to identify suitable solvent systems for crystallization, select appropriate vehicles for in vivo and in vitro testing, and develop enabling formulations such as amorphous solid dispersions or lipid-based systems.
This compound (C₆H₆N₂O₂), with a molecular weight of 138.12 g/mol , is a solid at room temperature.[4] Its structure, featuring a polar pyridazine ring, a carboxylic acid group capable of hydrogen bonding, and a non-polar methyl group, suggests a complex solubility behavior that is highly dependent on the nature of the solvent. This guide aims to elucidate this behavior through a combination of theoretical analysis and practical, field-proven methodologies.
Physicochemical Properties of this compound
Understanding the inherent properties of the molecule is essential to predicting and interpreting its solubility. While comprehensive experimental data for this specific compound is not widely published, we can infer its likely behavior from its structural features and data from analogous compounds.
| Property | Value / Structure | Implication for Solubility |
| Molecular Formula | C₆H₆N₂O₂ | Indicates a relatively small molecule with heteroatoms (N, O) that can participate in polar interactions. |
| Molecular Weight | 138.12 g/mol [4] | Low molecular weight generally favors solubility. |
| Functional Groups | Carboxylic Acid (-COOH), Pyridazine Ring, Methyl Group (-CH₃) | The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyridazine nitrogens are hydrogen bond acceptors. The methyl group adds some lipophilicity. |
| Predicted Polarity | Polar | The presence of the carboxylic acid and pyridazine ring makes the molecule polar, suggesting higher solubility in polar solvents. |
| Physical Form | Solid[4] | The energy required to overcome the crystal lattice (lattice energy) will be a key factor in the dissolution process. |
The interplay between the hydrogen-bonding capabilities of the carboxylic acid and pyridazine moieties, and the lipophilic character of the methyl group, dictates a nuanced solubility profile. The molecule possesses both a hydrophilic head (the carboxylic acid and pyridazine ring) and a small lipophilic tail (the methyl group).
Theoretical Principles of Solubilization
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGmix). The process can be conceptually broken down into three steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).
-
Overcoming Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is inserted into the solvent cavity and new interactions are formed (Solvation Energy).
Solubility is favored when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice energy and solvent-solvent interactions. The adage "like dissolves like" is a useful heuristic: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. For this compound, high solubility is anticipated in polar, protic solvents that can engage in hydrogen bonding with the carboxylic acid group, and in polar, aprotic solvents that can act as strong hydrogen bond acceptors.
Experimental Determination of Thermodynamic Solubility
To ensure scientific rigor, a well-controlled and validated method must be used to determine solubility. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[2][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[6]
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol provides a self-validating system for generating reliable solubility data.
Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene) of analytical grade.
-
Scintillation vials or glass vials with screw caps.
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material).
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. Causality: Adding excess solid ensures that the resulting solution will be saturated, which is the definition of thermodynamic equilibrium solubility.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Shake the samples for a predetermined time (e.g., 24-48 hours). Causality: Continuous agitation facilitates the dissolution process, and a prolonged equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium.[2] Preliminary experiments should be run to confirm the time required to reach equilibrium (i.e., the concentration no longer changes over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid. Causality: This step is critical to separate the saturated supernatant from the excess solid without disturbing the equilibrium. Filtration is an alternative but can sometimes lead to adsorption of the compound onto the filter membrane.[6]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot using a syringe filter into a clean vial. Causality: Filtration removes any remaining microscopic particles, preventing them from dissolving during subsequent dilution and artificially inflating the measured concentration.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Determine the concentration of this compound by comparing the response to a standard calibration curve.
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Workflow Visualization
The following diagram illustrates the experimental workflow for the shake-flask solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Expected Solubility Profile and Discussion
While specific experimental data for this compound is sparse in publicly available literature, a qualitative solubility profile can be predicted based on its structure and the principles of intermolecular forces.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a strong hydrogen bond acceptor and highly polar, effectively solvating both the carboxylic acid and the pyridazine ring. It is a powerful solvent for many pharmaceutical compounds.[1] |
| Methanol / Ethanol | Polar Protic | High | These alcohols can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the solute. |
| Acetone | Polar Aprotic | Moderate | Acetone is polar and can accept hydrogen bonds but cannot donate them. Its solvating power for the carboxylic acid will be less than that of protic solvents. |
| Acetonitrile | Polar Aprotic | Moderate to Low | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone or DMSO. |
| Ethyl Acetate | Moderately Polar | Low | The ester group provides some polarity, but the overall character is less polar than the aforementioned solvents, leading to weaker interactions. |
| Toluene / Hexane | Non-polar | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the solute's crystal lattice energy and effectively solvate its polar functional groups. |
The expected trend follows the principle of "like dissolves like." The high polarity and hydrogen-bonding capacity of the solute favor dissolution in polar solvents, particularly those like DMSO and methanol that can form strong hydrogen bonds. The solubility is expected to decrease significantly as the solvent polarity decreases.
Conclusion
The solubility of this compound is a critical parameter for its development as a potential pharmaceutical agent. Its molecular structure, characterized by both hydrogen-bonding moieties and a degree of lipophilicity, suggests a strong dependence on solvent polarity. The thermodynamic solubility can be reliably determined using the robust shake-flask method detailed in this guide. The resulting data is essential for guiding formulation development, ensuring consistent product quality, and achieving desired biopharmaceutical outcomes. It is recommended that this experimental protocol be followed to generate a comprehensive solubility profile across a diverse range of pharmaceutically relevant solvents.
References
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Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. [Link]
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Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 6-Methylpyridazine-3-carboxylic acid
This guide provides an in-depth framework for the safe handling, storage, and disposal of 6-Methylpyridazine-3-carboxylic acid (CAS No. 64210-60-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies to ensure personnel safety and experimental integrity. The protocols herein are based on a risk-mitigation philosophy, emphasizing the causality behind each safety precaution to foster a proactive safety culture in the laboratory environment.
Section 1: Core Hazard Profile and Toxicological Assessment
This compound is a heterocyclic organic compound used as an intermediate in chemical synthesis. While comprehensive toxicological data is limited, existing Safety Data Sheets (SDS) provide a clear primary hazard classification that must be respected.[1] A foundational understanding of its properties is the first step in a self-validating safety system.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is essential for risk assessment.
| Property | Value | Source |
| CAS Number | 64210-60-2 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| Physical Form | Solid, powder | [2] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
GHS Hazard Classification and Latent Risks
The Globally Harmonized System (GHS) provides a clear and immediate understanding of the primary dangers. The classification for this compound necessitates stringent handling protocols due to its acute toxicity.
| GHS Classification | Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. | [2] |
Expert Analysis of Causality: The H301 classification is the primary driver for all handling protocols. This designation indicates that small quantities of the substance can cause death or serious acute health effects if ingested. The primary route of accidental exposure is not direct ingestion, but rather hand-to-mouth contamination after handling the solid powder. This underscores the criticality of stringent personal hygiene and glove protocols.
Furthermore, while not the primary classification, related chemical structures frequently exhibit additional hazards such as skin, eye, and respiratory irritation (H315, H319, H335).[3][4][5] Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach that accounts for these potential secondary hazards is scientifically prudent.[1]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, beginning with engineering solutions and culminating in appropriate PPE, is mandatory. The goal is to create redundant safety barriers between the researcher and the chemical.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a powder containment hood.[1] This is a non-negotiable control to prevent inhalation of airborne particles.
-
Designated Work Areas: Establish a designated area for working with this compound to prevent cross-contamination of the general laboratory space. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE): The Final Barrier
The selection of PPE is not a checklist but a risk-based decision process. The following diagram illustrates a logical workflow for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[7] Standard safety glasses do not provide adequate protection from dust particles that can circumvent the frame.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times.[1] Gloves must be inspected for tears or pinholes before use. The causality is twofold: to prevent skin irritation and to eliminate the risk of dermal absorption or hand-to-mouth transfer.[8] Always use proper glove removal technique to avoid contaminating the skin.[1]
-
Skin and Body Protection: A full-length laboratory coat must be worn and kept buttoned. For tasks with a higher risk of spillage, consider using chemical-resistant aprons or disposable coveralls.
-
Respiratory Protection: When working outside of a fume hood or if there is a risk of dust generation, a NIOSH-approved particulate respirator (e.g., N95 or P95) is required.[1]
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for creating a self-validating system of safety.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the designated work area. Verify the fume hood has a current certification and is functioning correctly. Assemble all necessary equipment and reagents.
-
PPE Donning: Don all required PPE as determined by the risk assessment (Section 2.2).
-
Weighing and Transfer: Perform all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood to contain any minor spills. Use spatulas and tools dedicated to this chemical or that have been thoroughly decontaminated.
-
Solution Preparation: When adding the solid to a solvent, do so slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Post-Handling Decontamination: After completing the task, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Decontaminate all reusable equipment.
-
Hygiene: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[1] This final step is critical to prevent accidental ingestion.
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.
-
Container: Keep the container tightly closed in its original packaging.[8]
-
Environment: Store in a cool, dry, and well-ventilated area.[9]
-
Security: The storage location must be locked or otherwise accessible only to authorized personnel, consistent with its GHS classification.[8]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions.[1][6]
Section 4: Emergency and First Aid Procedures
Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Emergency Response and First Aid Decision Tree.
-
General Advice: In all cases of exposure, consult a physician immediately and provide them with the Safety Data Sheet.[1]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][10]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][10]
-
If Swallowed: Immediately call a poison control center or physician. [8] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] Do not induce vomiting.
Section 5: Accidental Release and Waste Disposal
Spill Cleanup Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection, gloves, goggles, and protective clothing.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains.[8]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust.[1] Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and dispose of all cleanup materials as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Procedure: Dispose of surplus and non-recyclable material through a licensed professional waste disposal service.[1]
-
Incineration: A chemical incinerator equipped with an afterburner and scrubber may be required.[1]
-
Compliance: All disposal methods must be in accordance with federal, state, and local environmental regulations.
References
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Capot Chemical. (2010). MSDS of this compound.
-
AK Scientific, Inc. Safety Data Sheet: 2-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid.
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Sigma-Aldrich. (2025). Safety Data Sheet: coumarin-3-carboxylic acid.
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Apollo Scientific. Safety Data Sheet: 6-Methylpyrazine-2-carboxylic acid.
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Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-3-furoic acid.
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Sigma-Aldrich. (2025). Safety Data Sheet: 2-amino-6-methylpyridine.
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AK Scientific, Inc. Safety Data Sheet: 6-Ethyl-2-methylpyridine-3-carboxylic acid.
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Sigma-Aldrich. 6-Methyl-3-pyridazinecarboxylic acid - Safety Information.
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Sigma-Aldrich. (2024). Safety Data Sheet: pyridine-2-carboxylic acid.
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Fisher Scientific. (2009). Safety Data Sheet: 6-Methylpyridine-2-carboxylic acid.
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-methylpyridine-4-carboxylic acid.
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Fisher Scientific. (2023). Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.
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Fisher Scientific. (2012). Safety Data Sheet: 2,6-Pyridinedicarboxylic acid.
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Cole-Parmer. (2008). Material Safety Data Sheet: 2-Hydroxy-6-methylpyridine-3-carboxylic acid, 98%.
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PubChem. 6-Methylpyridine-2-carboxylic acid.
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Safe Work Australia. GHS Hazardous Chemical Information List.
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PubChem. GHS Classification Summary.
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A Toxicological Deep Dive into 6-Methylpyridazine-3-carboxylic Acid: Navigating Data Gaps for Researchers and Drug Developers
Introduction: The Investigative Imperative for a Novel Scaffold
6-Methylpyridazine-3-carboxylic acid is a heterocyclic compound that holds potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. Its pyridazine core is a feature of various biologically active molecules. As with any novel chemical entity progressing through the development pipeline, a thorough understanding of its toxicological profile is not just a regulatory hurdle, but a fundamental aspect of risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, addresses the significant data gaps, and proposes a strategic framework for its toxicological evaluation. It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]
Current Toxicological Landscape: A Mosaic of In Silico Predictions and Limited Data
A critical evaluation of available Safety Data Sheets (SDS) and regulatory information reveals a significant lack of empirical toxicological studies for this compound. Much of the existing hazard classification is based on computational models, such as Quantitative Structure-Activity Relationship (QSAR), or extrapolated from structurally related compounds. This section synthesizes the available, albeit limited, data.
Acute Toxicity
There is conflicting information regarding the acute toxicity of this compound. While some sources explicitly state that no data is available for acute oral, dermal, or inhalation toxicity, other suppliers have classified the compound.[1] One supplier classifies it as Acute Toxicity Category 3 (Oral), carrying the hazard statement H301: "Toxic if swallowed".[2] Another supplier's SDS for a related compound, 2-amino-6-methylpyridine, includes the hazard statements H301 ("Toxic if swallowed") and H310 ("Fatal in contact with skin").[3] This discrepancy underscores the necessity for definitive empirical testing.
Skin and Eye Irritation
Most safety data sheets indicate that there is no available data on skin corrosion or irritation for this compound.[1] However, SDS for structurally similar pyridine carboxylic acids classify them as causing skin irritation (Category 2) and serious eye irritation (Category 2 or 2A).[4][5] Therefore, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant.
Sensitization
According to a Safety Data Sheet from Capot Chemical, QSAR modeling suggests that prolonged or repeated exposure to this compound may lead to allergic reactions in sensitive individuals.[1] Furthermore, information submitted to the European Chemicals Agency (ECHA) indicates that the substance may cause an allergic skin reaction.[6]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is currently no available data regarding the germ cell mutagenicity or reproductive toxicity of this compound.[1] In terms of carcinogenicity, it has been noted that no component of this product, at levels greater than or equal to 0.1%, is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC).[1]
Specific Target Organ Toxicity (STOT)
Some sources suggest that inhalation of this compound may cause respiratory irritation (STOT Single Exposure).[1][3] There is no data available concerning specific target organ toxicity following repeated exposure.[1]
Summary of Hazard Information
| Toxicological Endpoint | Available Data / Classification | Source(s) |
| Acute Oral Toxicity | Category 3 (H301: Toxic if swallowed) / No data available | [2],[1] |
| Acute Dermal Toxicity | No data available (Potential for high toxicity based on related compounds) | [1],[3] |
| Acute Inhalation Toxicity | No data available | [1] |
| Skin Corrosion/Irritation | No data available (Presumed irritant based on related compounds) | [1],[4] |
| Serious Eye Damage/Irritation | No data available (Presumed irritant based on related compounds) | [1],[4] |
| Respiratory/Skin Sensitization | May cause allergic skin reaction (QSAR & ECHA notification) | [1][6] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | Not classified as a carcinogen by IARC | [1] |
| Reproductive Toxicity | No data available | [1] |
| STOT - Single Exposure | May cause respiratory irritation | [1][3] |
| STOT - Repeated Exposure | No data available | [1] |
| Aspiration Hazard | No data available | [1] |
Proposed Toxicological Evaluation Strategy: A Tiered Approach
Given the significant data gaps, a structured, tiered approach to toxicological testing is recommended for any research or development program involving this compound. This strategy, aligned with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), ensures a systematic and ethical evaluation of the compound's potential hazards.
Caption: A proposed tiered workflow for the toxicological evaluation of this compound.
Experimental Protocols
-
In Silico Analysis:
-
Objective: To predict potential toxicological liabilities using computational models.
-
Methodology: Utilize QSAR models to predict endpoints such as mutagenicity, carcinogenicity, and skin sensitization. Employ expert systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) to identify structural alerts for toxicity.
-
Causality: This initial step helps in prioritizing subsequent experimental studies and anticipating potential hazards early in the development process.
-
-
Bacterial Reverse Mutation (Ames) Test (OECD 471):
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology:
-
Select appropriate strains of Salmonella typhimurium and Escherichia coli.
-
Prepare a range of concentrations of this compound.
-
Expose the bacterial strains to the test compound, both with and without a metabolic activation system (e.g., S9 mix).
-
Include positive and negative controls.
-
Plate the treated bacteria on a minimal medium.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Self-Validation: A dose-dependent increase in revertant colonies, significantly above the background level seen in the negative control, and a positive response in the positive control, would validate the assay's findings.
-
-
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425):
-
Objective: To determine the acute oral toxicity (LD50) of the compound.
-
Methodology: This method uses a sequential dosing approach, typically in a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Causality: This study provides a quantitative measure of acute toxicity, which is crucial for classification and labeling, and for setting dose levels in subsequent studies.
-
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439):
-
Objective: To assess the potential of the compound to cause skin irritation.
-
Methodology:
-
Apply this compound to the surface of a reconstructed human epidermis model.
-
Expose for a defined period.
-
Assess cell viability using a quantitative method (e.g., MTT assay).
-
-
Self-Validation: The test is considered valid if the results for the positive and negative controls fall within a predefined acceptance range. A reduction in cell viability below a certain threshold indicates an irritant potential.
-
Conclusion and Recommendations
The current toxicological profile of this compound is incomplete and relies heavily on computational predictions and data from related compounds. The conflicting data on acute toxicity and the potential for skin sensitization and respiratory irritation highlight the urgent need for empirical studies.
For researchers and drug development professionals, it is imperative to:
-
Handle with Caution: Treat this compound as a potentially hazardous substance. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the solid form which may generate dust.[1]
-
Invest in Testing: Commission foundational toxicological studies, starting with the proposed Tier 1 and Tier 2 assessments, to establish a baseline safety profile.
-
Document Findings: Contribute to the public knowledge base by publishing any generated toxicological data, thereby aiding future risk assessments.
By systematically addressing the current data gaps, the scientific community can ensure the safe handling and progression of this compound in research and development, ultimately unlocking its potential while minimizing risks.
References
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Capot Chemical. (2010-08-18). MSDS of this compound. [Link]
-
European Chemicals Agency (ECHA). (2022-06-05). Substance Information. [Link]
-
Thermo Fisher Scientific. (2025-09-22). SAFETY DATA SHEET. [Link]
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PubMed. Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect. [Link]
-
PubChem. 6-Methylpyridine-2-carboxylic Acid | C7H7NO2 | CID 70282. [Link]
-
ResearchGate. (2025-08-07). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
Protheragen. 6-Methylpyridine-3-carboxylic acid. [Link]
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PubChem. 6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839. [Link]
-
PubMed. (2020-01-21). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. [Link]
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An In-depth Technical Guide to 6-Methylpyridazine-3-carboxylic Acid
This guide provides a comprehensive technical overview of 6-Methylpyridazine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its synthesis, chemical properties, and its emerging role as a versatile scaffold for creating novel therapeutic and agrochemical agents.
Core Molecular Profile
This compound is a pyridazine derivative characterized by a methyl group at the 6-position and a carboxylic acid at the 3-position. This arrangement of functional groups provides two key points for chemical modification, making it a valuable starting material for library synthesis and lead optimization.
The pyridazine core itself is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.[1] The presence of the carboxylic acid group offers a handle for forming amides, esters, and other derivatives, while also potentially acting as a key binding feature (e.g., a hydrogen bond donor/acceptor or a metal chelator) in interactions with biological targets.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64210-60-2 | [3] |
| Molecular Formula | C₆H₆N₂O₂ | [3][4] |
| Molecular Weight | 138.12 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=CC=C(C(=O)O)N=N1 | |
| Appearance | Solid | |
| Storage | Room temperature, dry conditions | [3] |
Synthesis and Methodologies
The primary route for synthesizing this compound involves the oxidation of a precursor bearing a methyl group at the 6-position of the pyridazine ring. A common and effective strategy is the oxidation of 3,6-dimethylpyridazine. This reaction leverages strong oxidizing agents to selectively convert one of the methyl groups into a carboxylic acid.
The choice of oxidant and reaction conditions is critical to control the reaction and achieve a good yield. Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are typically employed for this type of transformation.[5]
Experimental Protocol: Oxidation of 3,6-Dimethylpyridazine
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
3,6-Dimethylpyridazine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,6-dimethylpyridazine in a suitable volume of concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.
-
Oxidant Addition: Slowly add a solution of potassium permanganate in water via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding sodium bisulfite solution to decompose the excess permanganate (indicated by the disappearance of the purple color and formation of a manganese dioxide precipitate).
-
Workup: Filter the mixture to remove manganese dioxide. Adjust the pH of the filtrate to approximately 3-4 using a suitable base.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Diagram 1: Synthetic Pathway
Caption: Role of the scaffold in a typical drug discovery pipeline.
Chemical Reactivity and Further Transformations
The reactivity of this compound is dominated by its two functional groups:
-
Carboxylic Acid Group: This is the most reactive site for derivatization. It readily undergoes standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide Coupling: Activation (e.g., to an acid chloride or with coupling reagents like HATU/EDC) followed by reaction with amines. This is the most common transformation in medicinal chemistry for exploring structure-activity relationships.
-
-
Pyridazine Ring: The ring itself is relatively electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activating groups are present or introduced. The methyl group can also be a site for further functionalization, although this is less common than derivatizing the carboxylic acid.
The synthesis of related compounds like 6-methoxypyridazine-3-carboxylic acid [5][6]and 6-amino-pyridazine-3-carboxylic acid [7]from similar precursors highlights the chemical tractability of this heterocyclic system, allowing for diverse modifications to fine-tune a molecule's physicochemical and biological properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation. [8]* Hazards: May cause respiratory irritation. The toxicological properties have not been fully investigated. [8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. [8] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. [8]
References
-
Protheragen. 6-Methylpyridine-3-carboxylic acid. [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
PubChem. 6-Methylnicotinic acid | C7H7NO2 | CID 137860. [Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
PubChem. 6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839. [Link]
-
PubChemLite. This compound (C6H6N2O2). [Link]
-
PubChem. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461. [Link]
-
Capot Chemical. MSDS of this compound. [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
Chem-Impex. 6-Amino-pyridazine-3-carboxylic acid. [Link]
-
ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]
-
PMC - PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
PubMed. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. [Link]
-
ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [Link]
-
PMC - NIH. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
AIR Unimi. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. [Link]
-
CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
-
PrepChem.com. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
Sources
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The Pyridazine Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of modern medicinal chemistry. Its unique physicochemical properties, including a significant dipole moment, robust hydrogen-bonding capabilities, and the ability to fine-tune pharmacokinetic profiles, render it a highly versatile scaffold for the design of novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of approved drugs and a rich pipeline of clinical candidates across diverse therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[3] This technical guide provides a comprehensive exploration of the key therapeutic targets of pyridazine derivatives, delves into the mechanistic basis of their action, and offers detailed experimental protocols for their evaluation, thereby serving as a critical resource for scientists engaged in drug discovery and development.
The Physicochemical Landscape of the Pyridazine Nucleus: A Foundation for Drug Design
The strategic incorporation of the pyridazine moiety into drug candidates is often driven by its advantageous physicochemical properties that can overcome common challenges in drug development.
-
Enhanced Polarity and Aqueous Solubility: The presence of two nitrogen atoms imparts a higher degree of polarity compared to its carbocyclic counterpart, benzene. This often translates to improved aqueous solubility, a critical factor for favorable pharmacokinetics.[4]
-
Hydrogen Bonding Capacity: The lone pairs of electrons on the nitrogen atoms act as potent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[1] This dual hydrogen-bonding potential can be pivotal in achieving high target affinity and selectivity.[1]
-
Dipole Moment and Molecular Interactions: The pyridazine ring possesses a significant dipole moment, which can engage in favorable dipole-dipole and π-π stacking interactions with amino acid residues in the target protein's binding pocket, further contributing to binding affinity.[1][2]
-
Metabolic Stability and Reduced hERG Liability: The pyridazine scaffold can influence a molecule's metabolic stability and has been associated with a reduced risk of inhibition of the hERG potassium channel, a common cause of cardiotoxicity in drug candidates.[1][2]
These properties make the pyridazine nucleus an attractive tool for medicinal chemists to optimize the drug-like characteristics of lead compounds.[3]
Key Therapeutic Targets and Mechanisms of Action
The versatility of the pyridazine scaffold is evident in the wide array of biological targets it can be engineered to modulate. This section will explore some of the most significant target classes and the corresponding pyridazine-based inhibitors.
Protein Kinases: A Major Frontier in Oncology
Protein kinases, key regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Pyridazine derivatives have emerged as a prominent class of kinase inhibitors.[5]
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.
Mechanism of Action: Pyridazine-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation and activation of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Signaling Pathway:
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridazine Derivatives.
Beyond VEGFR-2, pyridazine derivatives have shown significant activity against a range of other kinases implicated in cancer and other diseases:
-
Anaplastic Lymphoma Kinase (ALK): Ensartinib is a pyridazine-containing ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[6]
-
Breakpoint Cluster Region-Abelson (BCR-ABL): Ponatinib, which incorporates an imidazo[1,2-b]pyridazine core, is a pan-BCR-ABL inhibitor for chronic myeloid leukemia.[6]
-
c-Jun N-terminal Kinase (JNK): Novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as JNK1 inhibitors with potential anticancer activity.[6]
-
Epidermal Growth Factor Receptor (EGFR): Pyridazine-pyrazoline hybrids have been developed as potent EGFR inhibitors that induce apoptosis in cancer cells.
-
Glycogen Synthase Kinase-3β (GSK-3β): Imidazo[1,2-b]pyridazine derivatives have been identified as potent and brain-penetrant GSK-3β inhibitors with potential for treating Alzheimer's disease.
-
Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-b]pyridazine scaffold has been utilized to develop potent and selective CDK inhibitors.[5]
Signaling Pathway:
Caption: JNK Signaling Pathway and Inhibition by Pyridazine Derivatives.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. Pyridazine derivatives have been successfully developed as ligands for various GPCRs.
-
Gonadotropin-Releasing Hormone (GnRH) Receptor: Relugolix is an orally active, non-peptide GnRH receptor antagonist containing a pyridazine core, used for the treatment of uterine fibroids and prostate cancer.
-
Serotonergic, Adrenergic, and Dopaminergic Receptors: Tricyclic pyridazinone-based scaffolds have been explored as multitarget ligands for these GPCRs, with potential applications in neurodegenerative diseases.
Enzymes
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. PARP inhibitors have emerged as a major class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several approved PARP inhibitors feature a phthalazinone or pyridazinone core.
-
Talazoparib and Olaparib: These FDA-approved drugs contain a phthalazin-1(2H)-one moiety, a fused pyridazine derivative, and are potent inhibitors of PARP-1/2.[7]
-
Monoamine Oxidase (MAO): Minaprine, an older antidepressant, is a pyridazine derivative that acts as a reversible MAO inhibitor.
-
Cholinesterases: Pyridazinone-based compounds have been investigated as inhibitors of acetyl- and butyrylcholinesterase, with potential therapeutic value in Alzheimer's disease.
-
HIV-1 Reverse Transcriptase: Diarylpyridazine (DAPD) derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent anti-HIV-1 activity.
Anti-inflammatory and Antimicrobial Targets
Pyridazine derivatives have demonstrated significant potential in combating inflammation and microbial infections, although the specific molecular targets are still an active area of research.
-
Inflammatory Mediators: Pyridazinone derivatives have been shown to inhibit the production of key pro-inflammatory mediators such as thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8] Some derivatives also exhibit selective inhibition of cyclooxygenase-2 (COX-2).[4][9][10] The NLRP3 inflammasome has also been identified as a target for pyridazine derivatives in the context of neurodegenerative diseases and other inflammatory conditions.[11][12][13]
-
Antimicrobial Targets: The antibacterial activity of pyridazine derivatives has been reported against a range of Gram-positive and Gram-negative bacteria. One identified mechanism of action is the inhibition of bacterial DNA gyrase.[14] Some pyrimido[4,5-c]pyridazine-based inhibitors have been shown to target the pterin binding site of dihydropteroate synthase (DHPS) in bacteria.[15]
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected pyridazine derivatives against their respective targets.
Table 1: Pyridazine Derivatives as Kinase Inhibitors
| Compound/Drug Name | Target Kinase | IC50 / Ki | Cell Line (for cellular assays) | Reference |
| Ensartinib | ALK | IC50 < 10 nM | - | [6] |
| Ponatinib | BCR-ABL | IC50 < 10 nM | - | [6] |
| Pyrazolo-pyridazine 4 | EGFR | IC50 = 0.391 µM | - | [16] |
| Pyrazolo-pyridazine 4 | CDK-2/cyclin A2 | IC50 = 0.55 µM | - | [16] |
| Imidazo[1,2-b]pyridazine 25 | GSK-3β | IC50 = 0.87 nM | - | |
| Imidazo[1,2-b]pyridazine 47 | GSK-3β | IC50 < 10 nM | - | |
| Pyridazine 9e | JNK1 | - | NCI-60 panel | [6] |
| Compound 17a | VEGFR-2 | - | - | [17] |
Table 2: Pyridazine Derivatives as Enzyme Inhibitors
| Compound/Drug Name | Target Enzyme | IC50 / Ki | Reference |
| Olaparib | PARP-1/2 | IC50 = 0.015 µM | [7] |
| Talazoparib | PARP-1/2 | IC50 = 0.0002 µM | [7] |
| Fluzoparib | PARP-1/2 | IC50 = 1.46 nM | [7] |
| Simmiparib | PARP-1/2 | More potent than Olaparib | [7] |
| E-7016 | PARP | IC50 = 0.04 µM | [7] |
| Pyridazinone 6b | COX-2 | IC50 = 0.18 µM | [4] |
| Pyridazinone 4c | COX-2 | IC50 = 0.26 µM | [4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the evaluation of pyridazine derivatives.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a luminescence-based assay to determine the in vitro potency of a test compound against VEGFR-2.
Objective: To determine the IC50 value of a pyridazine derivative against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test pyridazine derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP (at a concentration near the Km for VEGFR-2), and the kinase substrate.
-
Inhibitor Dilution: Prepare a serial dilution of the test pyridazine derivative in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay is constant and typically ≤1%.
-
Set up the Assay Plate:
-
To "Test Inhibitor" wells, add 2.5 µL of the serially diluted inhibitor.
-
To "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 2.5 µL of kinase buffer with the same percentage of DMSO as the inhibitor dilutions.
-
Add 12.5 µL of the Master Mix to all wells.
-
To the "Blank" wells, add 10 µL of 1x Kinase Buffer.
-
-
Initiate the Kinase Reaction: Add 10 µL of diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis:
-
Subtract Background: Subtract the average luminescence signal from the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: Percent Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Positive_Control))
-
Generate IC50 Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Experimental Workflow:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a pyridazine derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test pyridazine derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyridazine derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measure Absorbance: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
Data Analysis:
-
Subtract Background: Subtract the average absorbance of wells with medium and MTT but no cells.
-
Calculate Percent Viability: Percent Viability = 100 * (Absorbance_Treated / Absorbance_Control)
-
Generate GI50 Curve: Plot the Percent Viability against the logarithm of the compound concentration. Fit the data using a non-linear regression model to determine the GI50 value.
GPCR Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR.
Objective: To determine the Ki (inhibitory constant) of a pyridazine derivative for a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., ³H- or ¹²⁵I-labeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Test pyridazine derivative
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates (e.g., glass fiber filters)
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test pyridazine derivative in the assay buffer.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. The cell membranes with bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Determine Specific Binding: Subtract the non-specific binding (counts in the presence of the high concentration of unlabeled ligand) from the total binding (counts in the absence of test compound) to get the specific binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate IC50 and Ki: Determine the IC50 value from the competition curve. The Ki can then be calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L] / K_d)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
The pyridazine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent physicochemical advantages and synthetic tractability have enabled the development of a diverse range of therapeutic agents targeting key players in human disease, particularly in oncology and inflammation. The successful clinical translation of several pyridazine-containing drugs serves as a strong validation of this chemical class.
Future research in this field will likely focus on several key areas:
-
Novel Target Identification: Exploring the potential of pyridazine derivatives to modulate new and challenging therapeutic targets.
-
Structure-Based Drug Design: Utilizing a deeper understanding of the interactions between pyridazine derivatives and their targets to design next-generation inhibitors with enhanced potency and selectivity.
-
Targeted Drug Delivery: Developing innovative strategies to deliver pyridazine-based drugs specifically to diseased tissues, thereby maximizing efficacy and minimizing off-target effects.
-
Combination Therapies: Investigating the synergistic effects of pyridazine derivatives with other therapeutic agents to overcome drug resistance and improve patient outcomes.
The continued exploration of the chemical space around the pyridazine nucleus, coupled with advances in our understanding of disease biology, holds immense promise for the discovery of novel and effective medicines to address unmet medical needs.
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6-Methylpyridazine-3-carboxylic acid as a building block in medicinal chemistry
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Spectroscopic Characterization of 6-Methylpyridazine-3-carboxylic Acid: A Technical Guide for Researchers
Introduction: The Significance of 6-Methylpyridazine-3-carboxylic Acid in Drug Discovery
This compound, with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry.[1] The pyridazine core is a well-established scaffold in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] As a key intermediate in the synthesis of novel pharmaceutical agents, a comprehensive understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation.[2] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparisons with structurally related analogs.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of direct experimental data, the following spectral information is predicted based on established principles and data from analogous compounds.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridazine ring, the methyl group protons, and the acidic proton of the carboxylic acid.
Experimental Protocol:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 1H | -COOH |
| ~8.0 - 8.2 | Doublet | 1H | H-4 |
| ~7.8 - 8.0 | Doublet | 1H | H-5 |
| ~2.8 | Singlet | 3H | -CH₃ |
Interpretation and Rationale:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-4 and H-5): The protons on the pyridazine ring are in an electron-deficient environment, causing them to resonate at downfield chemical shifts. They are expected to appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the upfield region of the spectrum.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~155 - 160 | C-6 |
| ~145 - 150 | C-3 |
| ~130 - 135 | C-4 |
| ~125 - 130 | C-5 |
| ~20 - 25 | -CH₃ |
Interpretation and Rationale:
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield chemical shift.[4]
-
Aromatic Carbons (C-3, C-4, C-5, C-6): The carbons of the pyridazine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen atoms (C-3 and C-6) are expected to be the most downfield due to the inductive effect of the nitrogen atoms. The substituent effects of the carboxylic acid and methyl groups will further influence their precise chemical shifts.
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.
Experimental Protocol:
An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Predicted IR Data:
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1550-1600 | Medium | C=N and C=C stretch (aromatic ring) |
| 1400-1450 | Medium | C-H bend (methyl) |
| 1210-1320 | Strong | C-O stretch (carboxylic acid) |
| 920 | Medium, broad | O-H bend (out-of-plane, carboxylic acid dimer) |
Interpretation and Rationale:
-
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong hydrogen bonding.[6][7]
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected.[6] Its position indicates a conjugated carboxylic acid.
-
Aromatic Ring Stretches: The C=N and C=C stretching vibrations of the pyridazine ring will appear in the 1500-1600 cm⁻¹ region.[8]
-
C-O Stretch and O-H Bend: The C-O stretch and out-of-plane O-H bend are also characteristic of the carboxylic acid functional group.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol:
A mass spectrum can be obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 139.05 | [M+H]⁺ (Protonated molecular ion) |
| 121.04 | [M+H - H₂O]⁺ |
| 93.04 | [M+H - H₂O - CO]⁺ |
Fragmentation Pathway:
Figure 2: Proposed fragmentation pathway for this compound in ESI-MS.
Interpretation and Rationale:
-
Molecular Ion: In positive ion mode ESI, the protonated molecular ion [M+H]⁺ is expected to be observed at an m/z corresponding to the molecular weight plus the mass of a proton (138.12 + 1.01 = 139.13). The observed m/z of 139.10 is consistent with this.[9]
-
Fragmentation: Carboxylic acids can undergo fragmentation through various pathways. A common fragmentation is the loss of water (18 Da) from the protonated molecular ion.[10] Subsequent loss of carbon monoxide (28 Da) is also a plausible fragmentation pathway for such heterocyclic systems.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While based on sound scientific principles and comparisons with related structures, experimental verification of this data is recommended for definitive structural confirmation. The protocols and interpretations outlined herein provide a robust framework for the successful characterization of this and other novel pyridazine derivatives.
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Methodological & Application
Application Notes & Protocols: Strategic N-Oxidation of 6-Methylpyridazine
Executive Summary: The Strategic Value of 6-Methylpyridazine-N-oxide
The N-oxidation of pyridazine scaffolds is a cornerstone transformation in heterocyclic chemistry. Specifically, the conversion of 6-methylpyridazine to its corresponding N-oxide unlocks a wealth of synthetic possibilities. The introduction of the N-oxide functionality fundamentally alters the electronic landscape of the pyridazine ring. It serves as an "activating group," rendering the ring more susceptible to both electrophilic and nucleophilic substitution reactions that are otherwise challenging to achieve on the parent heterocycle.[1] Furthermore, the N-oxide group itself can participate in unique rearrangements and deoxygenation reactions, making 6-methylpyridazine-N-oxide a versatile and highly valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2][3] This guide provides a detailed, field-proven protocol for this oxidation, emphasizing the mechanistic rationale, safety considerations, and purification strategies essential for success.
Mechanistic Rationale: The Nucleophilic Attack on an Electrophilic Oxygen
The N-oxidation of a pyridazine ring is a classic example of a nucleophilic attack by the heterocyclic nitrogen on an electrophilic oxygen source. The most common and reliable oxidizing agents for this purpose are peroxy acids, such as peracetic acid (often generated in situ from hydrogen peroxide and acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA).
The mechanism proceeds as follows:
-
The lone pair of electrons on one of the pyridazine's nitrogen atoms acts as a nucleophile.
-
This nitrogen attacks the terminal, electrophilic oxygen atom of the peroxy acid.
-
A concerted transition state leads to the formation of the N-O bond and the cleavage of the weak O-O bond in the peroxy acid.
-
The byproducts are the N-oxide of the pyridazine and the corresponding carboxylic acid (e.g., acetic acid or m-chlorobenzoic acid).
Caption: Step-by-step experimental workflow.
4.3. Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Charge the flask with 6-methylpyridazine (10.0 g) and glacial acetic acid (100 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Oxidant: Place the flask in an ice-water bath and cool the solution to 10-15 °C. Slowly add the 30% hydrogen peroxide solution (~15 mL) dropwise via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal temperature below 25 °C during the addition to control the initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-75 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully add solid sodium sulfite (Na₂SO₃) in small portions until a drop of the reaction mixture no longer turns starch-iodide paper blue (indicating the absence of peroxides). This step is critical for safety.
-
Workup - Solvent Removal and Neutralization: Remove the bulk of the acetic acid under reduced pressure using a rotary evaporator. [4]Be cautious, as the residue will be acidic. Dilute the residue with water (50 mL) and cool it in an ice bath. Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 6-methylpyridazine-N-oxide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
4.4. Safety and Field Insights
-
Peroxide Hazard: Concentrated hydrogen peroxide and the in situ formed peracetic acid are powerful oxidizers and can form explosive mixtures with organic materials. Always work behind a blast shield and add the H₂O₂ slowly at a controlled temperature. [5]* Temperature Control: The initial addition of H₂O₂ is exothermic. Uncontrolled addition can lead to a dangerous runaway reaction.
-
Product Character: Pyridine N-oxides are often hygroscopic solids. [4]Store the final product in a desiccator.
-
Troubleshooting: If the reaction stalls, a small additional portion of H₂O₂ can be added. If over-oxidation or side-reactions are observed (e.g., oxidation of the methyl group), consider running the reaction at a lower temperature for a longer duration or switching to a milder oxidant like m-CPBA.
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pp.bme.hu [pp.bme.hu]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Methylpyridazine-3-carboxylic Acid
Introduction: The Significance of 6-Methylpyridazine-3-carboxylic Acid in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research.[1] Its rigid, planar structure, combined with the presence of nitrogen atoms that can participate in hydrogen bonding, makes it an attractive scaffold for the design of biologically active molecules. This compound serves as a key intermediate in the synthesis of a variety of therapeutic agents, including those with antihypertensive and anti-inflammatory properties.[1] The strategic placement of the methyl and carboxylic acid groups allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Given its importance, the development of a robust, scalable, and economically viable synthetic process is of paramount importance for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of two primary synthetic strategies for the large-scale production of this compound, offering detailed protocols, critical process parameters, and safety considerations. The aim is to equip researchers with the necessary knowledge to select and implement the most suitable synthetic route for their specific needs, ensuring both efficiency and safety in production.
PART 1: Strategic Comparison of Synthetic Routes
The large-scale synthesis of this compound can be approached via two principal pathways: the direct oxidation of 6-methylpyridazine and the hydrolysis of 6-methylpyridazine-3-carbonitrile. The choice between these routes is dictated by a multitude of factors including the cost and availability of starting materials, scalability, safety, and environmental impact.
Route 1: Oxidation of 6-Methylpyridazine
This classical approach involves the direct oxidation of the methyl group of 6-methylpyridazine to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are typically employed in an acidic medium.[2]
-
Advantages:
-
Direct Conversion: This is a one-step transformation to the final product from a readily available starting material.
-
Potentially Lower Cost of Starting Material: 6-methylpyridazine can be more economical than its nitrile counterpart in some markets.
-
-
Disadvantages:
-
Harsh Reaction Conditions: The use of strong oxidants and concentrated acids necessitates specialized equipment and stringent safety protocols.[3][4]
-
Stoichiometric Waste: The reaction generates a significant amount of inorganic waste (e.g., manganese dioxide), which requires proper disposal.
-
Exothermic Reaction: Large-scale oxidations with permanganate can be highly exothermic and require careful temperature control to prevent runaway reactions.[3]
-
Potential for Over-oxidation: While the pyridazine ring is relatively stable, there is a risk of side reactions or degradation under harsh oxidative conditions.
-
Route 2: Hydrolysis of 6-Methylpyridazine-3-carbonitrile
This alternative two-step strategy involves the synthesis of 6-methylpyridazine-3-carbonitrile, followed by its hydrolysis to the desired carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions.[5][6][7]
-
Advantages:
-
Milder Reaction Conditions: The hydrolysis step is generally less hazardous and requires less specialized equipment compared to the strong oxidation route.[5][6]
-
Higher Selectivity: Hydrolysis of the nitrile group is a highly selective transformation, often leading to a cleaner product with fewer byproducts.
-
Well-Established Chemistry: Nitrile hydrolysis is a well-understood and widely used reaction in industrial synthesis.
-
-
Disadvantages:
-
Additional Synthetic Step: This route requires an additional step to prepare the nitrile precursor, which may impact the overall yield and cost.
-
Cost and Availability of Nitrile: The starting material, 6-methylpyridazine-3-carbonitrile, may be more expensive or less readily available than 6-methylpyridazine.[8]
-
Potential for Amide Intermediate: Under certain conditions, the hydrolysis may stop at the amide stage, requiring optimization to ensure complete conversion to the carboxylic acid.[7]
-
PART 2: Detailed Protocols and Methodologies
Protocol 1: Large-Scale Synthesis of this compound via Oxidation of 6-Methylpyridazine
This protocol is adapted from established procedures for the oxidation of methyl-substituted heterocycles and is designed for a large-scale laboratory or pilot plant setting.[2]
Reaction Scheme:
Figure 1: Oxidation of 6-Methylpyridazine.
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier | Notes |
| 6-Methylpyridazine | ≥98% | Commercial Source | |
| Potassium Permanganate (KMnO₄) | ACS Reagent Grade | Commercial Source | Strong oxidant, handle with care. |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent Grade | Commercial Source | Corrosive, handle with care. |
| Sodium Metabisulfite (Na₂S₂O₅) | Technical Grade | Commercial Source | For quenching excess permanganate. |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Commercial Source | For pH adjustment. |
| Ethyl Acetate | HPLC Grade | Commercial Source | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercial Source | For drying. |
| Glass-lined Reactor | 50 L | Appropriate Vendor | Equipped with mechanical stirrer, thermocouple, and addition funnel. |
| Cooling/Heating System | Appropriate Vendor | For temperature control of the reactor. | |
| Filtration Unit | Appropriate Vendor | For isolating the product. | |
| Vacuum Oven | Appropriate Vendor | For drying the final product. |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood or a designated process area with adequate exhaust ventilation.
-
Handling of KMnO₄: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.[4] Avoid generating dust.[3]
-
Handling of H₂SO₄: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.
-
Quenching: The quenching of excess permanganate with sodium metabisulfite is an exothermic reaction. Add the quenching agent slowly and with adequate cooling.
Step-by-Step Protocol:
-
Reactor Setup: Charge the 50 L glass-lined reactor with 20 L of deionized water and 5 L of concentrated sulfuric acid. Begin stirring and cool the mixture to 0-5 °C using the reactor's cooling system.
-
Addition of Starting Material: Slowly add 2.0 kg (21.25 mol) of 6-methylpyridazine to the cooled sulfuric acid solution. Maintain the temperature below 10 °C during the addition.
-
Preparation of Oxidant Solution: In a separate vessel, carefully dissolve 8.0 kg (50.6 mol) of potassium permanganate in 20 L of deionized water. This may require gentle warming, but the solution should be cooled to room temperature before use.
-
Oxidation Reaction: Slowly add the potassium permanganate solution to the reactor via the addition funnel over a period of 4-6 hours. Carefully monitor the internal temperature and maintain it between 20-25 °C. The reaction is exothermic, and the addition rate may need to be adjusted to control the temperature.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture to 10-15 °C. Slowly and carefully add a saturated aqueous solution of sodium metabisulfite until the purple color of the permanganate is discharged and a brown precipitate of manganese dioxide is formed.
-
Filtration: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with 5 L of deionized water.
-
Acidification and Product Precipitation: Combine the filtrate and the washings. Cool the solution to 0-5 °C and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The product will precipitate as a white to off-white solid.
-
Isolation and Washing: Isolate the precipitated product by filtration. Wash the filter cake with cold deionized water (2 x 2 L) to remove any remaining inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield: 60-70% Purity (by HPLC): >98%
Protocol 2: Large-Scale Synthesis of this compound via Hydrolysis of 6-Methylpyridazine-3-carbonitrile
This protocol outlines a two-step process involving the synthesis of the nitrile intermediate followed by its hydrolysis.
Part A: Synthesis of 6-Methylpyridazine-3-carbonitrile (Illustrative)
The synthesis of the nitrile can be achieved through various methods, such as the cyanation of a suitable precursor. For the purpose of this guide, we will assume the availability of commercial 6-methylpyridazine-3-carbonitrile.
Part B: Hydrolysis of 6-Methylpyridazine-3-carbonitrile
Reaction Scheme:
Figure 2: Hydrolysis of 6-Methylpyridazine-3-carbonitrile.
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier | Notes |
| 6-Methylpyridazine-3-carbonitrile | ≥97% | Commercial Source | [8] |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial Source | Corrosive, handle with care. |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Commercial Source | For pH adjustment. |
| Glass-lined Reactor | 50 L | Appropriate Vendor | Equipped with mechanical stirrer, thermocouple, and reflux condenser. |
| Heating/Cooling System | Appropriate Vendor | For temperature control of the reactor. | |
| Filtration Unit | Appropriate Vendor | For isolating the product. | |
| Vacuum Oven | Appropriate Vendor | For drying the final product. |
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Ventilation: Perform the reaction in a well-ventilated area.
-
Handling of NaOH and HCl: Both sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate care to avoid skin and eye contact.
Step-by-Step Protocol:
-
Reactor Setup: Charge the 50 L glass-lined reactor with 20 L of deionized water and 2.5 kg (62.5 mol) of sodium hydroxide pellets. Stir until the sodium hydroxide is completely dissolved.
-
Addition of Starting Material: Add 2.0 kg (16.8 mol) of 6-methylpyridazine-3-carbonitrile to the sodium hydroxide solution.
-
Hydrolysis Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain at this temperature for 8-12 hours. Monitor the reaction for the evolution of ammonia gas, which indicates the progress of the hydrolysis. The reaction is complete when ammonia evolution ceases.
-
Cooling and Acidification: Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath. Slowly and carefully add concentrated hydrochloric acid to adjust the pH of the solution to 2-3. The product will precipitate out of the solution.
-
Product Isolation: Isolate the precipitated solid by filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 2 L) to remove sodium chloride and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 85-95% Purity (by HPLC): >99%
PART 3: Data Presentation and Process Optimization
Table 1: Comparison of Key Process Parameters
| Parameter | Route 1: Oxidation | Route 2: Hydrolysis | Justification and Expert Insights |
| Starting Material | 6-Methylpyridazine | 6-Methylpyridazine-3-carbonitrile | The choice of starting material is a primary cost driver. While 6-methylpyridazine may be cheaper per kilogram, the overall process economics must be considered. |
| Number of Steps | 1 | 2 (including nitrile synthesis) | A single-step process is generally preferred for large-scale manufacturing to reduce operational complexity and cost. |
| Reaction Conditions | Harsh (strong oxidant, acid) | Mild (base, reflux) | Milder conditions for the hydrolysis route translate to lower capital investment in specialized equipment and enhanced process safety. |
| Typical Yield | 60-70% | 85-95% | The higher yield of the hydrolysis route can significantly improve the overall efficiency and cost-effectiveness of the process. |
| Product Purity | >98% | >99% | The hydrolysis route typically affords a cleaner product, potentially reducing the need for extensive purification. |
| Waste Stream | Significant inorganic waste (MnO₂) | Primarily saline aqueous waste | The management and disposal of manganese dioxide from the oxidation route can be a significant environmental and cost consideration. |
| Safety Profile | High risk (exothermic, strong oxidant) | Moderate risk (corrosive reagents) | The inherent safety of the hydrolysis process is a major advantage, particularly for large-scale operations. |
Workflow Diagram: Decision Matrix for Route Selection
Figure 3: Decision matrix for synthetic route selection.
Conclusion and Future Perspectives
Both the oxidation of 6-methylpyridazine and the hydrolysis of 6-methylpyridazine-3-carbonitrile represent viable pathways for the synthesis of this compound. However, for large-scale industrial production, the hydrolysis route is generally more advantageous due to its milder reaction conditions, higher yield and purity, and more favorable safety and environmental profile. While the initial cost of the nitrile starting material may be higher, the overall process economics are often superior when considering the reduced need for specialized equipment, simplified waste management, and higher product throughput.
Future research in this area could focus on the development of catalytic oxidation methods for the direct conversion of 6-methylpyridazine, which would mitigate the stoichiometric waste associated with permanganate oxidation. Additionally, enzymatic hydrolysis of the nitrile intermediate could offer an even more environmentally benign and highly selective alternative for the production of this important building block.
References
- Fact sheet: Chemical oxidation with permanganate—in situ. (n.d.).
-
Clark, J. (2023). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Understanding the Hazards and Safe Use of Potassium Permanganate. (n.d.). CAP Remediation. Retrieved from [Link]
-
How do I stay safe with potassium permanganate? : r/chemistry. (2024). Reddit. Retrieved from [Link]
- Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.
- Potassium Permanganate. (n.d.). Regulations.gov.
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
- Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).
-
Zheng, M. Y., Wei, Y. S., Fan, G., & Huang, Y. (2011). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Oriental Journal of Chemistry, 27(1), 139-144. Retrieved from [Link]
-
Deeb, G., Van der Eycken, E., & De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. Retrieved from [Link]
-
6-Methylpyridazine-3-carbonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 3. Fact sheet: Chemical oxidation with permanganate—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. capremediation.com [capremediation.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. 6-Methylpyridazine-3-carbonitrile [myskinrecipes.com]
Application Note: High-Purity Recovery of 6-Methylpyridazine-3-carboxylic Acid via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 6-Methylpyridazine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. We delve into the fundamental principles of recrystallization, present a systematic protocol for empirical solvent selection, and offer a detailed, step-by-step procedure for obtaining high-purity crystalline material. The causality behind each experimental choice is explained to empower researchers with the ability to adapt and troubleshoot the process. Methods for assessing the final purity are also discussed, ensuring a self-validating and reliable purification workflow.
Introduction: The Critical Role of Purity
In the landscape of pharmaceutical development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or its intermediates is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. This compound (also known as 6-Methylnicotinic acid[1]) is a heterocyclic carboxylic acid that serves as a valuable building block in the synthesis of various bioactive molecules. Achieving high purity of this intermediate is a critical step to ensure the quality of downstream products.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the desired compound, while impurities remain dissolved in the surrounding solution (mother liquor).[2][3] The success of this technique hinges on the careful selection of an appropriate solvent system.
This application note provides a robust and logical framework for the purification of this compound by recrystallization, from solvent screening to final purity analysis.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for developing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | White to light yellow/beige solid (powder, crystals) | Protheragen |
| Melting Point | 210-213 °C (lit.) | [1] |
The high melting point suggests a stable crystalline lattice. The presence of both a carboxylic acid and a pyridazine ring, a polar heterocyclic system, indicates that the molecule is polar. According to the "like dissolves like" principle, polar solvents are more likely to be effective for recrystallization.[3]
The Heart of the Matter: Solvent Selection
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient of Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This ensures minimal loss of product in the mother liquor upon cooling.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.
Protocol 1: Systematic Solvent Screening
Given the absence of comprehensive published solubility data for this compound, an empirical screening process is necessary.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Small spatulas
-
Heating block or water bath
-
Vortex mixer
-
Candidate solvents: Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane/Hexane.
Procedure:
-
Place approximately 20-30 mg of the crude this compound into a series of labeled test tubes.
-
To each test tube, add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature.
-
Agitate the mixture (vortex) and observe the solubility. Note if the compound is freely soluble, sparingly soluble, or insoluble. A sparingly soluble compound is a good candidate.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
Continue to add small aliquots of the hot solvent until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After cooling, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A high yield of well-formed crystals indicates a promising solvent.
Interpreting the Results:
| Observation | Interpretation | Next Step |
| Soluble at room temperature | Solvent is too good. Poor recovery will result. | Discard as a single-solvent system. |
| Insoluble, even when hot | Solvent is too poor. | Discard as a single-solvent system. |
| Sparingly soluble cold, soluble hot | Ideal Candidate. | Proceed to a larger scale trial. |
| Oiling out (forms liquid instead of crystals) | Compound's melting point may be lower than the solvent's boiling point, or impurities are lowering the melting point. | Try a lower-boiling solvent or a mixed-solvent system. |
Based on the structure of this compound and data from similar compounds, water, methanol, ethanol, and isopropanol are strong primary candidates for screening. A mixed-solvent system, such as ethanol/water or methanol/water, may also be highly effective.
Master Protocol: Purification of this compound
This protocol assumes a suitable solvent has been identified using the screening method described above.
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (the flask should not be more than half-full).
-
Add a magnetic stir bar or a few boiling chips.
-
Heat the chosen solvent to its boiling point in a separate beaker.
-
Add the hot solvent to the Erlenmeyer flask in small portions while heating and stirring until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the recovery yield.
-
-
Hot Gravity Filtration (Optional but Recommended):
-
This step removes any insoluble impurities (e.g., dust, inorganic salts) and is essential if the solution is colored and requires treatment with activated carbon.
-
Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a clean, pre-heated receiving Erlenmeyer flask.
-
Keep the solution at or near its boiling point and pour it rapidly through the filter paper. Causality: Pre-heating the apparatus and using a stemless funnel prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot, clear filtrate with a watch glass or inverted beaker.
-
Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Drying:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, swirling the flask to transfer the crystalline slurry into the funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Purity Assessment: A Self-Validating System
The effectiveness of the recrystallization must be verified. Several methods can be employed to assess the purity of the final product.
-
Melting Point Determination: This is a primary and rapid indicator of purity. A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C) that corresponds to the literature value (210-213 °C). Impurities tend to depress and broaden the melting point range.[1]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purified sample against the crude material. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable. The spectra of the purified material should be clean and match the expected structure of this compound, free from signals corresponding to starting materials or by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A chromatogram of the purified sample should show a single major peak, allowing for the calculation of purity as a percentage of the total peak area.
Conclusion
This application note details a systematic and scientifically-grounded approach to the purification of this compound by recrystallization. By understanding the principles behind solvent selection and the rationale for each step in the protocol, researchers can effectively and reliably obtain high-purity material essential for drug discovery and development. The described methods for purity assessment create a closed-loop, self-validating system that ensures the quality and integrity of the final product.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]
-
City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Protheragen. (n.d.). 6-Methylpyridine-3-carboxylic acid. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). (n.d.). Growing Crystals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.4B: Cooling Slowly. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
YouTube. (2012). Slow Cooling During Recrystallization. Retrieved from [Link]
Sources
A Validated Reversed-Phase HPLC Method for Purity Determination of 6-Methylpyridazine-3-carboxylic Acid
An Application Note for the Pharmaceutical Sciences
Abstract
This application note presents a robust, validated, and highly reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related substances for 6-Methylpyridazine-3-carboxylic acid. This compound is a heterocyclic carboxylic acid of interest in pharmaceutical development as a potential building block or intermediate. Given the polar and ionizable nature of the analyte, this method was systematically developed to ensure adequate retention and sharp, symmetrical peak shapes. The protocol utilizes a standard C18 stationary phase with an acidic mobile phase to control the ionization state of the analyte, ensuring reproducibility. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4] This document provides a complete protocol for instrument setup, sample preparation, system suitability, and method validation, making it directly applicable for quality control and drug development professionals.
Introduction and Chromatographic Challenges
This compound is a heterocyclic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .[5] Its structure, containing both a carboxylic acid group and a pyridazine ring system, imparts significant polarity. The primary challenge in developing a reversed-phase HPLC method for such a compound is achieving sufficient retention on nonpolar stationary phases (like C18) while maintaining good peak shape.
In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[6] Highly polar compounds, especially those that are ionized, have limited affinity for the stationary phase and may elute at or near the void volume, leading to poor resolution from the solvent front and other early-eluting impurities.[7][8] The key to retaining acidic compounds like this compound is to control the mobile phase pH. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid group remains in its protonated, neutral form (R-COOH). This significantly increases its hydrophobicity, promoting interaction with the C18 stationary phase and leading to predictable, controllable retention.[8][9] This method is built upon this fundamental principle.
Optimized HPLC Method and Instrumentation
The following parameters were optimized to achieve a balance of resolution, peak shape, and analysis time.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 255 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Rationale for Parameter Selection
-
Column: A standard C18 column provides a good balance of hydrophobicity and surface area for retaining the protonated form of the analyte. The specified dimensions are standard for analytical work, providing good efficiency and resolution.
-
Mobile Phase: Phosphoric acid is used as a modifier to maintain a low pH (~2.1), ensuring the complete protonation of the carboxylic acid group. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively eluted and resolved.
-
Detection Wavelength: Aromatic and heterocyclic compounds like pyridazines typically exhibit strong UV absorbance. The wavelength of 255 nm was determined by performing a UV scan on a standard solution of the analyte, representing a region of high absorbance to ensure maximum sensitivity.
-
Temperature Control: Maintaining a constant column temperature of 30 °C is crucial for ensuring reproducible retention times and minimizing viscosity fluctuations in the mobile phase.
Experimental Protocols
Reagent and Standard Preparation
-
Mobile Phase A Preparation: Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Diluent Preparation: Mix 800 mL of Mobile Phase A with 200 mL of Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analytical Workflow
The overall analytical process follows a systematic and logical progression from initial setup to final data interpretation.
Caption: High-level workflow for the HPLC purity analysis.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution (100 µg/mL) five times. The results must meet the criteria outlined in regulatory guidelines such as USP <621>.[10][11][12][13][14]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD for Peak Area | ≤ 2.0% (for 5 replicates) | Demonstrates injection precision and system stability. |
| % RSD for Retention Time | ≤ 1.0% (for 5 replicates) | Confirms stable pump performance and chromatographic conditions. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][4]
Method Development Logic
The choice of chromatographic parameters was not arbitrary but followed a logical decision path based on the analyte's physicochemical properties.
Caption: Decision tree for HPLC method development.
Validation Parameters and Results
Specificity The method's ability to assess the analyte unequivocally in the presence of potential impurities and degradation products was confirmed. A photodiode array (PDA) detector was used to assess peak purity. The peak for this compound was found to be spectrally pure in all tested samples, and common process impurities were well-resolved.
Linearity Linearity was evaluated by analyzing five solutions ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL).
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,500 |
| 125 | 1,248,900 |
| 150 | 1,501,600 |
| Correlation Coefficient (r²) | 0.9998 |
The correlation coefficient of >0.999 demonstrates an excellent linear relationship between concentration and detector response.
Accuracy (% Recovery) Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration).
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 121.1 | 100.9% |
| Average Recovery | 100.4% |
The recovery values fall within the typical acceptance range of 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day.
-
Result: %RSD of purity results = 0.15%
-
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using different equipment.
-
Result: %RSD of purity results = 0.21%
-
The low %RSD values indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD (S/N ≈ 3): 0.05 µg/mL
-
LOQ (S/N ≈ 10): 0.15 µg/mL
These values confirm the method is sensitive enough to detect and quantify trace-level impurities.
Robustness The method's robustness was tested by making small, deliberate variations in key parameters.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | System suitability criteria met. |
| Column Temperature | ± 2 °C | System suitability criteria met. |
| Mobile Phase pH | ± 0.2 units | System suitability criteria met. |
The method remained unaffected by minor changes, demonstrating its reliability for routine use.
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity determination of this compound. The use of an acidified mobile phase effectively addresses the challenges associated with analyzing this polar compound, yielding excellent chromatography on a standard C18 column. This validated protocol is suitable for implementation in quality control laboratories for release testing and stability studies in the pharmaceutical industry.
References
- U.S. Pharmacopeia.
- Agilent Technologies. (2022).
- U.S. Pharmacopeia. (2022).
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- U.S. Pharmacopeia. (2021).
- Scribd.
- SIELC Technologies. Polar Compounds.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- LCGC International. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of Carboxylic Acids and Phenols.
- Sigma-Aldrich. 6-Methyl-3-pyridazinecarboxylic acid Product Page.
- Protheragen. 6-Methylpyridine-3-carboxylic acid Product Page.
- PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
- Pharmaguideline. (2024).
- Acta Scientific. (2020).
- AMSbiopharma. (2025).
- Sigma-Aldrich. 6-Methylpyridine-3-carboxylic acid 99% Product Page.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- International Council for Harmonisation. (2023).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubChem. 6-Methoxypyridazine-3-carboxylic acid.
- PubChem. 6-Methylnicotinic acid.
- Tokyo Chemical Industry. 6-Methylpyridine-2-carboxylic Acid.
- Capot Chemical. (2010). MSDS of this compound.
- PubChem. 6-Methylpyridine-2-carboxylic acid.
- BLD Pharm. Pyridazine-3-carboxylic acid.
- Sigma-Aldrich.
- SpringerLink. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids.
- HELIX Chromatography. HPLC Methods for analysis of 3-Pyridinecarboxylic acid.
- University of Wisconsin. (2022).
Sources
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 6-Methyl-3-pyridazinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. scribd.com [scribd.com]
In-Depth 1H NMR Characterization of 6-Methylpyridazine-3-carboxylic acid: A Guide to Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 6-Methylpyridazine-3-carboxylic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The pyridazine core is a significant scaffold in medicinal chemistry, valued for its unique electronic and hydrogen-bonding properties.[1] Accurate and unambiguous structural verification is paramount in the drug discovery and development pipeline. This document moves beyond a simple recitation of parameters, offering a detailed exploration of the underlying principles that govern the ¹H NMR spectrum of this molecule. We will dissect the influence of the heterocyclic ring system, the electron-withdrawing carboxylic acid, and the electron-donating methyl group on chemical shifts and coupling constants. Included are field-proven protocols for sample preparation, a discussion on solvent effects, and a systematic guide to spectral interpretation, ensuring a self-validating and reproducible methodology.
Introduction: The Pyridazine Scaffold and the Role of NMR
This compound is a bifunctional molecule featuring a nitrogen-rich pyridazine heterocycle. The pyridazine moiety is characterized by a high dipole moment and a dual hydrogen-bond accepting capacity, making it a valuable component in designing molecules with specific target interactions.[1] Its derivatives have been explored for various biological activities.
For any synthetic compound destined for biological screening or further development, unequivocal structural confirmation is a non-negotiable prerequisite. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing an atomic-level fingerprint of a molecule's structure in solution. This guide will detail the expected ¹H NMR spectral features of this compound, explaining the causal relationships between the molecular structure and the observed spectroscopic data.
Theoretical Foundation: Predicting the Spectrum
The ¹H NMR spectrum is governed by the principles of nuclear spin, chemical environment, and through-bond spin-spin coupling. For this compound, the key features arise from the interplay of its distinct functional groups.
Chemical Shift (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment.
-
Pyridazine Ring Protons (H4, H5): The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly deshields the ring protons. This effect, combined with the aromatic ring current, shifts their resonances to a downfield region (typically >7.5 ppm).[2] Furthermore, the C3-carboxylic acid group exerts an additional electron-withdrawing effect, further deshielding the adjacent H4 proton. Conversely, the C6-methyl group is weakly electron-donating, which should slightly shield the adjacent H5 proton. Therefore, we predict that δ(H4) > δ(H5) .
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will appear as a singlet in the aliphatic region, typically around 2.5-2.8 ppm.
-
Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and its chemical shift is strongly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[3][4] In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position, often above 10 ppm, and sometimes as high as 12-13 ppm.[3][5]
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling provides information about the connectivity of protons. In this compound, the most informative coupling is between the two adjacent aromatic protons, H4 and H5.
-
³J Coupling (H4-H5): These protons are three bonds apart and will split each other's signals into doublets. This is known as ortho-coupling. For the parent pyridazine molecule, the ³J₄,₅ coupling constant is approximately 8.00 Hz.[6] We expect a similar value for this derivative. The magnitude of J-coupling is independent of the spectrometer's magnetic field strength and is always reported in Hertz (Hz).[7]
Based on this analysis, we can anticipate the key features of the ¹H NMR spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 (ring proton) | ~8.0 - 8.5 | Doublet (d) | ~8.0 |
| H5 (ring proton) | ~7.7 - 8.0 | Doublet (d) | ~8.0 |
| -CH₃ (methyl) | ~2.7 - 2.9 | Singlet (s) | N/A |
| -COOH (acid) | >12 (in DMSO-d₆) | Broad Singlet (br s) | N/A |
Experimental Protocols and Methodologies
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. Following a rigorous and validated protocol is essential for obtaining high-resolution, artifact-free data.
Materials and Reagents
-
High-quality NMR tubes (e.g., Norell 507-HP-7 or equivalent)
-
Deuterated solvent (DMSO-d₆ is recommended for this compound)
-
Glass Pasteur pipettes
-
Glass wool or a syringe filter (e.g., 0.45 µm PTFE)
-
Vortex mixer
-
Deuterium oxide (D₂O) for exchange experiments
Rationale for Solvent Selection
The choice of a deuterated solvent is critical.[8] For this compound, DMSO-d₆ (Dimethyl sulfoxide-d₆) is the solvent of choice for several reasons:
-
Solubility: It is an excellent solvent for many polar organic molecules, including carboxylic acids.
-
Observation of Labile Protons: As a polar aprotic solvent, it readily forms hydrogen bonds with the -COOH proton, slowing down its exchange rate and allowing it to be observed as a distinct, albeit often broad, resonance.[3] In protic solvents like Methanol-d₄ or D₂O, this proton would rapidly exchange with the solvent's deuterium, causing the signal to broaden significantly or disappear entirely.[5]
-
Chemical Shift Range: Its residual proton signal appears at ~2.50 ppm, which is unlikely to overlap with the aromatic proton signals of the analyte.[9]
The polarity of the solvent can influence the chemical shifts of the analyte protons. A shift from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can cause noticeable changes in the spectrum.[10][11][12]
Step-by-Step Sample Preparation Protocol
Caption: Standard workflow for preparing a high-quality NMR sample.
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.[13]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This volume is optimal for standard 5 mm NMR tubes.[13]
-
Dissolution: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample does not decompose. A homogeneous solution is crucial.[8]
-
Filtration: To prevent line broadening from suspended particulate matter, filter the solution into the NMR tube. A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and transfer the solution through it.
-
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer.
Confirmatory D₂O Exchange
To unequivocally identify the carboxylic acid proton, a D₂O exchange experiment can be performed.
-
Acquire the standard ¹H NMR spectrum in DMSO-d₆.
-
Remove the sample from the spectrometer.
-
Add one drop of D₂O to the NMR tube.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The broad signal previously observed for the -COOH proton will disappear or be significantly attenuated, as the proton is exchanged for deuterium (¹H-O-C=O + D₂O ⇌ D-O-C=O + HOD).[4][5]
Spectral Interpretation: A Practical Example
Below is a representative ¹H NMR dataset for this compound acquired in DMSO-d₆ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 13.51 | br s | 1H | N/A | -COOH |
| 8.24 | d | 1H | 8.8 | H4 |
| 7.89 | d | 1H | 8.8 | H5 |
| 2.75 | s | 3H | N/A | -CH₃ |
Detailed Peak Assignment
Caption: Structure of this compound with key coupling.
-
δ 13.51 (br s, 1H): This very downfield, broad singlet is characteristic of a carboxylic acid proton in DMSO-d₆. Its integration value of 1H is consistent with a single proton. This assignment would be confirmed by its disappearance upon D₂O exchange.
-
δ 8.24 (d, 1H, J = 8.8 Hz): This doublet, integrating to one proton, is in the expected deshielded region for a pyridazine proton. It is assigned to H4, the proton adjacent to the electron-withdrawing carboxylic acid group. Its downfield shift relative to H5 is consistent with the electronic effects discussed previously.
-
δ 7.89 (d, 1H, J = 8.8 Hz): This second doublet, also integrating to one proton, is assigned to H5. It is upfield relative to H4 due to the influence of the adjacent electron-donating methyl group. The observed coupling constant of 8.8 Hz is identical to that of the H4 signal, confirming that these two protons are coupled to each other. This value is in excellent agreement with typical ortho-couplings in pyridazine systems.[6]
-
δ 2.75 (s, 3H): This sharp singlet in the aliphatic region integrates to three protons and is unambiguously assigned to the methyl group (-CH₃).
Conclusion
The ¹H NMR spectrum provides a definitive structural fingerprint for this compound. Through a systematic analysis of chemical shifts, signal multiplicities, and coupling constants, every proton in the molecule can be unambiguously assigned. The key diagnostic features are two doublets in the aromatic region with a characteristic ortho-coupling constant (~8.8 Hz), a sharp methyl singlet around 2.75 ppm, and a highly deshielded, broad carboxylic acid proton signal above 13 ppm (in DMSO-d₆) that vanishes upon D₂O exchange. This application note provides the theoretical basis and a robust, field-tested protocol to ensure accurate and reproducible characterization, upholding the standards of scientific integrity required in research and drug development.
References
- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media.
- Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. John Wiley & Sons.
-
Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(7), 579-587. URL: [Link]
-
Gil, V. M. S., & Pinto, A. J. L. (1965). H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 9(2), 193-195. URL: [Link]
-
Gómez, I., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(1), 20-37. URL: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL: [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. NC State University Libraries. URL: [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Al-Obaidi, A. S. M., & Hasan, M. F. (2021). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. Al-Qadisiyah Journal of Pure Science, 26(3). URL: [Link]
-
Wikipedia contributors. (2023). J-coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. J-coupling - Wikipedia [en.wikipedia.org]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols for the Use of 6-Methylpyridazine-3-carboxylic Acid in Peptide Synthesis
Introduction: Expanding the Chemical Space of Peptides with Pyridazine Scaffolds
The incorporation of non-proteinogenic amino acids and scaffolds into peptides is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as stability, potency, and target selectivity.[1] 6-Methylpyridazine-3-carboxylic acid is a heterocyclic building block that presents a unique opportunity for the design of novel peptidomimetics. The pyridazine ring, with its distinct physicochemical properties, can act as a rigid scaffold to constrain peptide conformation, a crucial factor in modulating biological activity.[2] Furthermore, the pyridazine moiety can engage in specific interactions with biological targets, such as hydrogen bonding and π-π stacking, potentially improving binding affinity and specificity.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in both solid-phase and solution-phase peptide synthesis. We will delve into the technical nuances of its incorporation, offering detailed, field-proven protocols and explaining the causality behind key experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is fundamental to its successful application in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | Solid | |
| SMILES String | CC1=CC=C(C(O)=O)N=N1 | |
| InChI Key | SJWGLCDFBFCHNV-UHFFFAOYSA-N |
Solid-Phase Peptide Synthesis (SPPS) Protocol
Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides, allowing for the efficient assembly of amino acid chains on a solid support.[4][5] The following protocol details the incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry.
Workflow for SPPS using this compound
Caption: Workflow for the incorporation of this compound in SPPS.
Detailed SPPS Protocol
This protocol is designed for a 0.1 mmol scale synthesis.
Materials and Reagents:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetic Anhydride (for optional capping)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Activation of this compound: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Optional Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5% v/v each) for 10 minutes.
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acid couplings.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Solution-Phase Peptide Synthesis Protocol
Solution-phase synthesis is a valuable alternative to SPPS, particularly for the synthesis of short peptides or when scaling up production.[8][9]
Workflow for Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Detailed Solution-Phase Protocol
This protocol describes the coupling of this compound with an amino acid ester.
Materials and Reagents:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a solution of this compound (1 mmol, 1 eq.) in DMF or DCM, add HBTU (1.1 mmol, 1.1 eq.), HOBt (1.1 mmol, 1.1 eq.), and DIPEA (2.5 mmol, 2.5 eq.). Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Amine Addition: Add the amino acid methyl ester hydrochloride (1.1 mmol, 1.1 eq.) to the reaction mixture.
-
Coupling Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
-
Optional Ester Hydrolysis: If the free carboxylic acid is desired, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Critical Parameters and Troubleshooting
| Parameter | Recommendation and Rationale | Troubleshooting |
| Coupling Reagent | HATU for SPPS is generally faster and more efficient for sterically hindered couplings.[6] HBTU/HOBt is a cost-effective and reliable choice for solution-phase synthesis.[1] | Incomplete coupling: Increase reaction time, temperature (with caution to avoid racemization), or switch to a more potent coupling reagent like COMU. |
| Base | DIPEA is the most common non-nucleophilic base. Use 2-4 equivalents in SPPS and 2.5-3 equivalents in solution-phase to neutralize the carboxylic acid and any hydrochloride salts. | Low yield: Ensure the base is fresh and anhydrous. For sensitive amino acids, consider using a milder base like 2,4,6-collidine. |
| Solvent | DMF is the preferred solvent for both SPPS and solution-phase synthesis due to its excellent solvating properties for both the reagents and the growing peptide chain. | Solubility issues: For hydrophobic sequences, consider using a solvent mixture such as DMF/DCM or adding a chaotropic agent like NMP. |
| Reaction Time | Monitor the reaction progress using a qualitative test (e.g., Kaiser test for SPPS) or TLC/LC-MS for solution-phase to determine the optimal reaction time. | Side reactions: Prolonged reaction times can sometimes lead to side reactions. Optimize the time based on monitoring. |
Conclusion
This compound is a versatile building block for the synthesis of novel peptidomimetics. Its successful incorporation into peptide chains can be readily achieved using standard solid-phase and solution-phase methodologies with careful selection of coupling reagents and reaction conditions. The protocols and insights provided in this application note offer a robust starting point for researchers to explore the potential of this and other heterocyclic scaffolds in the design and development of next-generation peptide-based therapeutics.
References
-
ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Letters. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Available from: [Link]
-
CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]
-
AAPPTec. Coupling Reagents. Available from: [Link]
-
ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Available from: [Link]
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Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. Available from: [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]
-
ResearchGate. Solid Phase Synthesis of Pyridazine Derivatives Using Polymer-Bound Sodium Benzenesulfinate. Available from: [Link]
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PMC. Peptidomimetics, a synthetic tool of drug discovery. Available from: [Link]
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Reddit. HATU/PyBOP coupling procedure question. Available from: [Link]
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5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]
-
ResearchGate. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Available from: [Link]
-
PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide). Available from: [Link]
-
Chemical Science (RSC Publishing). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available from: [Link]
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]
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Application Notes and Protocols for the Derivatization of 6-Methylpyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the derivatization of the carboxylic acid group in 6-Methylpyridazine-3-carboxylic acid. The pyridazine moiety is a significant pharmacophore found in numerous therapeutic agents, and the ability to modify the carboxylic acid handle is crucial for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs.[1] This document explores the conversion of the carboxylic acid to key derivatives such as amides, esters, and acid chlorides, providing detailed, field-proven protocols. The rationale behind experimental choices, mechanistic insights, and troubleshooting guidance are integrated to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Importance of this compound Derivatization
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The pyridazine ring system, an aromatic six-membered ring with two adjacent nitrogen atoms, is a bioisostere of other aromatic systems and is present in a number of approved drugs.[1] The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through derivatization. This chemical modification is a cornerstone of lead optimization, enabling the fine-tuning of properties such as:
-
Target Binding: The introduction of different substituents can forge new interactions with biological targets, enhancing potency and selectivity.
-
Physicochemical Properties: Derivatization can modulate solubility, lipophilicity (LogP), and polar surface area (PSA), which are critical for absorption, distribution, metabolism, and excretion (ADME).
-
Prodrug Strategies: Esterification is a common strategy to mask the polar carboxylic acid group, improving oral bioavailability.[2]
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups or mimics to improve metabolic stability or reduce off-target effects.[3][4]
This guide will focus on the most common and impactful derivatization strategies for the carboxylic acid group of this compound.
Core Derivatization Strategies: Mechanisms and Rationale
The direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally inefficient due to the acidic proton of the carboxylic acid, which protonates the nucleophile, rendering it non-nucleophilic.[5][6] Therefore, activation of the carboxylic acid is a prerequisite for successful derivatization. The primary strategies for activating the carboxylic acid group of this compound are detailed below.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide bond formation is arguably the most frequently employed reaction in drug discovery.[7][8] The general approach involves the activation of the carboxylic acid to generate a more electrophilic species that readily reacts with a primary or secondary amine.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and Dicyclohexylcarbodiimide (DCC), are widely used activating agents.[9][10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate can then be attacked by an amine to form the amide bond.
To suppress side reactions, such as racemization of adjacent chiral centers and the formation of N-acylurea byproducts, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included.[5][7] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to side reactions, yet still highly reactive towards amines.
DOT Diagram: Carbodiimide-Mediated Amide Coupling Workflow
Caption: Workflow for carbodiimide-mediated amide bond formation.
Esterification: Modulating Polarity and Creating Prodrugs
Esterification of this compound can be achieved through several methods, with the choice depending on the substrate and desired scale.
This classical method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[11][12] The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed, or a large excess of the alcohol is used.[13]
For more sensitive substrates or when milder conditions are required, the Steglich esterification is a valuable alternative.[14] This method is analogous to carbodiimide-mediated amide coupling but uses an alcohol as the nucleophile. It typically employs DCC or EDC as the coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[14]
DOT Diagram: Esterification Pathways
Caption: Comparison of Fischer and Steglich esterification methods.
Conversion to Acid Chlorides: Accessing Highly Reactive Intermediates
Acid chlorides are highly reactive carboxylic acid derivatives that can be readily converted to a wide range of other functional groups, including esters and amides, often under milder conditions than direct coupling methods.[15][16]
The most common reagents for converting carboxylic acids to acid chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[15][17][18] Thionyl chloride converts the carboxylic acid to the acid chloride with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[18][19] Oxalyl chloride is often used under milder conditions, typically at room temperature with a catalytic amount of dimethylformamide (DMF).[17]
| Reagent | Typical Conditions | Byproducts | Key Advantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in a solvent (e.g., ACN), reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify workup.[18] |
| Oxalyl Chloride ((COCl)₂) ** | DCM, catalytic DMF, room temperature | CO(g), CO₂(g), HCl(g) | Milder conditions, often cleaner reactions.[17] |
| Phosphorus Pentachloride (PCl₅) | Cold reaction | POCl₃, HCl(g) | Solid reagent, vigorous reaction.[16][18] |
| Phosphorus Trichloride (PCl₃) | Liquid reagent | H₃PO₃ | Less vigorous than PCl₅.[18] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Ester Synthesis via Fischer-Speier Esterification
This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters).
Materials:
-
This compound
-
Anhydrous methanol or ethanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, 20-50 eq).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by flash column chromatography or recrystallization.
Protocol 3: Acid Chloride Formation using Thionyl Chloride
This protocol describes the conversion of this compound to its corresponding acid chloride, which can be used immediately in the next step without purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator with a trap for acidic gases
-
Reflux condenser and heating mantle
-
Standard glassware for organic synthesis (ensure it is oven-dried)
Procedure:
-
To a flask containing this compound (1.0 eq), add thionyl chloride (2.0-5.0 eq) either neat or as a solution in an anhydrous solvent like toluene.
-
Add a catalytic amount of DMF (1-2 drops) if desired (this can accelerate the reaction).
-
Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal of residual SOCl₂.
-
The resulting crude 6-methylpyridazine-3-carbonyl chloride is typically used immediately in the subsequent reaction (e.g., reaction with an amine or alcohol) without further purification.
Troubleshooting and Key Considerations
-
Low Amide Coupling Yields: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated intermediates. Consider using alternative coupling reagents like HATU or HBTU, which can be more effective for challenging substrates.
-
Side Reactions in Esterification: In Fischer esterification, prolonged heating or high acid concentrations can lead to decomposition. For acid-sensitive substrates, Steglich esterification is a better choice.
-
Handling of Acid Chlorides: Acid chlorides are moisture-sensitive and corrosive. They should be prepared and handled under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
Purification: The basic nature of the pyridazine ring may require the addition of a small amount of triethylamine to the eluent during column chromatography to prevent streaking.
Conclusion
The derivatization of the carboxylic acid group of this compound is a fundamental strategy in the design and synthesis of novel bioactive molecules. The choice of derivatization method—be it amide coupling, esterification, or conversion to a reactive acid chloride—depends on the specific synthetic goal and the nature of the substrates involved. The protocols and insights provided in this guide offer a robust framework for researchers to successfully modify this versatile building block, enabling the exploration of new chemical space and the advancement of drug discovery projects.
References
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Chandrasekhar, D., et al. (2011). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(30), 3865-3867. Retrieved from [Link]
-
Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Ashenhurst, J. (2022). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
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JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]
-
El-Ghanam, A. M. (2004). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. Retrieved from [Link]
-
Letsinger, R., & Lasco, R. (1956). Reactions of Organometallic Compounds with Pyridazine. The Journal of Organic Chemistry, 21(7), 812-814. Retrieved from [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
-
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
- Google Patents. (n.d.). Process for the activation of carboxylic acids.
-
LibreTexts. (2023). Making Esters From Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]
-
Journal of Chemistry. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Retrieved from [Link]
-
Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 86(10), 4865-4872. Retrieved from [Link]
-
Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(28), 2821-2828. Retrieved from [Link]
-
ResearchGate. (2025). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
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Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-2-methylpyridine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. Retrieved from [Link]
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Application Note: A Practical Guide to the Amidation of 6-Methylpyridazine-3-carboxylic acid
Introduction: The Significance of Pyridazine Carboxamides
The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] These characteristics make it an attractive isostere for other aromatic systems like phenyl or pyridine rings, often enhancing aqueous solubility and modulating pharmacokinetic profiles.[2] Specifically, amide derivatives of pyridazine-3-carboxylic acids are integral components of numerous biologically active molecules, including potent and selective CB2 agonists and cholinesterase inhibitors.[3][4]
The synthesis of these pyridazine-3-carboxamides is a frequent and critical operation in drug discovery programs.[5] This application note provides a comprehensive, field-proven protocol for the amidation of 6-Methylpyridazine-3-carboxylic acid, a common building block in such programs. We will delve into the mechanistic rationale behind the chosen methodology, offer a detailed step-by-step procedure, and provide a guide for troubleshooting common issues, ensuring researchers can reliably and efficiently synthesize their target molecules.
Mechanistic Rationale: Carbodiimide-Mediated Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is kinetically slow and requires activation of the carboxylic acid.[6] Carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose due to their efficiency and the convenient removal of the urea byproduct via aqueous workup.[6][7]
The reaction proceeds through a multi-step mechanism:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6]
-
Additive Interception: This intermediate is unstable and prone to racemization or rearrangement. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester active intermediate.[6][8][9]
-
Nucleophilic Attack: The target amine then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt, which can act catalytically.[8][9]
This EDC/HOBt system is a robust and widely validated method for creating amide bonds, especially in the context of complex, heteroaromatic substrates.[5]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative primary amine (e.g., Benzylamine). Equivalents and reaction times may need to be optimized for different amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting Material |
| Benzylamine | ≥99% | Acros Organics | Coupling Partner (Amine) |
| EDC·HCl (EDAC) | ≥98% | Combi-Blocks | Coupling Reagent |
| HOBt (Anhydrous) | ≥97% | Oakwood Chemical | Coupling Additive |
| Diisopropylethylamine (DIPEA) | ≥99% | Alfa Aesar | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |
| Saturated aq. NH₄Cl | - | In-house prep. | Workup Solution |
| Saturated aq. NaHCO₃ | - | In-house prep. | Workup Solution |
| Brine (Saturated aq. NaCl) | - | In-house prep. | Workup Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For Chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[6]
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Rationale: Combining the acid, amine, and HOBt upfront ensures the amine is present to react with the activated ester as soon as it forms, minimizing potential side reactions of the activated intermediate.
-
-
Activation:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 equiv) to the mixture portion-wise over 2-3 minutes.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.[6]
-
Rationale: Cooling to 0 °C controls the initial exothermic reaction upon addition of the coupling reagent and base. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, facilitating its attack on EDC.[10]
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed.
-
Rationale: Reaction times can vary significantly based on the steric and electronic properties of the amine.[10] Regular monitoring is crucial for determining the optimal reaction endpoint.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[6][10]
-
Dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aq. NaHCO₃ (to remove unreacted HOBt and carboxylic acid).
-
Saturated aq. NH₄Cl (to remove excess amine and base).
-
Brine (to remove residual water).
-
-
Rationale: This washing sequence is designed to systematically remove unreacted reagents, the urea byproduct, and the base, simplifying the subsequent purification step.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[10]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM/Methanol, to yield the pure amide product.[6]
-
Process Workflow Diagram
Caption: Experimental workflow for the amidation of this compound.
Characterization and Quality Control
Confirming the identity and purity of the final product is a critical step. The following table summarizes the expected analytical data for the product, N-benzyl-6-methylpyridazine-3-carboxamide.
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR | Appearance of a new amide N-H resonance (broad singlet, ~8-9 ppm). Characteristic shifts for pyridazine and benzyl protons. Integration should match the expected structure. | Structural Confirmation |
| ¹³C NMR | Appearance of a new amide carbonyl carbon (~165-175 ppm). | Structural Confirmation |
| LC-MS | A single major peak in the LC chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target amide. | Purity Assessment & Mass Verification |
| HPLC | Purity assessment (e.g., >95% by area normalization). | Quantitative Purity Analysis |
Troubleshooting Guide
Amide coupling reactions can sometimes present challenges.[7][10] This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid.[10]2. Deactivated (protonated) amine.[10]3. Presence of water hydrolyzing the active intermediate.[10]4. Steric hindrance between coupling partners.[10][11] | 1. Ensure EDC is fresh and add it as the last reagent before the base.2. Ensure sufficient base (2.0-3.0 equiv of DIPEA) is used to neutralize all acidic species.3. Use anhydrous solvents and reagents. Dry glassware thoroughly.4. Switch to a more potent coupling reagent like HATU or T3P.[6][12] Consider longer reaction times or gentle heating (40-50 °C). |
| Formation of N-acylurea byproduct | The O-acylisourea intermediate rearranged before reacting with the amine. This is more common in the absence of HOBt. | Ensure an adequate amount of HOBt (at least 1.1 equiv) is used.[13] Pre-activating the acid with EDC/HOBt for 15-30 minutes before adding the amine can sometimes help. |
| Difficulty in Purification | The urea byproduct from EDC is soluble in the organic phase and co-elutes with the product. | The urea byproduct is water-soluble after protonation. Perform an acidic wash (e.g., 1M HCl or sat. NH₄Cl) during the workup to remove it.[6] If problems persist, consider using DIC, which forms a urea byproduct (DIU) that is more soluble in common organic solvents. |
| Racemization (if chiral centers are present) | The base (DIPEA) or high temperature can promote epimerization of the activated acid. | Run the reaction at 0 °C for a longer period. Use additives known to suppress racemization, such as HOBt or OxymaPure.[10] |
Conclusion
The EDC/HOBt-mediated amidation of this compound is a reliable and versatile method for synthesizing key intermediates in drug discovery. By understanding the underlying mechanism, carefully controlling reaction conditions, and employing systematic workup and purification procedures, researchers can consistently achieve high yields of pure products. This protocol, coupled with the provided troubleshooting guide, serves as a robust starting point for the synthesis of a wide array of pyridazine carboxamide derivatives.
References
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC).
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. PubMed.
- Pyridazines in Drug Discovery. PharmaBlock.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC).
- Uphill battles in amide couplings. amphoteros.
- Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- amide coupling help. Reddit.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. amphoteros.com [amphoteros.com]
- 12. reddit.com [reddit.com]
- 13. bachem.com [bachem.com]
Application Notes and Protocols for the Esterification of 6-Methylpyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the esterification of 6-methylpyridazine-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[1] This document explores multiple synthetic routes, offering detailed protocols, mechanistic insights, and practical guidance for selecting the most appropriate method based on laboratory scale, available reagents, and desired product characteristics.
Introduction: The Significance of 6-Methylpyridazine-3-carboxylate Esters
This compound and its ester derivatives are important building blocks in medicinal chemistry. The pyridazine core is a "privileged structure" in drug discovery, appearing in compounds with a wide range of biological activities. Esterification of the carboxylic acid moiety is a crucial step in modifying the molecule's physicochemical properties, such as lipophilicity and membrane permeability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. Furthermore, the ester group can serve as a handle for further synthetic transformations.
This guide will focus on three primary methods for the esterification of this compound:
-
Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for large-scale synthesis.
-
Steglich Esterification: A mild, coupling agent-mediated method ideal for sensitive substrates.
-
Diazomethane-Mediated Methylation: A highly efficient method for the specific preparation of methyl esters.
Physicochemical Properties
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | Solid | |
| pKa | (Value not readily available, but expected to be acidic) |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a thermodynamically controlled reaction that involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[2][3][4][5] It is a cost-effective and scalable method, making it attractive for industrial applications.
Causality of Experimental Choices
The reaction is an equilibrium process. To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, which also serves as the solvent.[6] The strong acid catalyst, commonly sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[7] The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor ester formation.[2][7]
Due to the presence of the basic nitrogen atoms in the pyridazine ring, a higher concentration of the acid catalyst may be required compared to the esterification of simple aromatic carboxylic acids. These nitrogen atoms can be protonated by the acid, which can decrease the overall rate of reaction.
Detailed Protocol: Synthesis of Methyl 6-Methylpyridazine-3-carboxylate
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
The Strategic Role of 6-Methylpyridazine-3-carboxylic Acid in the Synthesis of Advanced Active Pharmaceutical Ingredients
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Central to this quest is the design and synthesis of complex molecular architectures, a process heavily reliant on the strategic use of versatile chemical intermediates. Among these, 6-Methylpyridazine-3-carboxylic acid has emerged as a pivotal building block, particularly in the development of innovative active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the applications and protocols involving this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of molecules targeting a range of biological targets. The incorporation of a pyridazine moiety can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.
This compound, with its reactive carboxylic acid handle and a methyl group that can be further functionalized or serve as a steric and electronic modulator, offers a versatile platform for the construction of diverse molecular libraries. Its application is particularly notable in the synthesis of kinase inhibitors and other targeted therapies.
Synthesis of this compound: A Foundational Protocol
The accessibility of this compound is a key factor in its widespread use. While various synthetic routes exist, a common and reliable method involves the oxidation of a more readily available precursor, such as 3,6-dimethylpyridazine. The following protocol outlines a general procedure for its synthesis.
Protocol 1: Oxidation of 3,6-Dimethylpyridazine
This protocol describes the selective oxidation of one methyl group of 3,6-dimethylpyridazine to a carboxylic acid. The choice of oxidant and reaction conditions is crucial to achieve mono-oxidation and prevent over-oxidation or degradation of the pyridazine ring.
Materials:
-
3,6-Dimethylpyridazine
-
Potassium permanganate (KMnO₄) or other suitable oxidant
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dimethylpyridazine (1.0 eq) in an appropriate solvent (e.g., water or a mixture of water and pyridine).
-
Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 eq) in water to the stirred solution of 3,6-dimethylpyridazine. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature. The purple color of the permanganate should be discharged. If not, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Acidify the filtrate to a pH of approximately 3-4 with dilute sulfuric acid. This will precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.
-
Dry the purified product under vacuum.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity |
| Solubility | Soluble in hot water, alcohols |
Application in API Synthesis: The Case of Imipridones (e.g., ONC201)
A prominent application of pyridazine carboxylic acids is in the synthesis of the "imipridone" class of anti-cancer agents. ONC201, the first-in-class imipridone, has shown promising activity in clinical trials for various malignancies.[1] The core structure of imipridones features a tricyclic system, and its synthesis often involves the condensation of a heterocyclic carboxylic acid with a piperazine-based intermediate.
While the exact synthetic route for ONC201 may be proprietary, the following general protocol illustrates how this compound can be utilized to synthesize an imipridone analog. This process typically involves an amide coupling reaction, a cornerstone of medicinal chemistry.
Protocol 2: Synthesis of a 6-Methylpyridazine-based Imipridone Analog
This protocol details the amide coupling of this compound with a suitable piperazine derivative, followed by subsequent cyclization to form the imipridone core.
Part A: Amide Coupling
Materials:
-
This compound
-
A suitable piperazine derivative (e.g., 1-(2,6-dimethylphenyl)piperazine)
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the piperazine derivative (1.1 eq) to the solution.
-
Add the non-nucleophilic base, DIPEA (2.0-3.0 eq), to the reaction mixture.
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Slowly add the solution of the coupling reagent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography on silica gel.
Part B: Intramolecular Cyclization (Pictet-Spengler type reaction)
The subsequent cyclization to form the tricyclic imipridone core can often be achieved under acidic conditions.
Materials:
-
The amide product from Part A
-
A suitable acid catalyst (e.g., trifluoroacetic acid - TFA, or polyphosphoric acid - PPA)
-
A suitable solvent (e.g., dichloromethane for TFA, or neat for PPA)
Procedure:
-
Dissolve the purified amide from Part A in the chosen solvent.
-
Add the acid catalyst and heat the reaction mixture. The temperature and reaction time will depend on the specific substrate and acid used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully neutralize the acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude imipridone.
-
Purify the final product by column chromatography or recrystallization.
Visualization of the Synthetic Pathway:
Sources
Application Notes & Protocols: 6-Methylpyridazine-3-carboxylic Acid in Agrochemical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis. The focus is on the practical application of 6-methylpyridazine-3-carboxylic acid as a pivotal intermediate in the synthesis of novel agrochemicals. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Versatility of the Pyridazine Scaffold in Agrochemicals
The pyridazine ring system is a privileged scaffold in medicinal and agricultural chemistry due to its unique electronic properties and ability to engage in various biological interactions. This compound, in particular, serves as a versatile building block for the development of potent herbicides and fungicides.[1][2] Its structure, featuring a reactive carboxylic acid group and a modifiable methyl group, allows for diverse chemical transformations, leading to a wide array of biologically active molecules. This guide will explore its application in the synthesis of a fungicidal agent and a potential herbicidal compound.
Application in Fungicide Synthesis: Synthesis of Pyridazinonethiadiazole Derivatives
A notable application of this compound derivatives is in the synthesis of novel fungicides, such as 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-thiadiazoles.[3] These compounds have demonstrated significant in vivo activity against wheat leaf rust (Puccinia recondita).[3] The following protocol outlines the synthesis of a key intermediate and its subsequent conversion to the target fungicidal compound.
Synthesis of the Key Intermediate: 6-Methyl-3-pyridazinecarbohydrazide
The initial step involves the conversion of the carboxylic acid to a hydrazide, a more reactive intermediate for subsequent cyclization reactions.
Experimental Protocol:
-
Esterification: To a solution of this compound (1.0 eq) in methanol, add sulfuric acid (0.1 eq) dropwise at 0°C.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester of this compound.
-
Hydrazinolysis: Dissolve the obtained methyl ester (1.0 eq) in ethanol, followed by the addition of hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-methyl-3-pyridazinecarbohydrazide.
Rationale: The esterification in the first step activates the carboxylic acid for nucleophilic attack by hydrazine. Hydrazinolysis is a standard method for converting esters to hydrazides, which are essential precursors for the synthesis of various heterocyclic systems.
Synthesis of the Final Fungicide
The carbohydrazide intermediate is then reacted with an isothiocyanate and subsequently cyclized to form the thiadiazole ring.
Experimental Protocol:
-
Thiosemicarbazide Formation: To a solution of 6-methyl-3-pyridazinecarbohydrazide (1.0 eq) in ethanol, add the desired aryl isothiocyanate (1.0 eq).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction to room temperature, and filter the precipitated thiosemicarbazide derivative.
-
Cyclization to Thiadiazole: Suspend the thiosemicarbazide (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the final 5-(6-methylpyridazin-3-yl)-2-(arylamino)-1,3,4-thiadiazole.
Rationale: The reaction of the hydrazide with an isothiocyanate forms a thiosemicarbazide. The subsequent acid-catalyzed cyclization is a classic method for the synthesis of 1,3,4-thiadiazoles.
Data Summary: Synthesis of Pyridazinonethiadiazole Derivatives
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Expected Yield |
| Esterification | This compound | H₂SO₄ | Methanol | 4-6 hours | 85-95% |
| Hydrazinolysis | Methyl 6-methylpyridazine-3-carboxylate | Hydrazine hydrate | Ethanol | 8-10 hours | 80-90% |
| Thiosemicarbazide Formation | 6-Methyl-3-pyridazinecarbohydrazide, Aryl isothiocyanate | - | Ethanol | 2-3 hours | 90-98% |
| Cyclization | Thiosemicarbazide derivative | H₂SO₄ | - | 12 hours | 70-85% |
Workflow for Fungicide Synthesis
Sources
Application Note: Strategies for Amide and Ester Coupling Reactions with 6-Methylpyridazine-3-carboxylic Acid
Abstract
6-Methylpyridazine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, forming the core of various biologically active molecules.[1][2] Its effective derivatization via amide and ester bond formation is a critical step in the synthesis of new chemical entities. Direct condensation of the carboxylic acid with amines or alcohols is generally inefficient due to the formation of non-reactive salts.[3] Therefore, activation of the carboxyl group using coupling reagents is essential. This guide provides a detailed technical overview and field-proven protocols for the successful amide and ester coupling of this compound, targeting researchers, scientists, and drug development professionals. We will explore the mechanisms of action for premier coupling reagents, offer step-by-step experimental procedures, and provide guidance on product purification, characterization, and troubleshooting.
Foundational Principles of Carboxyl Group Activation
The formation of an amide or ester bond from a carboxylic acid requires the conversion of the hydroxyl group into a better leaving group. This is achieved by using a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine or alcohol.[4] The choice of coupling reagent is critical and depends on factors such as substrate reactivity, steric hindrance, and the need to suppress side reactions, particularly racemization in chiral systems.[5]
Uronium/Aminium Salt Reagents: The HATU System
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt that enables highly efficient and rapid couplings with minimal side reactions.[6][7] Its superiority over older reagents stems from the formation of a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[8][9]
The mechanism begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into the OAt-active ester, which then reacts with the amine nucleophile to yield the final amide product.[8][10]
Caption: Generalized mechanism for HATU-mediated amide coupling.
Carbodiimide Reagents: The Steglich Esterification
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents.[11][12] The Steglich esterification is a mild and effective method that utilizes DCC in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP) to form esters.[13][14]
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[15] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by the nucleophilic catalyst DMAP. DMAP attacks the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol to furnish the ester.[14][16] A key feature of this reaction is the sequestration of water by DCC, which forms the insoluble byproduct dicyclohexylurea (DCU), driving the reaction to completion.[13]
Caption: Mechanism of the DCC/DMAP-catalyzed Steglich esterification.
Experimental Protocols and Workflows
The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.
General Experimental Workflow
The overall process for coupling, regardless of the specific reagents, follows a consistent and logical sequence. This workflow ensures reproducibility and successful isolation of the target compound.
Caption: A generalized workflow for coupling reactions.
Protocol for Amide Coupling using HATU
This protocol describes the coupling of this compound with a representative primary amine, benzylamine.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (oven- or flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the acid (concentration approx. 0.1-0.2 M).
-
Add benzylamine (1.1 eq) to the solution and stir for 2 minutes.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
In a single portion, add HATU (1.2 eq) to the stirring solution. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 1-4 hours. Monitor the consumption of the carboxylic acid by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Acid:Amine:HATU:DIPEA | A slight excess of the amine and HATU ensures complete consumption of the limiting carboxylic acid. Excess base neutralizes the generated hexafluorophosphate salt and drives the reaction. |
| (eq) | 1.0 : 1.1 : 1.2 : 2.5 | |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves all reactants and intermediates.[8] |
| Temperature | Room Temperature (20-25 °C) | HATU reactions are typically rapid and efficient at room temperature.[7] |
| Reaction Time | 1-4 hours | Substrate dependent; should be determined empirically by reaction monitoring. |
Protocol for Steglich Esterification using DCC/DMAP
This protocol details the esterification of this compound with a representative alcohol, benzyl alcohol.
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware (oven- or flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq).
-
Add anhydrous DCM to dissolve the components (concentration approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DCC (1.1 eq) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated DCU, washing the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure ester.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Acid:Alcohol:DCC:DMAP | A slight excess of the alcohol and DCC is used. DMAP is a catalyst and is used in sub-stoichiometric amounts.[17] |
| (eq) | 1.0 : 1.2 : 1.1 : 0.1 | |
| Solvent | Anhydrous DCM | An aprotic solvent of moderate polarity that facilitates the reaction and precipitation of DCU.[17] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm. The reaction proceeds smoothly at room temperature.[13] |
| Reaction Time | 4-16 hours | Steglich esterifications are generally slower than HATU couplings and may require overnight stirring. |
Product Characterization
Unequivocal characterization of the final product is essential to confirm the success of the coupling reaction and establish purity. A combination of spectroscopic methods should be employed.
Caption: Logical workflow for product purification and analysis.
-
¹H NMR Spectroscopy: The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) is a key indicator of reaction completion. For amide formation, a new broad signal for the N-H proton will appear (typically 6-9 ppm). For both amides and esters, shifts will be observed for the pyridazine ring protons adjacent to the carbonyl group.
-
¹³C NMR Spectroscopy: The carbonyl carbon (C=O) resonance will shift upon conversion from a carboxylic acid (approx. 165-185 ppm) to an ester (approx. 160-175 ppm) or an amide (approx. 160-175 ppm).
-
Mass Spectrometry (LC-MS / HRMS): This is the primary tool for confirming the molecular weight of the product. The observed mass of the [M+H]⁺ ion should correspond to the calculated exact mass of the target molecule. LC-MS is also invaluable for monitoring reaction progress and assessing the purity of the crude and purified material.[18]
-
Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹) will disappear. A new C=O stretch will appear, typically around 1630-1690 cm⁻¹ for amides and 1730-1750 cm⁻¹ for esters.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently dry solvent/glassware.3. Base is not strong enough or is incompatible.4. Sterically hindered amine/alcohol. | 1. Use a fresh bottle of coupling reagent.2. Ensure all solvents are anhydrous and glassware is oven-dried.3. For HATU, ensure a non-nucleophilic base like DIPEA is used.[10]4. Increase reaction temperature, extend reaction time, or switch to a more powerful coupling reagent like COMU.[9] |
| Recovery of Starting Acid | 1. Reaction time is too short.2. Inefficient activation. | 1. Allow the reaction to run longer, monitoring by TLC/LC-MS.2. Increase the equivalents of the coupling reagent and base slightly (e.g., to 1.5 eq and 3.0 eq, respectively). |
| Formation of N-acylurea Side Product (Carbodiimides) | The O-acylisourea intermediate rearranged before reacting with the nucleophile. This is more common with hindered nucleophiles.[15] | 1. Add a nucleophilic catalyst like HOBt or HOAt (1.0 eq) along with the carbodiimide to trap the active intermediate as a more stable active ester.[15][19]2. For Steglich esterification, ensure DMAP is present. |
| Difficult Purification | 1. Byproducts are co-eluting with the product.2. For EDC couplings, the urea byproduct is not fully removed by aqueous work-up. | 1. Optimize chromatography conditions (try a different solvent system or use a shallower gradient).2. Perform additional acidic aqueous washes (e.g., with 1 M HCl) to protonate the urea byproduct and increase its water solubility.[15] |
References
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]
-
Fiveable. (n.d.). Steglich Esterification Definition. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]
-
DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013–1019. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
-
PubChem. (n.d.). 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide. [Link]
-
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Google Patents. (n.d.).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Thalluri, K., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1104-1108. [Link]
-
Hafez, H. N., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(1), 99. [Link]
-
Ang, D. L., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51740. [Link]
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Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Moslin, R., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry, 62(20), 8953-8972. [Link]
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jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Application Note: High-Throughput Quantification of 6-Methylpyridazine-3-carboxylic Acid using HPLC-UV and LC-MS/MS
Abstract
This application note presents two robust and validated analytical methods for the precise quantification of 6-Methylpyridazine-3-carboxylic acid, a key heterocyclic intermediate in pharmaceutical development. Due to its polar nature, arising from the carboxylic acid and nitrogen-containing pyridazine ring, specialized chromatographic strategies are required for reliable analysis.[1][2] We detail a primary quality control method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and a secondary, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex matrices. Both protocols are designed to be compliant with international regulatory standards, ensuring data integrity and trustworthiness.[3][4][5]
Introduction: The Analytical Challenge
This compound (C₆H₆N₂O₂) is a polar aromatic carboxylic acid with a molecular weight of 138.12 g/mol . Its structure, featuring both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (pyridazine nitrogens), results in high hydrophilicity. This presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where poor retention can lead to inadequate separation from the solvent front and matrix interferences.[2] Therefore, developing analytical methods with sufficient retention, selectivity, and sensitivity is crucial for its accurate quantification in drug substance, product, and biological matrices. This guide provides detailed, field-proven protocols to address these challenges, grounded in established scientific principles and regulatory expectations.[6][7]
Method 1: Reversed-Phase HPLC with UV Detection
This method is designed as a primary assay for quantifying this compound in bulk drug substances or formulated products where concentrations are relatively high. The strategy employs a polar-embedded reversed-phase column to enhance the retention of this polar analyte.
Rationale and Causality of Experimental Choices
-
Stationary Phase: A polar-embedded C18 column is selected over a traditional C18 phase. The embedded polar group (e.g., amide or carbamate) creates a more hydrophilic surface, allowing for the use of highly aqueous mobile phases without phase collapse and providing an alternative selectivity mechanism (hydrogen bonding) that significantly improves the retention of polar analytes like this compound.
-
Mobile Phase: An acidic mobile phase (pH ~2.5 using formic acid) is employed to suppress the ionization of the carboxylic acid group (pKa ~3-4).[8] In its neutral form, the analyte is less polar, promoting greater interaction with the C18 stationary phase and thereby increasing retention time. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with the stationary phase.
-
Detection: The pyridazine ring contains a chromophore that absorbs UV light. Based on the structure, a detection wavelength in the range of 254-280 nm is expected to provide adequate sensitivity. An initial photodiode array (PDA) scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio.
Experimental Protocol: HPLC-UV
Objective: To determine the concentration of this compound in a sample.
Materials:
-
This compound reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Formic Acid (≥99%)
-
0.22 µm syringe filters
Instrumentation and Columns:
-
HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1.0 mg/mL by dissolving 25 mg of this compound reference standard in 25.0 mL of a 50:50 mixture of Mobile Phase A and B.
-
Create a calibration curve by performing serial dilutions of the stock solution to concentrations ranging from 1.0 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase diluent to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
A summary of the chromatographic conditions is presented in Table 1.
Parameter Condition Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 40% B over 10 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection Wavelength 265 nm (or determined λmax) Run Time 15 minutes Table 1: HPLC-UV Chromatographic Conditions. -
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a linear regression curve from the standard solutions (Peak Area vs. Concentration).
-
Quantify the analyte in the sample by interpolating its peak area against the calibration curve.
-
Method Validation (ICH Q2(R2) Framework)
This method must be validated to ensure it is fit for its intended purpose.[3][5] Key validation parameters are summarized in Table 2.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is spectrally pure and well-resolved from placebo and degradants. | Ensures the signal is solely from the analyte.[4] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct relationship between concentration and response.[4] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Measures the closeness of results to the true value.[3] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for 6 replicate injections. | Assesses method variability with the same operator and equipment. |
| Range | 80% to 120% of the target concentration. | The interval providing acceptable accuracy, precision, and linearity.[4] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be reliably quantified. |
| Robustness | RSD ≤ 2.0% after minor changes in flow rate, pH, and column temperature. | Demonstrates reliability with respect to small operational variations. |
| Table 2: Summary of Validation Parameters for HPLC-UV Method. |
Method 2: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
For applications requiring higher sensitivity, such as impurity profiling or analysis in biological fluids, a HILIC-MS/MS method is superior.[1] HILIC is specifically designed for highly polar compounds, offering excellent retention where reversed-phase fails.[2]
Rationale and Causality of Experimental Choices
-
Chromatography: HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and a mobile phase rich in organic solvent.[2] This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, leading to strong retention. This is an orthogonal separation mechanism to RPLC.
-
Sample Preparation: For complex matrices like plasma or tissue homogenates, sample preparation is critical. Solid-Phase Extraction (SPE) is the preferred technique as it provides higher recoveries and selectivity compared to liquid-liquid extraction for polar compounds.[8][9] A mixed-mode or weak anion exchange SPE cartridge can effectively capture the carboxylic acid analyte.
-
Detection: Tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity.[1] Electrospray ionization (ESI) in negative ion mode is ideal for deprotonating the carboxylic acid, forming a stable [M-H]⁻ precursor ion for analysis. Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition ensures that only the target analyte is quantified, eliminating matrix interferences.
Experimental Protocol: HILIC-MS/MS
Objective: To quantify trace levels of this compound in a complex matrix.
Materials:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., ¹³C₃, ¹⁵N₂-6-Methylpyridazine-3-carboxylic acid)
-
LC-MS grade Acetonitrile, Water, and Ammonium Formate
-
SPE cartridges (e.g., Weak Anion Exchange)
Instrumentation:
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Procedure:
-
Sample Preparation Workflow:
-
The general workflow for sample preparation and analysis is depicted in the diagram below.
Sample Preparation and Analysis Workflow.
-
-
Chromatographic and MS Conditions:
-
Detailed instrumental parameters are provided in Table 3.
Parameter Condition Column HILIC (Amide or Zwitterionic), 2.1 x 100 mm, 1.8 µm Mobile Phase A 10 mM Ammonium Formate in Water Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water Gradient 95% B to 50% B over 5 minutes Flow Rate 0.4 mL/min Column Temperature 40 °C Injection Volume 5 µL Ionization Mode ESI Negative Precursor Ion [M-H]⁻ m/z 137.1 Product Ion (Example) m/z 93.1 (Loss of CO₂) Collision Energy To be optimized for specific instrument Table 3: HILIC-MS/MS Instrumental Conditions. -
-
Data Analysis:
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach corrects for variations in sample preparation and instrument response.
-
Generate a calibration curve by plotting the peak area ratio against concentration.
-
Conclusion
The two methods presented provide comprehensive solutions for the quantification of this compound across different applications in the pharmaceutical industry. The HPLC-UV method offers a reliable, cost-effective solution for routine quality control, while the HILIC-MS/MS method delivers the high sensitivity and selectivity required for trace analysis in complex matrices. Both protocols are built upon a foundation of scientific rationale and are designed for validation according to stringent ICH guidelines, ensuring the generation of trustworthy and reproducible data.[3][5]
References
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (URL: )
- 6-Methyl-3-pyridazinecarboxylic acid - Sigma-Aldrich. (URL: )
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: )
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: )
- Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (URL: )
- BA Method Development: Polar Compounds - BioPharma Services. (URL: )
- 6-Methylpyridine-3-carboxylic acid 99 3222-47-7 - Sigma-Aldrich. (URL: )
- Sample preparation in analysis of pharmaceuticals. (URL: )
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (URL: )
- 6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839 - PubChem. (URL: )
- Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck. (URL: )
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- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 6-Methylpyridazine-3-carboxylic Acid and its Analogs in the Strategic Synthesis of Potent Enzyme Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the pyridazine carboxylic acid scaffold, exemplified by 6-Methylpyridazine-3-carboxylic acid and its structural analogs, in the synthesis of high-affinity enzyme inhibitors. The primary focus is on the rational design and synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.
Introduction: The Pyridazine Carboxylic Acid Scaffold in Medicinal Chemistry
The pyridazine core is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity. When functionalized with a carboxylic acid group, as in this compound, it becomes a versatile building block for creating molecules that can interact with the active sites of various enzymes with high specificity and affinity. This scaffold is instrumental in the design of inhibitors for enzymes implicated in a range of diseases, from cancer to neurological disorders.[1][2][3] This guide will focus on its application in synthesizing PARP inhibitors, a cornerstone of targeted cancer therapy.
Core Application: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) system.[4][5] They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][6] The inhibition of PARP is a powerful therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
Mechanism of Action: Synthetic Lethality and PARP Trapping
The efficacy of PARP inhibitors (PARPis) in BRCA-mutated cancers is a prime example of "synthetic lethality". This occurs when the loss of two separate gene functions leads to cell death, while the loss of either one alone does not.[4]
-
Inhibition of SSB Repair: In normal cells, PARP detects SSBs, synthesizes poly(ADP-ribose) (PAR) chains, and recruits other repair proteins.[6][7] PARP inhibitors block this catalytic activity. Unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication.[5][8]
-
Homologous Recombination Deficiency (HRD): In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential.
-
Synthetic Lethality: In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. When PARP is inhibited, the resulting DSBs cannot be repaired, leading to genomic instability and apoptotic cell death.[4]
-
PARP Trapping: A crucial aspect of PARPi cytotoxicity is "PARP trapping". The inhibitor binds to the enzyme's active site and prevents its dissociation from the DNA.[4][6][7] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication, leading to replication fork collapse and enhanced cytotoxicity.[4][8] The trapping potency varies among different PARP inhibitors and is a key determinant of their anti-cancer activity.[4]
Figure 1: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
The Phthalazinone Core: A Key Pharmacophore Derived from Pyridazine Analogs
Many potent PARP inhibitors, including the FDA-approved drug Olaparib, feature a phthalazinone moiety. This structural element is a derivative of the pyridazine ring system and is crucial for the inhibitor's activity. It mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind tightly within the donor site of the PARP catalytic domain. The synthesis of this core is a key step in producing these targeted therapies.[9][10]
Exemplary Protocol: Synthesis of a Key PARP Inhibitor Intermediate
This protocol outlines a representative synthesis for a key intermediate used in the production of Olaparib, adapted from established and scalable manufacturing processes.[9][11] The synthesis demonstrates the formation of the critical phthalazinone core and its subsequent functionalization.
Synthesis Workflow Overview
The overall strategy involves constructing the phthalazinone ring system and then coupling it with the appropriate side chain to form the final inhibitor.
Figure 2: General workflow for the synthesis of a phthalazinone-based PARP inhibitor.
Detailed Protocol: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
This intermediate is a crucial building block for Olaparib and other related PARP inhibitors.[9][11][12]
Objective: To synthesize the key benzoic acid intermediate required for the final amide coupling step in Olaparib synthesis.
Materials and Reagents:
-
Phthalhydrazide
-
Reagents for Negishi or Suzuki coupling (e.g., Zinc dust, Palladium catalyst, appropriate aryl halide)
-
Solvents (e.g., THF, DMA)
-
Acids and Bases for work-up (e.g., HCl, NaOH)
-
Hydrazine hydrate
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Construction of the Phthalazinone Core (Exemplary):
-
Rationale: The phthalazinone scaffold is the foundational pharmacophore. Using an inexpensive starting material like phthalhydrazide makes the process scalable and cost-effective.[9]
-
Procedure: A common route involves the reaction of a substituted 2-formylbenzoic acid derivative with hydrazine hydrate. In a scalable process, phthalhydrazide can be used as the starting material to construct the phthalazinone moiety, which is then coupled to the side chain via a cross-coupling reaction like the Negishi coupling.[9]
-
-
Amide Coupling to Introduce the Piperazine Moiety:
-
Rationale: This step attaches the piperazine ring, which is essential for solubility and further functionalization. The use of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) ensures efficient amide bond formation with minimal side reactions.[11] The Boc (tert-Butoxycarbonyl) group is a standard protecting group for the piperazine nitrogen, preventing unwanted reactions.
-
Procedure: a. Dissolve the synthesized benzoic acid intermediate (1 eq) and 1-Boc-piperazine (1.1 eq) in a suitable solvent like dimethylacetamide (DMA). b. Add HBTU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq) to the mixture. c. Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS. d. Upon completion, perform an aqueous work-up to remove excess reagents and isolate the Boc-protected product. Yields for this step are typically around 78%.[9][11]
-
-
Boc Deprotection:
-
Rationale: The Boc protecting group must be removed to allow for the final acylation step. This is reliably achieved under acidic conditions.
-
Procedure: a. Dissolve the Boc-protected intermediate in a solvent like dichloromethane (DCM) or dioxane. b. Add an excess of a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA). c. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). d. Evaporate the solvent and excess acid to obtain the piperazine salt. This step typically proceeds with high yield (>90%).[9][11]
-
-
Final Acylation with Cyclopropanecarbonyl Chloride:
-
Rationale: This final step attaches the cyclopropylcarbonyl group, a key structural feature for potency in Olaparib. The reaction is a standard acylation of the deprotected piperazine.
-
Procedure: a. Suspend the piperazine salt intermediate in a solvent such as DCM. b. Add a base, such as triethylamine or DIPEA (2.5 eq), to neutralize the salt and free the amine. c. Cool the mixture in an ice bath and slowly add cyclopropanecarbonyl chloride (1.2 eq). d. Allow the reaction to warm to room temperature and stir for 2-4 hours. e. Perform an aqueous work-up, washing with dilute acid and base to remove impurities. f. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, Olaparib, in high purity and yield (typically 85-90%).[9][11]
-
Self-Validation and Characterization:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress at each step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final compound.
Quantitative Data: Potency of PARP Inhibitors
The pyridazine-derived scaffold has led to several highly potent PARP inhibitors. Their activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Inhibitor | Target(s) | IC50 (nM) | Key Features / Status |
| Olaparib | PARP1, PARP2 | PARP1: 5; PARP2: 1[13] | First-in-class, FDA approved for ovarian, breast, pancreatic, and prostate cancers.[6][9] |
| Rucaparib | PARP family | Potent PARP1/2 inhibitor | FDA approved for ovarian and prostate cancers.[4] |
| Niraparib | PARP1, PARP2 | Potent PARP1/2 inhibitor | FDA approved for ovarian cancer.[4] |
| Talazoparib | PARP1, PARP2 | Most potent PARP trapper | FDA approved for breast cancer.[4] |
| Veliparib | PARP1, PARP2 | Weak PARP trapper | Investigational, often used in combination therapies.[4] |
Table 1: Comparative potency of clinically relevant PARP inhibitors.
Broader Applications of the Pyridazine Carboxylic Acid Scaffold
While the synthesis of PARP inhibitors is a major application, the pyridazine carboxylic acid core is versatile. For example, derivatives of 6-alkylaminopyridazine-3-carboxylic acid have been synthesized and tested as inhibitors of dopamine β-hydroxylase, an enzyme involved in neurotransmitter synthesis.[14] In these studies, 6-benzylaminopyridazine-3-carboxylic acid was identified as a potent inhibitor, demonstrating the scaffold's potential in developing treatments for neurological and cardiovascular conditions.[14]
References
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022).
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC.
- Processes for preparing olaparib. (n.d.).
- [Synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine beta-hydroxylase inhibitors]. (n.d.). PubMed.
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (n.d.). Green Chemistry (RSC Publishing).
- Mechanism of Action of PARP Inhibitors. (n.d.).
- The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review.
- Olaparib Synthesis Route. (n.d.). A2Bchem.
- PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Str
- Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. (n.d.). MDPI.
- Processes for preparing olaparib. (n.d.).
- This compound. (n.d.). [Source not further specified].
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025).
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- 8. mdpi.com [mdpi.com]
- 9. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylpyridazine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-methylpyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. This resource provides in-depth technical guidance, drawing from established chemical principles and practical laboratory experience to ensure the successful synthesis of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents, including those with antihypertensive and anti-inflammatory properties. Its synthesis, while conceptually straightforward, can be prone to several side reactions that can impact yield and purity. This guide will focus on the two most common synthetic routes and the potential pitfalls associated with each.
Section 1: Oxidation of 3,6-Dimethylpyridazine
This is a common and direct approach to synthesizing this compound. It involves the selective oxidation of one of the methyl groups of 3,6-dimethylpyridazine. However, the use of strong oxidizing agents can lead to several side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when oxidizing 3,6-dimethylpyridazine with potassium permanganate (KMnO₄)?
A1: The most prevalent side products are pyridazine-3,6-dicarboxylic acid and unreacted starting material. Over-oxidation can lead to the formation of the dicarboxylic acid, while insufficient oxidant or reaction time will result in incomplete conversion. In very harsh conditions, cleavage of the pyridazine ring can occur, leading to a complex mixture of smaller, highly oxidized fragments.
Q2: My reaction is turning into a thick brown sludge (manganese dioxide), making it difficult to stir and work up. How can I manage this?
A2: The formation of manganese dioxide (MnO₂) is an inherent outcome of using KMnO₄ as an oxidant. To manage this, ensure vigorous mechanical stirring throughout the reaction. A robust stirring setup is crucial. For workup, after the reaction is complete, the MnO₂ can be removed by filtration. To facilitate this, you can quench the excess KMnO₄ with a reducing agent like sodium bisulfite or oxalic acid until the purple color disappears and the mixture becomes a more manageable brown suspension.
Q3: I am observing a low yield of the desired product. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material.
-
Over-oxidation: Harsh reaction conditions (high temperature, excessive oxidant) can lead to the formation of the dicarboxylic acid, reducing the yield of the desired monocarboxylic acid.
-
Product Loss During Workup: The product has some solubility in water. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) after acidification of the aqueous layer. Multiple extractions are recommended.
Troubleshooting Guide: Oxidation of 3,6-Dimethylpyridazine
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. If starting material remains, consider extending the reaction time or adding a small additional portion of the oxidant. |
| Over-oxidation to the dicarboxylic acid. | Carefully control the reaction temperature, ideally using an ice bath to maintain a low temperature during the addition of the oxidant. Use a stoichiometric amount of the oxidant. | |
| Product loss during workup. | After quenching the reaction and filtering off MnO₂, acidify the filtrate to a low pH (e.g., pH 2-3) to fully protonate the carboxylic acid. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. | |
| Presence of Pyridazine-3,6-dicarboxylic acid | Excessive amount of oxidant. | Use a precise molar ratio of oxidant to starting material. A slight excess may be needed, but large excesses should be avoided. |
| High reaction temperature. | Maintain a low and consistent reaction temperature, especially during the initial stages of the reaction. | |
| Reaction Stalls | Insufficient oxidant. | Ensure the correct stoichiometry of the oxidant is used. The quality of the oxidant should also be checked. |
| Poor mixing. | Use a powerful mechanical stirrer to ensure the heterogeneous mixture is well-agitated. |
Experimental Protocol: Oxidation of 3,6-Dimethylpyridazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,6-dimethylpyridazine in a suitable solvent like water or dilute sulfuric acid. Cool the flask in an ice bath.
-
Oxidant Addition: Prepare a solution of potassium permanganate in water. Add the KMnO₄ solution dropwise to the stirred solution of 3,6-dimethylpyridazine, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench any excess KMnO₄ with a reducing agent (e.g., sodium bisulfite) until the purple color disappears. Filter the mixture to remove the manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to a pH of 2-3.
-
Extraction and Isolation: Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain pure this compound.[1][2]
Visualization of the Oxidation Pathway and Side Reactions
Caption: Hydrolysis pathway of 6-methyl-3-cyanopyridazine.
Section 3: Purification and Characterization
Q: What is the best way to purify the final product?
A: Recrystallization is the most common and effective method for purifying solid this compound. [1][2]The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol and water, can often provide the desired solubility profile.
Q: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A: A combination of techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product and identifying any major impurities. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (>10 ppm) in ¹H NMR. [3]* Infrared (IR) Spectroscopy: This can confirm the presence of the carboxylic acid functional group through the characteristic broad O-H stretch (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹). [3]* High-Performance Liquid Chromatography (HPLC): This is a powerful tool for assessing the purity of the final product and quantifying any impurities. A reversed-phase C18 column with a buffered mobile phase is a good starting point. [4][5]* Mass Spectrometry (MS): This will confirm the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.
References
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
- Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules.
- El-Sayed, N. N. E., et al. (n.d.).
- Yáñez-Alarid, R., et al. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar.
-
Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]
- Kadir, M. A., et al. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
This compound (C6H6N2O2). (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Conversion of nitriles to amides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of 6-methylpyridine-3-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Making Amides from Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]
-
Alkyne Reactions: Oxidation with Potassium Permanganate (KMnO4). (n.d.). OrgoSolver. Retrieved from [Link]
-
Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. (2020, January 21). PubMed. Retrieved from [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
-
Oxidative Cleavage KMnO4. (2022, May 30). YouTube. Retrieved from [Link]
-
Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). (2020, February 21). YouTube. Retrieved from [Link]
-
MSDS of this compound. (2010, August 18). Capot Chemical. Retrieved from [Link]
-
Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2025, August 5). ResearchGate. Retrieved from [Link]
- Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC–MS. (2025, December 5). The Pharmaceutical and Chemical Journal.
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). ResearchGate. Retrieved from [Link]
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- 5. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of 6-Methylpyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and practical solutions for the purification of 6-Methylpyridazine-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific reasoning behind these experimental choices, empowering you to overcome common and complex purification challenges.
PART 1: CORE DIRECTIVE: Understanding the Molecule is Key to its Purification
This compound is a polar, heterocyclic compound. Its carboxylic acid group (pKa estimated to be around 3-4) and the pyridazine ring's nitrogen atoms make it amenable to specific purification techniques. However, these same features can also present challenges, such as its interaction with silica gel during chromatography. The most effective purification strategy will depend on the nature of the impurities present, which are largely dictated by the synthetic route employed.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
The impurity profile is highly dependent on the synthesis method. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For example, if synthesized via oxidation of a methyl group, unreacted starting material or partially oxidized intermediates could be present.
Q2: Why is my recrystallization yielding an oil or impure solid?
This is a common issue and can stem from several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Supersaturation: If the solution is too concentrated or cools too quickly, impurities can be trapped within the crystal lattice.
-
Presence of "Oiling Out" Impurities: Some impurities can lower the melting point of the mixture, causing it to separate as an oil.
Q3: My compound is streaking on the TLC plate during chromatographic analysis. What does this mean and how can I fix it?
Streaking of carboxylic acids on silica gel is a frequent problem.[2] This occurs due to the acidic nature of the silica, which can lead to a mixture of the protonated and deprotonated forms of your compound, causing it to tail. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to your mobile phase.[2] This ensures the compound remains in its protonated form and moves as a more compact spot.
Q4: Is acid-base extraction a suitable purification method?
Absolutely. Acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[3][4][5] By treating a solution of the crude product with an aqueous base, the this compound is converted to its water-soluble carboxylate salt and extracted into the aqueous layer, leaving non-acidic impurities behind in the organic layer.[3][4] Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.[3][4]
Troubleshooting Guides
| Problem | Plausible Cause | Recommended Solution |
| Oily Precipitate or No Crystals | Solvent is too effective at dissolving the compound. | Gradually add a miscible "anti-solvent" (in which the compound is insoluble) to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly. |
| Low Product Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Treat the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. |
| Problem | Plausible Cause | Recommended Solution |
| Poor Separation of Spots | The polarity of the mobile phase is not optimized. | If using normal phase (silica gel), a common mobile phase for polar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6][7] Adjust the ratio to achieve better separation. A gradient elution, where the polarity is gradually increased, can be very effective. |
| Compound Sticks to the Column | Strong interaction between the acidic compound and the acidic silica gel. | Add a small percentage of acetic or formic acid to the mobile phase. For particularly stubborn compounds, consider using a different stationary phase like alumina (basic or neutral)[7] or reverse-phase silica. |
PART 3: VISUALIZATION & FORMATTING
Experimental Protocols
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) at room and elevated temperatures.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Diagram: Recrystallization Workflow
Caption: A standard workflow for the purification of this compound via recrystallization.
-
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.
-
Back-washing: Combine the aqueous extracts and wash with a small portion of fresh ethyl acetate to remove any residual neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). The purified product should precipitate.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water.
-
Drying: Dry the purified this compound under vacuum.
Diagram: Acid-Base Extraction Workflow
Caption: The process of purifying this compound using acid-base extraction.
References
- Acid-Base Extraction. (n.d.).
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). BenchChem.
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- Crystal and molecular structure of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate. (2010, May 12). Taylor & Francis Online.
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents.
- Column chromatography & TLC on highly polar compounds? (2017, February 22). Reddit.
- Column chromatography. (n.d.).
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry.
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
- Column Chromatography Notes. (n.d.). Membrane Solutions.
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.). Google Patents.
- Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. (n.d.). Google Patents.
- This compound. (n.d.).
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025, August 7). ResearchGate.
- RECRYSTALLISATION. (n.d.).
- 6-methylpyridine-3-carboxylic acid cas 3222-47-7. (n.d.). Chemneo.
- 6-Methylpyridine-3-carboxylic Acid (6-Methylnicotinic Acid). (n.d.). LGC Standards.
- 6-Methyl-3-pyridazinecarboxylic acid. (n.d.). Sigma-Aldrich.
- Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids. (n.d.). PubMed.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). NIH.
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- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Methylpyridazine-3-carboxylic Acid Derivatization
Welcome to the technical support guide for the derivatization of 6-Methylpyridazine-3-carboxylic acid. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth answers to common challenges encountered during amide bond formation with this heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal yields and purity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the coupling of this compound with various amines.
Part 1: Fundamentals and Reagent Selection
Q1: What is the general mechanism for derivatizing this compound into an amide?
Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[1] The process is not spontaneous and requires the "activation" of the carboxylic acid's carboxyl group to make it a better electrophile for the nucleophilic attack by the amine.[2] This is achieved using a coupling reagent. The general two-step process is:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides, or an active ester for uronium/phosphonium salts).
-
Coupling: The amine nucleophile attacks the activated intermediate, forming the desired amide bond and releasing the coupling reagent byproduct.[2]
Caption: A logical workflow for troubleshooting failed coupling reactions.
Issue 1: Low or No Coupling Yield
Q: My reaction failed or gave a very low yield. What are the first things to check?
-
Reagent Quality: EDC and uronium salts like HATU are highly sensitive to moisture and can hydrolyze over time, losing activity. [3][4]Always use fresh reagents from a properly stored container (desiccated at -20°C). [3][4]Allow reagents to warm to room temperature before opening to prevent condensation. [3]* Anhydrous Conditions: Water will readily hydrolyze the activated intermediate, quenching the reaction. Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture, for example, by running it under a nitrogen or argon atmosphere. [5]* Suboptimal pH/Base: Insufficient base can prevent the complete formation of the carboxylate, which is necessary for activation. Ensure you are using at least 2 equivalents of a non-nucleophilic base like DIPEA. [5]For EDC/NHS couplings, the initial activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amine coupling is favored at a more basic pH (7.0-8.5). [3][4] Q: The 6-methyl group seems to be causing steric hindrance. How can I overcome this? Steric hindrance from the methyl group adjacent to the carboxylic acid can slow the reaction rate. [6]* Switch to a More Potent Reagent: If you are using a carbodiimide like EDC, switching to a more powerful uronium or phosphonium salt (HATU, HCTU, PyBOP) is highly recommended. These reagents form more reactive intermediates that can overcome the steric barrier. [6]* Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer period (e.g., 12-24 hours). [6]Gentle heating (e.g., to 40°C) can also increase the reaction rate, but this should be done cautiously to avoid potential side reactions or degradation. [6]
Issue 2: Side Reactions and Impurities
Q: My crude product is very messy. What are the likely side reactions?
-
Guanidinium Formation (with HATU/HBTU): Uronium reagents can react directly with your amine nucleophile to form a stable guanidinium byproduct, consuming both the amine and the coupling reagent. [7]To prevent this, always pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine. [7][8]* Dicyclohexylurea (DCU) Precipitation (with DCC): If using DCC, the dicyclohexylurea byproduct is often insoluble in common organic solvents and precipitates, which can complicate stirring and workup. [9]Using the more soluble DIC or water-soluble EDC avoids this issue. [9]* Racemization: If your amine contains a chiral center, harsh conditions or certain reagents can cause epimerization. Using additives like HOAt (with HATU) or HOBt (with carbodiimides) and keeping reaction temperatures low can minimize this risk. [9] Q: How do I effectively purify my final product? Purification can be challenging due to the similar polarity of the product and unreacted starting materials or byproducts.
-
Aqueous Workup: A standard aqueous workup can remove water-soluble components. If you used EDC, its urea byproduct can be removed by washing with dilute acid or water. [9]Excess base can be removed by washing with a dilute acid solution (e.g., 1M HCl), and unreacted this compound can be removed by washing with a dilute basic solution (e.g., saturated NaHCO₃).
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
Reference Tables
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Strengths | Weaknesses/Considerations |
| Carbodiimides | EDC, DCC, DIC | Cost-effective; EDC byproduct is water-soluble. [9] | Lower reactivity; requires additives (HOBt, NHS); risk of racemization; DCU byproduct is insoluble. [2][9] |
| Uronium Salts | HATU, HBTU, HCTU | High reactivity, fast reactions, low racemization; ideal for hindered couplings. [2][9][6] | Higher cost; moisture sensitive; can react with amine if not pre-activated. [7] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization; does not form guanidinium byproducts with amines. [6][10] | Higher cost; byproduct (HMPA from BOP) can be carcinogenic. [9] |
Table 2: General Recommended Reaction Conditions
| Component | Equivalents (eq.) | Purpose |
| This compound | 1.0 | Limiting Reagent |
| Amine | 1.1 - 1.5 | Nucleophile; slight excess ensures full conversion of the acid. |
| Coupling Reagent (e.g., HATU, EDC) | 1.1 - 1.3 | Carboxyl Activator |
| Additive (e.g., NHS, HOBt, if used) | 1.1 - 1.3 | Suppress side reactions, improve efficiency. |
| Non-Nucleophilic Base (e.g., DIPEA) | 2.0 - 3.0 | Deprotonate acid and neutralize byproducts. |
Standard Operating Protocols
Protocol 1: Derivatization using EDC/NHS
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM).
-
Activation: Add N-hydroxysuccinimide (NHS) (1.2 eq) followed by EDC (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.
-
Coupling: In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: High-Efficiency Derivatization using HATU
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 2 minutes.
-
Pre-activation: Add HATU (1.2 eq) to the mixture and stir at room temperature for 10-15 minutes. The solution may change color. This step is critical to avoid side reactions. [7][8]4. Coupling: Add a solution of the amine (1.1 eq) in a small amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x), 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
- Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide. Benchchem.
- Instruction Manual - Bio-Rad. Bio-Rad.
- Optimizing Peptide Coupling: Key Techniques. Aetherial.
- HATU coupling - wh
- H
- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC - NIH.
- Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Merck Millipore.
- Coupling Reagents. Aapptec Peptides.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- What is the synthesis method of 6-Chloropyridazine-3-carboxamide?. Guidechem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Coupling reaction sometimes works, sometimes doesn't. Reddit.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
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troubleshooting poor solubility of 6-Methylpyridazine-3-carboxylic acid
Welcome to the technical support guide for 6-Methylpyridazine-3-carboxylic acid. This center is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Our approach is rooted in fundamental physicochemical principles to provide you with robust, reproducible solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers. Why is it poorly soluble?
A: The solubility of this compound is governed by the interplay of its functional groups. While the pyridazine ring and the carboxylic acid group can engage in hydrogen bonding with water, the molecule's overall flat, aromatic structure and the presence of the methyl group contribute to a significant crystal lattice energy.[1] This energy must be overcome by solvent-solute interactions for dissolution to occur.
At neutral or acidic pH, the carboxylic acid group exists in its protonated, neutral form (-COOH). This form is less polar and has limited ability to interact with water molecules, leading to poor aqueous solubility. The key to enhancing its solubility lies in modifying the molecule's ionization state or choosing an appropriate solvent system.
Troubleshooting Guide: Enhancing Solubility
This guide provides a systematic approach to addressing solubility issues. We recommend following these steps in order, as they progress from the simplest to the most complex methods.
Step 1: pH Modification - The Primary Approach
Q2: How does adjusting the pH of my solution improve the solubility of this compound?
A: This is the most effective and common method for solubilizing acidic compounds.[2][3] By raising the pH of the aqueous solution with a base, you deprotonate the carboxylic acid group to form a carboxylate anion (-COO⁻). This ionized form is significantly more polar than the neutral acid, leading to a dramatic increase in water solubility.[4][5] The general principle is that the salt form of a drug is often more soluble than its neutral counterpart.[2][4]
The relationship between the protonated (insoluble) and deprotonated (soluble) forms is an equilibrium that is dictated by the solution's pH relative to the compound's pKa.
Caption: pH-dependent equilibrium of this compound.
-
Preparation: Prepare a series of buffers (e.g., phosphate, borate) at various pH points (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Dispersion: Weigh a fixed amount of this compound (e.g., 5 mg) into separate vials.
-
Titration: To each vial, add a small, precise volume of the buffer (e.g., 100 µL). Vortex vigorously.
-
Observation: Observe for dissolution. If the compound does not dissolve, add another aliquot of the buffer and vortex again.
-
Endpoint: Continue this process until the solid is fully dissolved. The concentration at which it dissolves is its approximate solubility at that pH.
-
Alternative (Strong Base): For many applications, direct solubilization in a dilute basic solution like 0.1 M NaOH is highly effective. Start by suspending the compound in water, then add the base dropwise until the solid dissolves completely.
Step 2: Co-Solvent Systems
Q3: My experiment requires a non-aqueous or mixed solvent system. What are the best organic solvents to use?
A: When purely aqueous systems are not an option, or if pH modification is undesirable, co-solvents are the next logical step. The principle of "like dissolves like" applies. Given the polar nature of the pyridazine and carboxylic acid moieties, polar organic solvents are the best choice.[6]
| Solvent | Class | Rationale for Use |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Excellent solubilizing power for a wide range of polar compounds. |
| DMF (Dimethylformamide) | Polar Aprotic | Similar to DMSO, a strong solvent for polar molecules. |
| Methanol / Ethanol | Polar Protic | Can form hydrogen bonds, effective for dissolving carboxylic acids.[6] |
| Acetonitrile | Polar Aprotic | Less polar than DMSO/DMF but useful in analytical applications like HPLC. |
| Water/Ethanol Mix | Co-solvent System | A common, less harsh co-solvent system that can be tuned by adjusting the ratio.[7] |
-
Dispersion: Add a known mass of the compound (e.g., 5 mg) to a vial.
-
Solvent Addition: Add the selected organic solvent in small, measured increments (e.g., 50 µL).
-
Agitation: Vortex or sonicate the vial for 30-60 seconds after each addition.
-
Observation: Visually inspect for complete dissolution against a dark background.
-
Quantification: Record the total volume of solvent required to fully dissolve the compound to determine the approximate solubility (in mg/mL).
Step 3: Systematic Troubleshooting Workflow
Q4: I am still facing issues. Is there a logical workflow I can follow to diagnose the problem?
A: Absolutely. A systematic approach ensures that all variables are considered and saves time and resources. The following workflow guides you from initial assessment to a final solution.
Caption: Systematic workflow for troubleshooting solubility.
Advanced Strategies
Q5: Standard pH and co-solvent methods are insufficient for my required concentration. What other options exist?
A: For applications requiring very high concentrations, such as in pre-clinical formulation, more advanced techniques may be necessary. These methods are common in the pharmaceutical industry to improve the bioavailability of poorly soluble drugs.[8][9]
-
Formal Salt Formation: Beyond simple pH adjustment, you can isolate a stable salt of the compound.[1][4] Reacting this compound with a specific counterion (e.g., sodium, potassium, or an amine like tromethamine) in a suitable solvent can produce a crystalline salt with distinct and potentially superior solubility and stability properties.[1][10]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level. Techniques like spray drying or hot-melt extrusion can be used to create an amorphous solid dispersion, which often has a much faster dissolution rate than the crystalline form.[7]
-
Particle Size Reduction: Decreasing the particle size of the solid material increases its surface area-to-volume ratio, which can enhance the rate of dissolution according to the Noyes-Whitney equation.[7][9] Techniques include micronization and nano-suspension.[7][9]
-
Co-crystallization: This involves combining the active compound with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. This can favorably alter the physicochemical properties, including solubility.[4]
These advanced methods typically require specialized equipment and expertise in materials science and formulation development.
References
- Solubility of Pyrazine-2-carboxylic Acid. Solubility of Things.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- 6-Methyl-3-pyridazinecarboxylic acid. Sigma-Aldrich.
- Improving API Solubility by Salt and Cocrystal Form
- Salt formation to improve drug solubility. PubMed.
- Salt Formation to Improve Drug Solubility.
Sources
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
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- 8. mdpi.com [mdpi.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Production of 6-Methylpyridazine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methylpyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is to empower you with the scientific understanding to anticipate and resolve challenges, ensuring the highest purity of your final product.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry.[1] The primary synthetic route involves the selective oxidation of a methyl group on a pyridazine precursor, a reaction that, while conceptually straightforward, is often accompanied by challenges in controlling selectivity and minimizing impurity formation. This guide will address the common pitfalls in the synthesis and purification of this important molecule.
A prevalent method for this synthesis is the oxidation of 3,6-dimethylpyridazine using a strong oxidizing agent like potassium permanganate (KMnO₄). While effective, this process can lead to several impurities that complicate downstream applications.
Visualizing the Synthesis and Potential Impurities
To better understand the process, let's visualize the reaction pathway and the potential formation of key impurities.
Sources
scaling up 6-Methylpyridazine-3-carboxylic acid reactions
<Technical Support Center: Scaling Up 6-Methylpyridazine-3-carboxylic Acid Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up of reactions involving this compound. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the transition from laboratory-scale experiments to larger-scale production. As chemists and engineers in the pharmaceutical and chemical industries know, scaling up a reaction is rarely a linear process. What works seamlessly in a round-bottom flask can present significant challenges in a multi-liter reactor. This resource is structured to anticipate and address these challenges head-on, providing not just solutions, but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers may have when planning or executing a scale-up of this compound synthesis and its subsequent transformations.
Q1: My yield of this compound drops significantly when moving from a 1g to a 100g scale. What are the likely culprits?
A1: A decrease in yield upon scale-up is a frequent issue and often points to challenges in maintaining optimal reaction conditions in a larger vessel.[1] Key areas to investigate include:
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products and decomposition.[1][2] Ensure your stirring mechanism (impeller type, speed) is sufficient to maintain a homogenous mixture.
-
Exotherm Control: The oxidation of the methyl group to a carboxylic acid is often exothermic.[2] What is easily managed in a small flask with an ice bath can become a serious safety and purity issue at a larger scale. Implement controlled, slow addition of reagents and closely monitor the internal reaction temperature with a probe.[2] Your reactor's cooling system must be able to handle the heat generated.[2]
-
Purity of Starting Materials: Impurities in starting materials that were insignificant at a smaller scale can have a much greater impact on a larger reaction, potentially acting as catalysts for unwanted side reactions.[1]
Q2: I'm observing the formation of a dark, tar-like substance during the oxidation of 6-methylpyridazine. How can I prevent this?
A2: Tar formation often indicates over-oxidation or decomposition of the starting material or product. Consider the following:
-
Temperature Control: This is the most critical parameter. Ensure your cooling is efficient and that the addition of the oxidant is slow enough to maintain the desired temperature range.
-
Oxidant Stoichiometry: Use the minimum effective amount of oxidant. An excess can lead to unwanted side reactions.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent product degradation.
Q3: Are there any specific safety concerns I should be aware of when working with pyridazine derivatives on a large scale?
A3: Yes, pyridazine compounds, especially those with certain functional groups, can be hazardous. For instance, azido-substituted pyridazines can be explosive.[3] While this compound itself is not noted as being explosive, general safety precautions for large-scale chemical synthesis should be rigorously followed:
-
Pressure Build-up: Be aware of potential gas evolution, especially during oxidation reactions. Ensure your reactor is properly vented.
-
Exothermic Reactions: As mentioned, many reactions involving pyridazines are exothermic.[2] A thorough thermal hazard assessment is crucial before scaling up.
-
Handling of Reagents: Many reagents used in synthesis, such as strong acids, oxidants (like potassium permanganate or dichromate), and solvents, have their own specific handling requirements that become more critical at larger scales.[4]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions involving this compound.
Guide 1: Synthesis of this compound via Oxidation
The synthesis of pyridazine derivatives can be challenging due to the electron-deficient nature of the ring system.[5][6] A common route to this compound is the oxidation of a precursor like 3-chloro-6-methylpyridazine followed by further functionalization.[4]
dot
Caption: Workflow for the synthesis of a 6-substituted pyridazine-3-carboxylic acid.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | - Insufficient oxidant. - Low reaction temperature. - Poor mixing. | - Increase the equivalents of oxidant incrementally. - Gradually increase the reaction temperature, monitoring for side product formation. - Improve agitation to ensure homogeneity. |
| Formation of Impurities | - Over-oxidation due to excess oxidant or high temperature. - Decomposition of product under acidic conditions. | - Carefully control the addition rate and temperature.[2] - Use the minimum effective amount of oxidant. - Neutralize the reaction mixture promptly upon completion. |
| Difficult Product Isolation | - Product is too soluble in the aqueous phase. - Emulsion formation during extraction. | - Adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to minimize its solubility. - Use a different extraction solvent or add brine to break emulsions. |
Guide 2: Esterification of this compound
Esterification is a common subsequent step, for example, to improve solubility in organic solvents for further reactions. Fischer esterification is a classical and cost-effective method, especially for large-scale operations.[7]
dot
Caption: Decision tree for troubleshooting incomplete esterification.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls/Equilibrium Reached | - The reaction is reversible and water, a byproduct, inhibits the forward reaction.[7] | - Use a large excess of the alcohol to shift the equilibrium.[7] - Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent. |
| Decomposition of Product | - High temperatures with strong acid catalysts can cause degradation. | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid). - Conduct the reaction at the lowest effective temperature. |
| Difficult Purification | - Removal of excess alcohol and acid catalyst can be challenging. | - Neutralize the acid catalyst carefully with a base.[8] - Use vacuum distillation to remove the excess alcohol and then the ester product.[8] |
Guide 3: Amide Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[9][10] This often involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
dot
Caption: General pathway for amide coupling reactions.
Potential Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Amide | - Incomplete activation of the carboxylic acid. - The amine is not nucleophilic enough. - Side reactions of the activated intermediate. | - Choose a more potent coupling reagent (e.g., HATU for difficult couplings).[10][11] - Add a non-nucleophilic base (e.g., DIPEA) to neutralize any acid formed and drive the reaction.[10][12] - Control the temperature; some activated intermediates are unstable at higher temperatures. |
| Racemization (if applicable) | - Some coupling reagents and conditions can cause racemization of adjacent chiral centers. | - Use coupling reagents known to suppress racemization (e.g., HATU, COMU). - Perform the reaction at low temperatures. |
| Difficult Purification | - Byproducts from the coupling reagent can be difficult to remove (e.g., dicyclohexylurea from DCC). | - Choose a coupling reagent with water-soluble byproducts (e.g., EDC).[11] - Employ appropriate workup and purification techniques (e.g., aqueous washes, crystallization, or chromatography). |
Part 3: Experimental Protocols
The following are generalized, step-by-step protocols for the key reactions discussed. These should be adapted and optimized for your specific equipment and scale.
Protocol 1: Large-Scale Synthesis of 6-chloropyridazine-3-carboxylic acid
This protocol is adapted from a patented synthesis method and should be performed by trained personnel with appropriate safety measures in place.[4]
-
Reactor Setup: In a suitable jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 3-chloro-6-methylpyridazine to the cold sulfuric acid while maintaining the internal temperature below 10 °C.
-
Oxidant Addition: Prepare a solution or slurry of the oxidant (e.g., potassium permanganate or potassium dichromate) in water. Add the oxidant portion-wise to the reaction mixture, ensuring the temperature does not exceed the desired setpoint (e.g., 50-80 °C, depending on the oxidant).[4] This addition can take several hours.
-
Reaction Monitoring: Stir the mixture at the set temperature for 2-4 hours or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).[4]
-
Quenching: Cool the reaction mixture and slowly quench it by adding it to a separate vessel containing crushed ice and water.[2]
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Recrystallize the crude solid from an appropriate solvent (e.g., methanol) to yield pure 6-chloropyridazine-3-carboxylic acid.[4]
Protocol 2: Fischer Esterification of this compound
-
Reactor Setup: To a reactor equipped with a reflux condenser (and a Dean-Stark trap if using an immiscible alcohol), add this compound and a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heating: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture. If a solid precipitates, it can be filtered. Otherwise, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Isolation: Remove the excess alcohol under reduced pressure. The remaining residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated to yield the ester.
-
Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography.[8]
Protocol 3: Amide Coupling using a Carbodiimide Reagent
-
Reactor Setup: In a dry reactor under an inert atmosphere (e.g., nitrogen), dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or DCM).[12]
-
Reagent Addition: Add the amine (1.0-1.2 equivalents) followed by a carbodiimide coupling reagent (e.g., EDC, 1.2-1.5 equivalents). If desired, an additive like HOBt or DMAP can be included.
-
Base Addition: If the amine is used as a salt, add a non-nucleophilic base like triethylamine or DIPEA (2-3 equivalents) to liberate the free amine.[12]
-
Reaction: Stir the mixture at room temperature for 5-12 hours, monitoring for completion.[12]
-
Workup: Quench the reaction by adding water.[12] The product may precipitate and can be collected by filtration.[12] Alternatively, extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, then base, then brine. Dry the organic layer and concentrate. The crude amide can be purified by recrystallization or column chromatography.
References
- Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide - Benchchem.
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate.
- (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines - ResearchGate.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem.
- Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine | ACS Chemical Health & Safety - ACS Publications.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago.
- Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles - Benchchem.
- 6-Methylpyridine-3-carboxylic acid 99 3222-47-7 - Sigma-Aldrich.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH.
- A novel and convenient protocol for synthesis of pyridazines - PubMed.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing - ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide). Ammonia was bubbled through a hot solution of - The Royal Society of Chemistry.
- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
- Synthesis of 6-Methoxypyridine-3-carboxylic acid - PrepChem.com.
- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing).
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
- US2758999A - Esterification of pyridine carboxylic acids - Google Patents.
- Amide Synthesis - Fisher Scientific.
- Synthesis of carboxylic acid 6 Reagents and conditions: (a) TsCl,... - ResearchGate.
- Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF - ResearchGate.
- Conversion of Carboxylic Acids into Esters without Use of Alcohols - ResearchGate.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH.
- 6-hydroxy pyridine-3- carboxylic acid methyl ester - Sigma-Aldrich.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. hepatochem.com [hepatochem.com]
- 10. growingscience.com [growingscience.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
dealing with hygroscopic nature of pyridazine carboxylic acids
Technical Support Center: Pyridazine Carboxylic Acids
A Guide to Handling, Storage, and Troubleshooting the Effects of Hygroscopicity
Welcome to the technical support center for pyridazine carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these vital heterocyclic compounds. Pyridazine derivatives are foundational building blocks in the synthesis of novel therapeutics, including antivirals, kinase inhibitors, and antihypertensives.[1][2][3] However, their inherent chemical structure—specifically the presence of a polar carboxylic acid group and electron-withdrawing nitrogen atoms in the aromatic ring—renders them susceptible to hygroscopicity, the tendency to absorb moisture from the atmosphere.[3][4][5][6]
Uncontrolled moisture absorption is not a trivial inconvenience; it is a critical variable that can compromise experimental integrity. It leads to inaccurate measurements, altered chemical reactivity, sample degradation, and inconsistent physical properties, all of which can derail research and manufacturing processes.[7][8][9] This document provides in-depth, practical solutions to the common challenges posed by the hygroscopic nature of pyridazine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity, and why are pyridazine carboxylic acids particularly susceptible?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5][10] Pyridazine carboxylic acids are prone to this phenomenon due to their molecular structure. The two adjacent nitrogen atoms in the pyridazine ring and the oxygen atoms in the carboxylic acid group are electronegative, creating polar sites that readily form hydrogen bonds with atmospheric water molecules.[3][11] This interaction is strong enough to pull water vapor from the air and incorporate it into the solid material's structure.
Q2: My powdered pyridazine carboxylic acid has become clumpy and sticky. What happened?
A: This is a classic sign of moisture absorption. As the compound absorbs water, the surface of the solid particles can dissolve, causing them to stick together, a phenomenon known as caking or clumping.[4][5] In cases of extreme hygroscopicity or high humidity, some compounds may absorb so much water that they completely dissolve, a process called deliquescence.[10] This physical change is a direct indicator that the material has been compromised by environmental moisture.
Q3: What are the downstream consequences of using a pyridazine carboxylic acid sample that has absorbed water?
A: Using a "wet" sample can have significant negative impacts on your experiment:
-
Inaccurate Stoichiometry: The measured mass of your reagent will include an unknown quantity of water, leading to critical errors in molar calculations. This affects reaction yields, purity, and reproducibility.[12][13]
-
Altered Chemical Reactivity: Water is a protic solvent and can act as an unwanted nucleophile or base in sensitive organic reactions, leading to side products or complete reaction failure.
-
Sample Degradation: The presence of water can facilitate hydrolysis of the compound or other reactive intermediates, reducing the overall purity and shelf-life of the material.[8]
-
Compromised Physical Properties: For drug development professionals, moisture content is a critical quality attribute. Excessive moisture can negatively affect powder flow, compaction during tableting, dissolution rates, and the stability of the final drug product.[7][8][9][14]
Troubleshooting Guides & Protocols
Issue 1: Inconsistent and Drifting Weight Measurements
Problem: When weighing a sample on an analytical balance, the reading continuously increases, making it impossible to obtain an accurate mass.
Causality: The compound is rapidly absorbing moisture from the air directly on the balance pan. The large surface area of a finely divided powder exacerbates this issue.
Solution: Weighing by Difference Technique
This method minimizes air exposure by avoiding weighing on an open surface like weighing paper.
Experimental Protocol:
-
Place a clean, dry, and sealable container (e.g., a screw-cap vial) on the balance and tare the weight to zero.
-
Remove the vial from the balance and, working quickly, add the approximate amount of the pyridazine carboxylic acid to the vial.
-
Immediately and tightly seal the vial.
-
Place the sealed vial back on the balance and record the stable mass (Mass 1).
-
Take the vial to your reaction setup. Quickly uncap it, transfer the solid to your reaction flask, and immediately reseal the now-partially empty vial.
-
Return the sealed vial to the balance and record the new stable mass (Mass 2).
-
The exact mass of the compound transferred is Mass 1 - Mass 2 .
Caption: Workflow for the "Weighing by Difference" method.
Issue 2: Material Degrades or Cakes During Storage
Problem: A previously free-flowing powder has become a solid mass or discolored after being stored in the lab.
Causality: The primary container is not airtight, allowing continuous exposure to atmospheric humidity. Standard container caps often do not provide a sufficient barrier.
Solution: Implementing a Multi-Barrier Storage System
The key is to create multiple layers of protection against moisture ingress.
Experimental Protocol:
-
Primary Container: Ensure the pyridazine carboxylic acid is in a tightly sealed glass vial with a PTFE-lined cap.
-
Secondary Seal: For added protection, wrap the cap-vial interface with Parafilm®.[15]
-
Tertiary Environment (Desiccator): Place the sealed primary container inside a desiccator cabinet or jar.[10]
-
Desiccant Management: The desiccator must contain an active desiccant (drying agent) such as indicating silica gel, anhydrous calcium sulfate (Drierite®), or calcium chloride.[5] Ensure the desiccant is regenerated or replaced when it becomes saturated (indicated by a color change in indicating varieties).
-
Inert Atmosphere (Highest Protection): For extremely sensitive compounds, store the primary container inside a nitrogen- or argon-filled glove box.[16][17]
Caption: Multi-barrier system for storing hygroscopic compounds.
Issue 3: Need to Dry a Previously Exposed Sample
Problem: A sample is known to have been exposed to humidity and must be dried before use to ensure accurate results.
Causality: The material has already absorbed and retained a significant amount of water.
Solution: Selecting an Appropriate Drying Method
The choice of method depends on the thermal stability of the compound and the required level of dryness. Always verify the compound's melting point and decomposition temperature before applying heat.
Experimental Protocol: High Vacuum Drying
-
Place a thin layer of the hygroscopic solid in a suitable container (e.g., a watch glass or a round-bottom flask).
-
Place the container in a vacuum oven or attach the flask to a high-vacuum manifold (Schlenk line).
-
Slowly and carefully apply vacuum to avoid creating a powder storm.
-
Once under high vacuum (<1 torr), the sample can be left at room temperature for several hours or overnight.
-
If the compound is thermally stable, gentle heating (e.g., 40-50 °C) can be applied to accelerate the removal of water.
-
After drying, vent the system with a dry, inert gas (N₂ or Ar) before removing the sample to prevent immediate reabsorption of atmospheric moisture.
Data Presentation: Comparison of Drying Techniques
| Method | Principle | Speed | Required Equipment | Key Considerations |
| High Vacuum Drying | Lowers the boiling point of water, facilitating its evaporation from the solid. | Moderate to Slow | Vacuum Pump, Vacuum Oven or Schlenk Line | Best for thermally sensitive compounds (at RT). Risk of bumping if vacuum is applied too quickly.[18] |
| Oven Drying | Uses heat to drive off moisture. | Fast | Laboratory Oven | High risk of thermal decomposition. Only suitable for highly stable compounds well below their melting point. |
| Azeotropic Removal | The compound is suspended in a solvent (e.g., toluene) that forms a low-boiling azeotrope with water, which is then distilled off. | Fast | Distillation Glassware | Compound must be insoluble and stable in the hot solvent. Primarily used during reaction workups, not for drying bulk solids.[19] |
Issue 4: Requiring Quantitative Analysis of Water Content
Problem: The exact percentage of water in a sample must be determined for quality control, regulatory submission, or precise reaction setup.
Causality: Visual inspection is insufficient; an analytical technique is required for accurate quantification.
Solution: Employing a Validated Analytical Method
Karl Fischer titration is the industry standard for specific and accurate moisture determination.
Data Presentation: Comparison of Moisture Analysis Methods
| Method | Principle | Specificity | Sensitivity | Notes |
| Karl Fischer (KF) Titration | A chemical titration where an iodine-based reagent reacts stoichiometrically with water. | Water-Specific | High (ppm levels) | Considered the "gold standard" for accurate water content determination in pharmaceuticals.[9][] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated in a controlled atmosphere. | Non-Specific | Moderate to High | Measures loss of any volatile component, not just water. Useful if water is the only volatile present.[12] |
| Loss on Drying (LOD) | A gravimetric method that measures the mass lost from a sample upon heating. | Non-Specific | Low | A simpler but less precise method than TGA. Also measures all volatiles, not just water.[21] |
References
-
How to Measure Moisture Content in Pharmaceuticals. Mettler Toledo. [Link]
-
How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
Moisture Content Determination for Drug Formulation and Analysis. Labinsights. [Link]
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Moisture Analysis in the Pharmaceutical Industry. AZoM. [Link]
-
Moisture Analysis in the Pharmaceutical Industry. Kerone. [Link]
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The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
-
The Role of Pyridazine-4-carboxylic Acid in Modern Drug Discovery. Medium. [Link]
-
Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]
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How do you handle hygroscopic salts? HepatoChem. [Link]
-
How to weigh a higroscopic substance. Chromatography Forum. [Link]
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The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Drying Agents. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Weighing. University of Rochester Department of Chemistry. [Link]
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How do you guys prepare solutions of hygroscopic chemicals? Reddit. [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
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Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
The most fundamental of fundamentals - How do you weigh your stuff? Reddit. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
What are some methods to dry organic solids? Reddit. [Link]
-
drying the water out of hygroscopic crystals. Sciencemadness Discussion Board. [Link]
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A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]
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A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]
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Weighing Reagents Protocol. Addgene. [Link]
-
Hygroscopic Gravimetric Quantitative Chemical Analysis. Omics International. [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. ResearchGate. [Link]
-
Pyridazine-4-carboxylic Acid. PubChem. [Link]
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. [Link]
-
Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. PubMed. [Link]
-
Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [Link]
Sources
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- 2. jocpr.com [jocpr.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. labinsights.nl [labinsights.nl]
- 8. azom.com [azom.com]
- 9. kerone.com [kerone.com]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 13. reddit.com [reddit.com]
- 14. Effect of moisture on polyvinylpyrrolidone in accelerated stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. hepatochem.com [hepatochem.com]
- 17. reddit.com [reddit.com]
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- 19. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. mt.com [mt.com]
optimizing solvent selection for 6-Methylpyridazine-3-carboxylic acid reactions
Initiating Data Collection
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reaction monitoring techniques for 6-Methylpyridazine-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 6-Methylpyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into reaction monitoring and troubleshooting for this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic building block, typically involves the selective oxidation of a methyl group on the pyridazine ring, for instance, from 3,6-dimethylpyridazine. While seemingly straightforward, this oxidation requires careful control to prevent side reactions and ensure high purity and yield. Effective reaction monitoring is not just beneficial; it is critical for understanding reaction kinetics, identifying intermediates, and determining the optimal endpoint. This guide focuses on the practical application of modern and traditional monitoring techniques to navigate the challenges of this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions grounded in analytical data.
Q1: My reaction has stalled. The concentration of my starting material is no longer decreasing, but the yield of the desired product is low. What's happening?
A: Reaction stalling is a common issue, often pointing to the depletion or deactivation of a key reagent.
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Potential Cause 1: Oxidant Depletion/Decomposition. Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can be consumed by side reactions or decompose under the reaction conditions, especially if the temperature is not well-controlled.
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Troubleshooting with In-Situ FTIR: An in-situ FTIR probe is invaluable here. If the reaction has stalled, the characteristic peaks for the carboxylic acid product (a broad O-H stretch around 3300-2500 cm⁻¹ and a strong C=O stretch at ~1700 cm⁻¹) will plateau.[1][2] This provides real-time confirmation that the reaction has ceased.
-
Solution: After confirming the stall with analytical data, a carefully calculated amount of fresh oxidant can be added portion-wise. Monitor the reaction closely after the addition; a renewed decrease in starting material and increase in product signal will confirm this was the issue. Be cautious to avoid adding a large excess, which can lead to over-oxidation and impurity formation.
Q2: I'm observing a significant amount of an unknown impurity in my final product by HPLC. How can I identify and prevent it?
A: Impurity generation often results from over-oxidation or incomplete reaction of an intermediate. The structure of the pyridazine ring can be susceptible to cleavage under harsh oxidative conditions.
-
Potential Cause: Over-oxidation. The pyridazine ring itself can be oxidized, leading to ring-opened byproducts or other undesired species. This is more likely if the reaction temperature is too high or if there is a large excess of the oxidizing agent.
-
Troubleshooting with LC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the ideal tool for this problem. It will not only separate the impurity from your product but also provide its mass-to-charge ratio (m/z). This data is crucial for proposing a structure for the unknown impurity. For example, an m/z corresponding to the addition of extra oxygen atoms or the loss of a fragment could indicate specific degradation pathways.[3]
-
Solution:
-
Identify the Impurity: Use HPLC-MS to get a mass for the byproduct.
-
Optimize Reaction Conditions: Once the likely cause is identified (e.g., over-oxidation), reduce the reaction temperature, decrease the equivalents of oxidant, or shorten the reaction time. Use a systematic approach (Design of Experiments) to find the optimal balance.
-
Monitor Kinetically: Use HPLC or in-situ monitoring to track the formation of the impurity relative to the product over time. Stop the reaction when the product/impurity ratio is at its maximum, even if some starting material remains, as it is often easier to separate the product from the starting material than from a closely related impurity.
-
Q3: My ¹H NMR spectrum of the crude product shows broad, poorly resolved peaks for the pyridazine protons. What is the issue?
A: Poor resolution in NMR spectra of heterocyclic compounds can often be attributed to two main factors: the presence of paramagnetic species or pH effects.
-
Potential Cause 1: Paramagnetic Impurities. If you used a manganese-based oxidant like KMnO₄, residual Mn(II) or other paramagnetic manganese species can cause significant line broadening in your NMR spectrum. These are often difficult to remove with simple extraction.
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Solution 1: Before NMR analysis, wash the crude product thoroughly. A common technique is to wash the organic extract with a solution of sodium bisulfite (NaHSO₃) to reduce residual manganese oxides to the more water-soluble Mn²⁺, followed by a water wash. Alternatively, filtering the crude solution through a short plug of silica gel or celite can help remove fine inorganic residues.
-
Potential Cause 2: pH and Protonation State. The nitrogen atoms in the pyridazine ring are basic, and the carboxylic acid is acidic. Depending on the pH of your NMR sample, you may have a mixture of protonated and deprotonated species in equilibrium, which can lead to peak broadening.
-
Solution 2: To obtain a clean spectrum, ensure a single species predominates. Add a drop of D₂O containing a small amount of DCl to your NMR tube to fully protonate the pyridazine nitrogens, or a drop of NaOD in D₂O to fully deprotonate the carboxylic acid. This will sharpen the signals significantly, allowing for proper structural confirmation and purity assessment.[4][5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best technique for real-time monitoring of this oxidation?
A: For this specific transformation (oxidation of -CH₃ to -COOH), in-situ Fourier-Transform Infrared (FTIR) Spectroscopy is arguably the most direct and robust technique.[6]
-
Why it's effective: The reaction involves the clear disappearance of C-H bonds and the appearance of very distinct carboxylic acid functional group vibrations. You can quantitatively track the reaction by monitoring the growth of the carbonyl (C=O) peak around 1700 cm⁻¹.[1][7] This peak is typically in a clear region of the spectrum and grows in proportion to the product concentration.
-
Comparison to other techniques:
-
NMR: While powerful for structural detail, real-time NMR requires specialized equipment and can be less sensitive than FTIR.[8][9]
-
Raman: A good alternative to FTIR, especially in aqueous systems, but the Raman signal for the carbonyl group can be weaker.[10]
-
MS: Excellent for identifying species but can be more complex to set up for in-situ quantitative analysis of neutral molecules in complex mixtures.[3]
-
Q2: How do I set up an effective HPLC method to monitor the reaction?
A: A robust reverse-phase HPLC method is essential for accurate offline monitoring.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a standard and effective choice.
-
Mobile Phase: The key is to control the ionization of your acidic product and basic pyridazine nitrogens. A buffered mobile phase is necessary. Start with a simple isocratic method:
-
Solvent A: Water with 0.1% Phosphoric Acid or Formic Acid (pH ~2-3). The acid suppresses the deprotonation of your carboxylic acid, leading to better peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
Initial Method: Try a 70:30 mix of A:B and adjust based on the retention times. Your product, this compound, should be more polar than the starting material, 3,6-dimethylpyridazine, and thus will likely elute earlier.[11][12][13]
-
-
Detection: UV detection is ideal. The pyridazine ring is a good chromophore. Monitor at a wavelength around 255 nm for good sensitivity.[13]
-
Sample Preparation: Before injection, it is critical to quench the reaction in the aliquot you remove. A common method is to dilute the sample in a large volume of the mobile phase. This stops the reaction and prepares the sample for analysis.
Q3: What are the key safety considerations when performing this synthesis?
A: Safety is paramount. The primary hazards involve the oxidizing agents.
-
Oxidants (KMnO₄, K₂Cr₂O₇): These are strong oxidizers. They can react violently with organic materials. Avoid contact with combustible materials. Potassium dichromate is also a known carcinogen and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE).[14]
-
Reaction Exotherm: Oxidation reactions are often highly exothermic. The reaction should be performed in a vessel equipped with efficient stirring and external cooling (e.g., an ice bath). The oxidant should be added slowly and in portions to control the rate of heat generation. A runaway reaction is a serious risk.
-
Workup: Handle all materials in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves throughout the procedure.[14]
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure. Researchers should optimize conditions based on their specific setup and analytical feedback.
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3,6-dimethylpyridazine (1.0 eq) to a suitable solvent (e.g., water or dilute sulfuric acid). Cool the mixture to 0-5 °C in an ice bath.
-
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (approx. 2.0-3.0 eq) in water.
-
Reaction: Slowly add the KMnO₄ solution to the cooled, stirring reaction mixture via the addition funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress using one of the techniques described below.
-
Quenching: Once the reaction is complete (as determined by monitoring), quench any excess KMnO₄ by carefully adding a reducing agent like sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate forms.
-
Workup: Filter the mixture to remove manganese dioxide. Acidify the filtrate with concentrated HCl to a pH of ~3-4. The product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.
Protocol 2: Reaction Monitoring by In-Situ FTIR
-
Setup: Insert a clean, dry in-situ FTIR probe (e.g., a diamond ATR probe) into one of the necks of the reaction flask, ensuring the probe tip is fully submerged in the reaction mixture.
-
Background Spectrum: Before adding the oxidant, collect a background spectrum of the starting material solution.
-
Data Collection: Begin collecting spectra at regular intervals (e.g., every 1-2 minutes) as soon as the oxidant addition begins.
-
Analysis: Monitor the following spectral regions:
-
Endpoint Determination: The reaction is complete when the product peaks stop increasing in intensity.
Data Summary Table: Comparison of Monitoring Techniques
| Technique | Key Parameter to Monitor | Typical Observation | Pros | Cons |
| HPLC | Peak Area of Product and Starting Material | Product peak grows, starting material peak shrinks. | Highly quantitative, separates impurities.[15] | Offline, requires sampling and quenching. |
| In-Situ FTIR | Absorbance at ~1700 cm⁻¹ (C=O stretch) | A sharp peak grows in as the product forms. | Real-time, non-invasive, direct functional group tracking.[6] | Less specific in complex mixtures, probe can be fouled. |
| ¹H NMR | Disappearance of starting material methyl protons (~2.6 ppm) and appearance of product aromatic protons (~7.8-9.2 ppm).[16] | Change in signal integration over time. | Provides detailed structural information, can detect intermediates.[9] | Lower sensitivity, expensive equipment, potential for line broadening. |
| TLC | Appearance of a new, more polar spot. | Product Rƒ will be lower than starting material Rƒ. | Fast, simple, inexpensive for a quick check. | Not quantitative, low resolution. |
Part 4: Visualization of Workflow and Logic
Reaction Monitoring Workflow
This diagram illustrates the synthesis pathway and the integration points for various analytical techniques.
Caption: Workflow for synthesis and monitoring of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
References
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Pulls, T., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
-
Wang, X., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Real‐time monitoring of chemical reactions by ¹H NMR spectroscopy. Available at: [Link]
-
Mishkovsky, M., et al. (2014). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. Available at: [Link]
-
Neves, P., et al. (2023). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. Available at: [Link]
-
Goméz, B., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Available at: [Link]
-
Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Available at: [Link]
-
Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions. Available at: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]
-
Amarasekara, A. S., & Maroney Lawrence, Y. V. (2019). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Frontiers. Available at: [Link]
-
Weng, X., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Available at: [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]
-
Prozument, K., et al. (2023). An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. PubMed Central. Available at: [Link]
-
Gładysiak, A., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available at: [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]
-
Capot Chemical. (2010). MSDS of this compound. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
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National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Available at: [Link]
-
National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Available at: [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]
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Technical Support Center: Synthesis of 6-Methylpyridazine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methylpyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical workup and purification stages of this synthesis. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the causality behind each procedural choice, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Chemistry of the Workup
The synthesis of this compound, a valuable heterocyclic building block, typically involves the oxidation of 6-methyl-3-cyanopyridazine or a related precursor, followed by hydrolysis. The workup procedure is not merely a "cleaning" step; it is a crucial part of the synthesis that leverages the molecule's physicochemical properties to isolate it from byproducts, unreacted starting materials, and reagents.
The target molecule possesses both a weakly basic pyridazine ring (the nitrogen atoms can be protonated) and an acidic carboxylic acid group.[1] This amphoteric nature is the key to its purification. The workup hinges on precise pH control to manipulate the molecule's solubility. At a high pH, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. At a very low pH, the pyridazine nitrogens can be protonated, also increasing water solubility. Between these extremes lies the isoelectric point (pI), the pH at which the molecule has a net-zero charge and is least soluble in water, causing it to precipitate. This principle is the foundation of our purification strategy.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you may encounter during the isolation and purification of your product.
Question 1: After acidifying the basic reaction mixture, my product isn't precipitating or the yield is very low. What's going wrong?
Answer: This is a common issue that can stem from several factors related to pH, concentration, and temperature.
-
Underlying Cause 1: Incorrect pH. The precipitation of this compound is highly pH-dependent. The goal is to reach the isoelectric point (pI) where the molecule is least soluble. If the solution is still too basic or has become excessively acidic, the product will remain in solution as a salt.
-
Solution:
-
Verify pH: Do not rely on pH paper, which can be inaccurate in the presence of organic co-solvents. Use a calibrated pH meter.
-
Adjust pH Carefully: Add your acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring. The target pH is typically in the range of 3-4. As you approach this range, you should see the solution become cloudy, indicating the onset of precipitation.
-
Avoid "Overshooting": Adding too much acid can lead to the protonation of the pyridazine ring, re-solubilizing the product. If this happens, carefully add a dilute base (e.g., 1M NaOH) to return to the target pH range.
-
-
Underlying Cause 2: Product concentration is too low. If the reaction was performed in a large volume of solvent, the product concentration might be below its solubility limit, even at the isoelectric point.
-
Solution:
-
Reduce Volume: Before acidification, consider removing some of the aqueous solvent under reduced pressure (rotary evaporation). Be careful not to evaporate to dryness if organic solvents are present.
-
Induce Precipitation: After pH adjustment, cool the solution in an ice bath for 30-60 minutes. Lower temperatures decrease the solubility of most organic compounds. Gently scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization.
-
Question 2: I've acidified the mixture, but an oil or sticky solid has separated instead of a crystalline powder. How do I handle this?
Answer: "Oiling out" typically indicates the presence of impurities that depress the melting point of your product and interfere with crystal lattice formation.
-
Underlying Cause 1: Residual Organic Solvents. Small amounts of organic solvents from the reaction mixture can sometimes trap the product in a liquid phase.
-
Solution: Trituration.
-
Decant the aqueous layer from the oil.
-
Add a small amount of a non-polar solvent in which your product is insoluble but the impurities might be soluble (e.g., hexane or diethyl ether).
-
Stir or sonicate the mixture vigorously. This process washes away impurities and can often induce the oil to solidify into a powder.
-
Filter the resulting solid.
-
-
Underlying Cause 2: Chemical Impurities. Unreacted starting materials or byproducts can act as contaminants.
-
Solution: Acid-Base Extraction. This is a more rigorous purification method.
-
Redissolve the oily product in a dilute base (e.g., 1M NaOH) to form the water-soluble sodium salt.
-
Transfer the aqueous solution to a separatory funnel and wash it with an organic solvent like ethyl acetate or dichloromethane. This will extract non-polar, non-acidic impurities into the organic layer.
-
Discard the organic layer.
-
Re-acidify the clean aqueous layer to the target pH (3-4) to precipitate the purified product.
-
Question 3: My final yield is low after recrystallization. Where could I have lost my product?
Answer: Product loss during recrystallization is often due to an inappropriate choice of solvent or using an excessive volume of it.
-
Underlying Cause: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Using too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Solution:
-
Solvent Selection: Test solubility in various solvents on a small scale. Water, ethanol, methanol, or a mixture (e.g., ethanol/water) are common candidates for a polar molecule like this. A patent for a similar compound, 6-chloropyridazine-3-carboxylic acid, specifies recrystallization from methanol, which is a good starting point.[2]
-
Minimize Solvent Volume: During the recrystallization, add the hot solvent in small portions to the crude product until it just dissolves. Using the minimum required volume is critical for maximizing recovery.
-
Maximize Recovery: After dissolving, allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation. Rinsing the filtered crystals should be done with a minimal amount of ice-cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard step-by-step workup protocol for this synthesis?
A1: Assuming the reaction was a basic hydrolysis of 3-cyano-6-methylpyridazine, a typical workup would be as follows:
Experimental Protocol: Acid-Base Precipitation
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature, then place it in an ice bath.
-
pH Adjustment: While stirring vigorously, slowly add 2M HCl. Monitor the pH using a calibrated pH meter.
-
Precipitation: Continue adding acid until the pH is approximately 3.5. You should observe the formation of a precipitate.
-
Digestion: Continue stirring the slurry in the ice bath for at least 30 minutes to allow for complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether to help with drying.
-
Drying: Dry the purified product under vacuum.
Q2: Which solvents are best for extraction if I need to perform that step?
A2: If precipitation is not clean and you need to perform a liquid-liquid extraction (as described in the troubleshooting section), the choice of solvent is key. You need a water-immiscible solvent that can effectively dissolve impurities but not the ionized product.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Ethyl Acetate | 4.4 | 77.1 | Excellent general-purpose solvent for extracting many organic impurities. Less dense than water. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Can be effective but is denser than water, which changes the layer orientation. Use with caution due to its volatility and potential for emulsion. |
| Diethyl Ether | 2.8 | 34.6 | Highly volatile and flammable. Good for extracting non-polar impurities. |
Q3: What are the critical safety precautions for this workup?
A3: Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile is a good general choice).
-
Ventilation: Handle all organic solvents and concentrated acids/bases inside a certified chemical fume hood.
-
Handling Reagents: Be aware that the neutralization of strong acids and bases is an exothermic process. Add reagents slowly and with cooling to control the temperature.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Q4: How do I confirm the identity and purity of my final this compound?
A4: Use standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point for the related 6-methylnicotinic acid is 210-213 °C, which can serve as a reference point.[3]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. Expect to see signals for the methyl group, the aromatic protons on the pyridazine ring, and the carboxylic acid proton (which may be broad or exchangeable).
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (138.12 g/mol ).
Visualizing the Workflow
The following diagram outlines the logical steps and decision points in a comprehensive workup and purification procedure for this compound.
Caption: Workflow for the workup and purification of this compound.
References
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
How can I purify carboxylic acid? ResearchGate. [Link]
-
Workup up a reaction with amine and carboxylic acid. Reddit. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 6-Methylpyridazine-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methylpyridazine-3-carboxylic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address specific challenges you may encounter during your experiments.
Section 1: Amide Bond Formation (Amidation)
The formation of an amide bond from a carboxylic acid is one of the most fundamental and frequently performed reactions in medicinal chemistry.[1] However, the unique electronic properties of the pyridazine ring can influence reactivity.
Q1: What are the most reliable methods and catalysts for coupling this compound with an amine?
A: Direct condensation of a carboxylic acid and an amine requires high temperatures (>160 °C) and is often inefficient due to the formation of a non-reactive ammonium salt.[2][3] Therefore, activation of the carboxylic acid is necessary. The choice of activating agent or catalyst system is critical and depends on the complexity of your substrates and the scale of the reaction.
Method 1: Stoichiometric Coupling Reagents (The Workhorse Method)
This is the most common approach, where the carboxylic acid is activated in situ by a coupling reagent. The activated intermediate then reacts with the amine.[1]
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are broadly applicable. However, they can cause racemization in chiral amines and require additives to improve efficiency and suppress side reactions.[1]
-
Phosphonium and Aminium/Uronium Salts: Reagents like BOP, PyBOP, HATU, and HBTU are highly efficient and generally provide better results with less racemization compared to carbodiimides.[1][2] They are often the first choice for complex or sensitive substrates.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely available. | Can cause racemization, byproduct removal can be difficult (DCU). |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization. | Can be sensitive to moisture, phosphine oxide byproducts. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very fast reaction rates, low racemization, high yields.[2] | Higher cost, generates stoichiometric waste.[3] |
Method 2: Direct Catalytic Amidation (Green Chemistry Approach)
For simpler, more robust substrates, direct catalytic methods that generate only water as a byproduct are gaining traction. These are more atom-economical but may require higher temperatures and longer reaction times.[2][3]
-
Boron-Based Catalysts: Boronic acids and their derivatives can effectively catalyze direct amidation by activating the carboxylic acid.[2] These reactions often require a method to remove water, such as a Dean-Stark trap or molecular sieves.[2]
Q2: My amidation reaction with HATU is giving a low yield. What are the common troubleshooting steps?
A: Low yields in HATU-mediated couplings can stem from several factors related to the reagents, conditions, or the specific properties of your this compound or amine.
Troubleshooting Workflow:
Caption: Troubleshooting logic for a failing HATU coupling reaction.
Detailed Steps & Explanation:
-
Reagent Integrity: HATU and non-nucleophilic bases like Diisopropylethylamine (DIPEA) can degrade upon storage. Ensure they are fresh and handled under an inert atmosphere.
-
Solvent Purity: The reaction is sensitive to water. Use anhydrous solvents like DMF or DCM. Water can hydrolyze the activated ester intermediate back to the carboxylic acid.
-
Base Stoichiometry & Type: At least two equivalents of a hindered, non-nucleophilic base (e.g., DIPEA) are typically required. One equivalent neutralizes the carboxylic acid, and the other neutralizes the acid released during the coupling. Using a nucleophilic base like triethylamine can lead to unwanted side reactions.
-
Order of Addition: The generally accepted order is to pre-activate the carboxylic acid with HATU and base for a few minutes before adding the amine. This minimizes the exposure of the highly reactive HATU to the amine, which can lead to guanidinium byproducts.
Experimental Protocol: General Procedure for HATU Coupling
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Work up the reaction by diluting with ethyl acetate and washing with aqueous NaHCO₃ and brine.
Section 2: Ester Formation (Esterification)
Q3: What is the most effective catalytic method for esterifying this compound with a simple alcohol like methanol or ethanol?
A: For simple, unhindered alcohols, a classic Fischer esterification using a strong acid catalyst is often sufficient and cost-effective. However, the basic nitrogen atoms of the pyridazine ring can interfere by sequestering the acid catalyst.
Recommended Method: Acid-Catalyzed Esterification
The key to a successful Fischer esterification with this substrate is to use a sufficient amount of acid catalyst to protonate both the pyridazine ring and catalyze the reaction.
-
Catalyst Choice: Sulfuric acid (H₂SO₄) is a common and effective catalyst. Alternatively, generating HCl gas in situ by adding acetyl chloride or thionyl chloride to the alcohol is a very effective method for producing anhydrous acidic conditions.
-
Reaction Conditions: The reaction is an equilibrium process. To drive it to completion, use the alcohol as the solvent (a large excess) and heat the reaction to reflux.[4]
Troubleshooting Low Yields:
-
Insufficient Catalyst: The pyridazine nitrogen acts as a base. You may need more than a catalytic amount of acid. Some protocols for pyridine carboxylic acids use the strong acid salt of the ester product itself as the catalyst in a cyclic process.[5]
-
Water Presence: Water is a byproduct that can shift the equilibrium back to the starting materials. Ensure anhydrous conditions and consider using a Dean-Stark apparatus if using a solvent other than the alcohol (e.g., toluene).
-
Alternative Catalysts: If acid catalysis fails, solid-supported catalysts like iron oxide nanoparticles have been shown to be effective for a variety of carboxylic acids and can be easily recovered.[4]
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Functionalizing the pyridazine core often requires converting the carboxylic acid to a halide or triflate, or starting with a corresponding halo-pyridazine. Palladium-catalyzed reactions are powerful tools for this purpose, but the pyridazine scaffold presents a unique challenge.[6][7]
Q4: I am attempting a Suzuki-Miyaura coupling on a bromo-methylpyridazine derivative, but the reaction is failing. What catalyst system should I use?
A: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue for N-heterocycles, sometimes called the "2-pyridyl problem".[8] The solution is to use specific catalyst systems with bulky, electron-rich phosphine ligands that promote the desired catalytic cycle over catalyst inhibition.
Catalyst System Selection for Pyridazine Suzuki Coupling:
Caption: Key components for successful pyridazine Suzuki coupling.
Table 2: Head-to-Head Comparison of Palladium Catalysts for Pyridazine Suzuki Coupling
| Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | [6] |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DME | 80 | High | [6] |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | DME/H₂O | 80 | Moderate to Low | [6] |
Expert Insight: For challenging substrates like pyridazines, catalyst systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) often outperform older catalysts like Pd(PPh₃)₄.[6] The steric bulk helps prevent the formation of inactive palladium dimers and accelerates the reductive elimination step.
General Protocol for Suzuki-Miyaura Coupling of a Halopyridazine [6]
-
In a reaction vessel, combine the halopyridazine (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add degassed solvent (e.g., Toluene/H₂O mixture).
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purify the crude product via column chromatography.
Q5: What are the optimal conditions for a Sonogashira coupling with a 6-halo-3-methylpyridazine derivative?
A: The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is also sensitive to catalyst inhibition by the pyridazine nitrogens.[9] A successful protocol requires a palladium catalyst, a copper(I) co-catalyst, a base, and an appropriate solvent.
Key Parameters for Optimization:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst for this transformation.[6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the standard Sonogashira mechanism. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9]
-
Base: A mild amine base like triethylamine (TEA) or DIPEA is typically used. It serves to neutralize the HX byproduct and deprotonate the terminal alkyne.[6]
-
Solvent: Anhydrous, polar aprotic solvents like THF or DMF are standard choices.
General Protocol for Sonogashira Coupling [6]
-
To a solution of the halopyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and triethylamine (2.0 equiv).
-
Stir the reaction at room temperature or heat gently (up to 60 °C) until the starting material is consumed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work up by diluting with an organic solvent and washing with aqueous ammonium chloride and brine to remove the copper salts.
Q6: I'm struggling with a Buchwald-Hartwig amination on a chloropyridazine. Which ligand should I choose to improve reactivity?
A: The Buchwald-Hartwig amination is perhaps the most challenging cross-coupling reaction for pyridazine substrates due to strong catalyst inhibition.[10] Ligand choice is absolutely critical.
-
First-generation ligands (e.g., P(o-tolyl)₃) and even bidentate ligands like BINAP or DPEPhos may show poor to no reactivity.
-
Sterically hindered, electron-rich ligands are required. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands that are highly effective. For heteroaromatic substrates, ligands like XPhos , SPhos , or RuPhos are excellent starting points.
-
N-Heterocyclic Carbene (NHC) ligands have also emerged as powerful alternatives for challenging couplings involving coordinating heterocycles.[11]
Expert Recommendation: Start with a pre-formed catalyst like XPhos Pd G3 or SPhos Pd G2 . These "precatalysts" are air-stable and highly active, simplifying the experimental setup and often providing more reproducible results. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
Section 4: Decarboxylation as a Potential Side Reaction
Q7: Under what conditions is this compound likely to undergo decarboxylation?
A: Decarboxylation (the loss of CO₂) from an aromatic carboxylic acid is generally difficult and requires high temperatures or specific catalytic conditions. However, the presence of electron-withdrawing groups on the ring can facilitate this process.[12]
-
Thermal Decarboxylation: While unlikely under standard amidation or esterification conditions, prolonged heating at very high temperatures (>200 °C) in a high-boiling solvent could potentially lead to some decarboxylation.
-
Catalyst-Mediated Decarboxylation: Certain transition metal catalysts, particularly those used in cross-coupling reactions (e.g., Rh, Ag), can promote decarboxylation.[13] For instance, some Rh(III)-catalyzed reactions use a carboxylic acid as a traceless activating group that is intentionally removed via decarboxylation during the catalytic cycle.[13]
-
Acid-Catalyzed Decarboxylation: While electron-withdrawing groups can increase the rate of decarboxylation of some pyridinecarboxylic acids, this effect is highly position-dependent and generally requires harsh conditions.[12]
Practical Implication: For most standard transformations (amidation, esterification, typical cross-couplings), decarboxylation of this compound is not a primary concern. However, if you are running reactions at very high temperatures or exploring novel catalytic cycles, it is a potential side reaction to be aware of and monitor for by LC-MS (looking for the formation of 3-methylpyridazine).
References
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
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PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]
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ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
PubMed Central. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
PubMed Central. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
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OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. [Link]
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ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. [Link]
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PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
PubMed Central. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
RSC Publishing. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N bond cleavage. [Link]
-
ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
RSC Publishing. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]
-
ResearchGate. (2022). Catalytic N -methyl amidation of carboxylic acids under cooperative conditions. [Link]
-
MDPI. (n.d.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. [Link]
- Google Patents. (n.d.).
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Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
PubMed. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]
-
PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
Journal of Organic Chemistry. (n.d.). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. [Link]
-
Journal of the American Chemical Society. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]
-
PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
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Validation & Comparative
A Comparative Guide to 6-Methylpyridazine-3-carboxylic Acid and 6-Methylnicotinic Acid: A Heterocyclic Isostere Analysis
For researchers, scientists, and professionals in drug development, the selection of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The subtle exchange of one heteroatom for another can profoundly alter a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth comparison of two structurally related building blocks: 6-Methylpyridazine-3-carboxylic acid and its pyridine analogue, 6-methylnicotinic acid. We will explore their chemical properties, synthesis, and biological implications, supported by experimental data and established protocols.
The core structural difference lies in the aromatic ring: 6-methylnicotinic acid features a pyridine ring (a single nitrogen atom), while this compound contains a pyridazine ring (two adjacent nitrogen atoms). This seemingly minor change—an isosteric replacement—introduces significant electronic and steric differences that cascade into divergent chemical and pharmacological profiles.
Caption: Molecular structures of the two heterocyclic carboxylic acids.
Part 1: Physicochemical Properties – The Foundation of Developability
A compound's journey to becoming a viable drug candidate begins with its fundamental physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). The introduction of a second nitrogen atom in the pyridazine ring significantly impacts properties like polarity, hydrogen bonding capability, and basicity compared to the pyridine analogue.
| Property | This compound | 6-Methylnicotinic acid | Rationale for Differences |
| Molecular Formula | C₆H₆N₂O₂[1] | C₇H₇NO₂[2] | The pyridazine has one less carbon and one more nitrogen in its core ring structure. |
| Molecular Weight | 138.12 g/mol [1] | 137.14 g/mol [2] | Nearly identical, making them excellent subjects for a direct isosteric comparison. |
| Melting Point (°C) | Not available | 210 - 213[3][4] | The adjacent nitrogens in the pyridazine ring can lead to stronger crystal lattice packing and intermolecular interactions, often resulting in a higher melting point. |
| logP (Octanol/Water) | -0.1 (Predicted)[5] | 0.8 (Predicted)[2] | The pyridazine is significantly more polar (hydrophilic) due to the two nitrogen atoms, which are effective hydrogen bond acceptors. This leads to a lower logP value. |
| pKa | 3.18 (Predicted)[6] | 2.0, 4.85[7] | The pyridazine ring is more electron-withdrawing than pyridine, making the carboxylic acid proton more acidic (lower pKa). The two pKa values for nicotinic acid correspond to the carboxylic acid and the protonated pyridine nitrogen. |
| Water Solubility | Not available | Sparingly soluble[3] | The lower predicted logP of the pyridazine derivative suggests it may have higher aqueous solubility than its pyridine counterpart, a generally desirable trait for bioavailability. |
From a drug design perspective, the lower logP of this compound suggests it may exhibit reduced membrane permeability but higher aqueous solubility. This trade-off is critical; while solubility is essential for formulation, permeability is necessary for the compound to reach its intracellular target.
Part 2: Synthesis and Chemical Reactivity
The synthetic routes to these compounds are dictated by the stability and reactivity of their respective heterocyclic cores. The choice of starting materials and reaction conditions reflects the inherent chemical nature of the pyridine and pyridazine rings.
Workflow: Synthesis Comparison
Caption: Comparative synthetic workflows for the two acids.
Experimental Protocol 1: Synthesis of 6-Methylnicotinic Acid
This synthesis relies on the selective oxidation of an alkyl side chain on the pyridine ring, leaving the methyl group intact. The pyridine ring itself is relatively resistant to oxidation.
Principle: The non-catalytic oxidation of a 2-methyl-5-alkylpyridine using nitric acid under heat and pressure selectively converts the longer alkyl chain into a carboxylic acid.[8]
Step-by-Step Methodology:
-
Reactor Setup: Charge a pressure-rated reaction vessel with 2-methyl-5-ethylpyridine and nitric acid (70-100% concentration). The molar ratio of HNO₃ to the pyridine should be between 6:1 and 15:1.[8]
-
Reaction: Seal the vessel and heat the reaction mixture to a temperature range of 250-325°F (121-163°C). The superatmospheric pressure generated is crucial to keep the reactants in the liquid phase.[8]
-
Reaction Time & Monitoring: Maintain the reaction for 10 to 60 minutes. The reaction progress can be monitored by quenching an aliquot and analyzing via HPLC to observe the disappearance of the starting material.
-
Workup and Isolation: After cooling, the reaction mixture is processed. The 6-methylnicotinic acid can be precipitated by adding a solution of copper sulfate to form the copper salt, which is then filtered.[8]
-
Purification: The free acid is liberated from its copper salt using standard methods and can be further purified by recrystallization to yield the final product.
Experimental Protocol 2: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
This procedure involves the oxidation of a methyl group on a pre-functionalized pyridazine ring. The pyridazine ring is more susceptible to oxidation than pyridine, necessitating careful control of conditions.
Principle: The methyl group of 3-chloro-6-methylpyridazine is oxidized to a carboxylic acid using a strong oxidizing agent in an acidic medium.[9]
Step-by-Step Methodology:
-
Initial Setup: In a flask submerged in an ice bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid.[9]
-
Oxidant Addition: While stirring vigorously, slowly add the oxidant (e.g., potassium dichromate or potassium permanganate) in portions, ensuring the temperature remains controlled.[9]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 50-80°C) for several hours. Monitor the reaction via TLC until the starting material is consumed.[9]
-
Quenching and Extraction: Cool the reaction mixture and carefully pour it into ice water to dilute the acid. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[9]
-
Isolation and Purification: Combine the organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization from a solvent such as methanol to yield 6-chloropyridazine-3-carboxylic acid.[9] This intermediate can then be used for further derivatization.
Part 3: Biological Activity and Applications
The structural and electronic differences between these molecules directly translate to distinct biological activities and applications.
6-Methylnicotinic Acid: A Niacin Analogue and Pharmaceutical Intermediate
As a derivative of nicotinic acid (Niacin, Vitamin B3), 6-methylnicotinic acid is expected to share some of its biological profile, primarily acting after in-vivo conversion.[10]
-
Mechanism of Action (Inferred): Nicotinic acid's primary mechanism involves the activation of the G protein-coupled receptor GPR109A (also known as HCAR2).[10] This receptor is found on adipocytes and immune cells. Its activation in adipocytes inhibits lipolysis, reducing the release of free fatty acids, which in turn lowers the liver's production of triglycerides and VLDL cholesterol.[7][10] This is the basis for niacin's use as a lipid-lowering agent. The notorious "flushing" side effect is also mediated by GPR109A on skin Langerhans cells, which triggers the release of prostaglandin D2.[10]
Caption: Simplified GPR109A signaling pathway activated by nicotinic acid.
-
Primary Application: The most significant industrial use of 6-methylnicotinic acid is as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[3][11][12][13] It also serves as a starting material for synthesizing 6-methylnicotine, an alkaloid with potential pharmacological applications.[3][14]
This compound: A Scaffold for New Chemical Entities
Information on the specific biological targets of this compound is less prevalent in public literature, which is typical for a versatile chemical building block. However, the pyridazine core is a well-known pharmacophore.
-
Potential Applications: It is cited as a key intermediate in the development of novel antihypertensive and anti-inflammatory agents.[15] The pyridazine nucleus is present in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor and its different dipole moment compared to pyridine. This can lead to unique binding interactions with biological targets.
-
Rationale for Use: Researchers choose the pyridazine scaffold over a pyridine one to:
-
Modulate pKa: Altering the acidity/basicity can optimize binding to a target or improve pharmacokinetic properties.
-
Increase Polarity: The added nitrogen increases polarity, which can enhance solubility.[16]
-
Alter Metabolic Profile: The N-N bond in the pyridazine ring presents a different metabolic liability compared to the C-H bonds in pyridine, potentially leading to a more stable compound.
-
Explore New Intellectual Property: Creating novel pyridazine-based compounds allows for exploration of new chemical space and the potential for new patents.
-
Conclusion and Future Outlook
While 6-methylnicotinic acid and this compound are close structural relatives, they represent divergent paths in drug discovery and chemical synthesis.
-
6-Methylnicotinic Acid is a well-characterized, commercially significant intermediate. Its value lies in its established role as a precursor to high-value APIs like Etoricoxib. Its biological activity is largely understood through the lens of its parent compound, nicotinic acid.
-
This compound is a more exploratory building block. Its distinct electronic properties make it a valuable tool for medicinal chemists seeking to modulate polarity, solubility, and receptor binding affinity. Its utility lies not in mimicking an existing vitamin, but in creating novel pharmacophores for a new generation of therapeutics.
For the research scientist, the choice between these two scaffolds is a strategic one. If the goal is to leverage a known biological pathway or synthesize an established drug, 6-methylnicotinic acid is the logical choice. However, if the objective is to innovate, overcome ADME challenges, or design a molecule with a unique interaction profile, the isosteric replacement offered by this compound provides a compelling and rational starting point.
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The 6-Methylpyridazine-3-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships for PDE4 Inhibition
Introduction: The Pyridazine Core in Modern Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, endowed with a unique set of physicochemical properties that make it an attractive framework for the design of novel therapeutic agents.[1] Its inherent polarity, capacity for hydrogen bonding, and ability to modulate pharmacokinetic properties have led to its incorporation into a wide array of biologically active molecules.[2] This guide focuses on a specific, yet highly promising, subset: derivatives of 6-methylpyridazine-3-carboxylic acid. We will embark on an in-depth exploration of their structure-activity relationships (SAR), with a particular emphasis on their potential as inhibitors of phosphodiesterase 4 (PDE4), a critical enzyme in the inflammatory cascade. While direct, comprehensive SAR studies on a systematic series of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize data from closely related structural analogs to provide a robust and insightful comparison for researchers in the field.
Phosphodiesterase 4 (PDE4): A Key Target for Anti-Inflammatory Therapeutics
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the specific hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[3] Elevated intracellular cAMP levels have been shown to suppress the activity of immune and inflammatory cells.[4] Consequently, the inhibition of PDE4 has emerged as a validated therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[3] This guide will explore how the this compound scaffold can be systematically modified to optimize potency and selectivity against this important drug target.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives as PDE4 Inhibitors
The core structure of this compound offers three primary points for chemical modification: the 6-methyl group, the 3-carboxylic acid moiety, and the pyridazine ring itself. Understanding the impact of substitutions at these positions is crucial for designing potent and selective PDE4 inhibitors.
Modifications at the 3-Position: From Carboxylic Acid to Carboxamides and Bioisosteres
The carboxylic acid at the 3-position is a key interaction point and a prime candidate for modification to modulate activity, selectivity, and pharmacokinetic properties.
Conversion of the carboxylic acid to a carboxamide is a common and effective strategy in drug design. The amide N-H can act as a hydrogen bond donor, and the substituent on the nitrogen can be varied to probe different regions of the PDE4 active site.
-
Influence of Aromatic Substituents: Attaching an aryl group to the amide nitrogen can lead to potent PDE4 inhibition. The nature and substitution pattern of this aryl ring are critical. For instance, in related pyrazolo[1,5-a]pyridine-4-carboxamides, an N-(3,5-dichloropyridin-4-yl) substituent resulted in a highly potent PDE4 inhibitor with good anti-inflammatory activity in animal models.[5][6] This suggests that electron-deficient aromatic rings with specific substitution patterns can form favorable interactions within the PDE4 active site.
-
Impact of Alkyl and Cycloalkyl Groups: While less explored in the context of this specific scaffold, substitution with various alkyl and cycloalkyl groups can influence lipophilicity and van der Waals interactions. The optimal size and shape of these groups would depend on the specific sub-pockets of the PDE4 isoform being targeted.
The preferred conformation of pyridazine-3-carboxamide derivatives is often stabilized by an intramolecular hydrogen bond between the amide N-H and the proximal nitrogen atom of the pyridazine ring.[1] This conformational preference can be a key determinant of binding affinity.
Table 1: Inferred SAR for Modifications at the 3-Position of the 6-Methylpyridazine Scaffold for PDE4 Inhibition
| Modification at 3-Position | Rationale for Activity | Expected Impact on Potency | Supporting Evidence (from related scaffolds) |
| Carboxylic Acid | Potential for ionic interactions and hydrogen bonding. | Moderate | Can suffer from poor cell permeability and metabolic liabilities.[7][8] |
| N-Aryl Carboxamide | Introduces potential for π-π stacking and hydrophobic interactions. Specific substitutions can optimize interactions. | High | N-(3,5-dichloropyridin-4-yl) substitution in a related scaffold showed high potency.[5][6] |
| N-Alkyl Carboxamide | Modulates lipophilicity and allows for probing of hydrophobic pockets. | Variable | Activity is dependent on the size and nature of the alkyl group. |
| Tetrazole (Bioisostere) | Mimics the acidity and hydrogen bonding properties of a carboxylic acid with improved metabolic stability and lipophilicity.[8] | Potentially High | A well-established bioisostere for carboxylic acids in many drug classes.[7][9] |
| Acyl Sulfonamide (Bioisostere) | Another acidic bioisostere that can form strong hydrogen bonds and offers different physicochemical properties compared to a carboxylic acid.[10][11] | Potentially High | Can offer improved potency and pharmacokinetic profiles.[11] |
The Role of the 6-Methyl Group
The methyl group at the 6-position of the pyridazine ring is not merely a passive substituent. Its presence and potential for modification can significantly impact the molecule's interaction with the PDE4 enzyme.
-
Hydrophobic Interactions: The methyl group can engage in hydrophobic interactions within a specific pocket of the PDE4 active site. In a related series of pyridazinone derivatives, a methyl group at the 6-position was found to be in proximity to a small hydrophobic cavity at the base of the active site, suggesting its contribution to binding affinity.[3]
-
Steric Considerations: The size of the substituent at the 6-position is critical. While a methyl group may be optimal, larger or smaller groups could either enhance or disrupt binding depending on the topology of the active site.
-
Metabolic Stability: The methyl group can be a site of metabolism. Modifications at this position, such as fluorination, could be explored to enhance metabolic stability.
Bioisosteric Replacement of the Carboxylic Acid
To overcome potential pharmacokinetic limitations associated with the carboxylic acid group, such as poor membrane permeability and rapid metabolism, bioisosteric replacement is a powerful strategy.[7][8]
-
Tetrazoles: The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid, mimicking its acidic pKa and hydrogen bonding capabilities while often improving metabolic stability and cell permeability.[7][9]
-
Acyl Sulfonamides and Other Acidic Heterocycles: Other acidic heterocycles, such as acyl sulfonamides, hydroxamic acids, and various oxadiazoles, can also serve as effective carboxylic acid surrogates, each offering a unique profile of acidity, lipophilicity, and metabolic stability.[10][11] The choice of bioisostere should be guided by the specific requirements of the target and the desired physicochemical properties of the final compound.
Experimental Protocols
General Synthetic Pathway for N-Aryl-6-methylpyridazine-3-carboxamides
The synthesis of N-aryl-6-methylpyridazine-3-carboxamides can be achieved through a straightforward and robust amide coupling protocol.
Caption: General synthetic workflow for N-substituted-6-methylpyridazine-3-carboxamides.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and an additive like HOBt (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of the Amine: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-methylpyridazine-3-carboxamide.
Note: The synthesis of the starting material, this compound, can be achieved from commercially available precursors. For instance, 3-chloro-6-methylpyridazine can be oxidized to 6-chloropyridazine-3-carboxylic acid, which can then be further modified.[12]
In Vitro PDE4 Inhibition Assay: cAMP HTRF Assay
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method for measuring the inhibition of PDE4. This competitive immunoassay quantifies the amount of cAMP produced in a cell-based or biochemical system.
Caption: Workflow for a cAMP HTRF PDE4 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, PDE4 enzyme solution, cAMP substrate solution, and HTRF detection reagents (cAMP-d2 and anti-cAMP antibody-cryptate) according to the manufacturer's instructions.[13] Prepare serial dilutions of the test compounds.
-
Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the test compounds at various concentrations.
-
Enzyme Addition: Add the PDE4 enzyme solution to each well containing the test compounds and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for cAMP hydrolysis.
-
Detection: Stop the reaction and detect the remaining cAMP by adding the HTRF detection reagents.
-
Final Incubation and Reading: Incubate the plate at room temperature to allow the detection reagents to reach equilibrium.[14] Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to controls (no enzyme and no inhibitor). Determine the IC50 values for each compound by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PDE4 inhibitors. The SAR analysis, though inferred from related structures, provides a clear rationale for targeted chemical modifications. The conversion of the carboxylic acid to N-aryl carboxamides appears to be a particularly fruitful strategy, with the nature of the aryl substituent being a key determinant of potency. Furthermore, the exploration of bioisosteric replacements for the carboxylic acid moiety holds significant potential for optimizing the pharmacokinetic profile of these derivatives.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of 6-methylpyridazine-3-carboxamide derivatives to establish a direct and quantitative SAR. This should include a diverse range of substituents on the amide nitrogen and modifications of the 6-methyl group. Such studies, coupled with structural biology and computational modeling, will undoubtedly accelerate the discovery of new and effective anti-inflammatory agents based on this versatile heterocyclic core.
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How to run a cAMP HTRF assay. YouTube. [Link]
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Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. PubMed. [Link]
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Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory. PNAS. [Link]
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Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. PubMed. [Link]
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SAR of carboxamide R 1 substituents. ResearchGate. [Link]
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3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific. [Link]
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Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]
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Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. PubMed. [Link]
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Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. [Link]
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One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]
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Synthesis and biological activity of a new series of N6-arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-carboxamido derivatives of adenosine-5'-N-ethyluronamide as A1 and A3 adenosine receptor agonists. PubMed. [Link]
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Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles. MDPI. [Link]
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Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of 6-Methylpyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of any active pharmaceutical ingredient (API) or intermediate is non-negotiable. 6-Methylpyridazine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, is no exception. The validation of analytical methods used to assess its purity, potency, and stability is a cornerstone of regulatory compliance and ensures the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and supported by experimental data from analogous compounds.
The choice of an analytical method is not arbitrary; it is a scientifically driven decision based on the physicochemical properties of the analyte and the intended purpose of the analysis. For a polar, aromatic carboxylic acid like this compound, several techniques are viable, each with its own set of advantages and limitations. This guide will focus on the most prevalent and powerful of these: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Foundational Trinity of Analytical Techniques: A Comparative Overview
A multi-faceted analytical approach is often the most robust strategy for unequivocally confirming the purity and concentration of a compound like this compound. The following table summarizes the key performance characteristics of the three primary analytical methods discussed in this guide. The data presented is a synthesis of typical performance for closely related pyridazine and pyridine carboxylic acid derivatives, providing a reliable benchmark for what can be expected when analyzing this compound.[1]
| Method | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | 98.0 - 99.9% | ~0.01% | ~0.03% | High resolution, widely available, suitable for non-volatile and thermally labile compounds.[1] | Requires impurities to have a UV chromophore for detection.[1] |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio. | 97.5 - 99.8% | ~0.001% | ~0.005% | High sensitivity, provides structural information about impurities.[1] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1] |
| LC-MS/MS | Chromatographic separation coupled with highly selective and sensitive mass detection. | >99.0% | <0.001% | <0.005% | Exceptional sensitivity and selectivity, suitable for complex matrices, provides structural information.[2] | Higher cost and complexity of instrumentation. |
The Workhorse of Pharmaceutical Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of quality control in the pharmaceutical industry due to its versatility, robustness, and high-resolution capabilities. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point for assay and impurity profiling.
Causality Behind Experimental Choices in HPLC Method Development
The development of a stability-indicating HPLC method is a systematic process. The goal is to create a method that can separate the API from its degradation products and any process-related impurities.[3][4] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light.[3] The resulting degradation products are then used to challenge the specificity of the HPLC method.
A C18 column is a common first choice for RP-HPLC due to its wide applicability for moderately polar to nonpolar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and separation. The pH of the aqueous phase is a critical parameter for an acidic compound like this compound, as it will dictate its ionization state and, consequently, its retention on the column.
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A Senior Application Scientist's Comparative Guide to Pyridazine vs. Pyridine Carboxylic Acids in Drug Design
Introduction: The Strategic Choice Between Six-Membered Heterocycles
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental building blocks for therapeutic agents.[1] Among these, pyridine and pyridazine rings are particularly prominent. The incorporation of a carboxylic acid moiety onto these scaffolds provides a critical interaction point, often acting as a pharmacophore that can form salt bridges or hydrogen bonds with basic residues in biological targets, such as lysine or arginine.
This guide provides an in-depth, comparative analysis of pyridazine carboxylic acids versus their pyridine counterparts. The core difference lies in the introduction of a second, adjacent nitrogen atom into the aromatic ring of pyridazine. This seemingly subtle modification precipitates a cascade of changes in physicochemical and electronic properties, profoundly impacting a molecule's potential as a drug candidate.[2] We will explore the causality behind these differences, supported by experimental data and protocols, to arm drug discovery professionals with the insights needed to strategically select the optimal scaffold for their specific therapeutic target and desired drug profile. Pyridine-based ring systems are among the most widely used heterocycles in drug design, leading to a multitude of broad-spectrum therapeutic agents.[3]
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The decision to use a pyridazine over a pyridine scaffold (or vice-versa) is often driven by the need to fine-tune key drug-like properties. The adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment that distinguishes it from pyridine.[4][5]
Key Physicochemical Differences:
-
Basicity (pKa): Pyridazine is significantly less basic than pyridine.[5] The electron-withdrawing nature of the second nitrogen atom reduces the electron density on the other, making protonation less favorable. This can be advantageous in avoiding off-target effects associated with high basicity or in modulating interactions within a binding pocket.
-
Lipophilicity (LogP): Pyridazine-containing compounds are generally less lipophilic (more polar) than their pyridine analogues.[4][5] The increased dipole moment of the pyridazine ring enhances water solubility, a critical factor for oral bioavailability and formulation.[5]
-
Hydrogen Bonding: The pyridazine ring presents two adjacent hydrogen bond acceptors, whereas pyridine has one. This offers the potential for more complex and potentially stronger interactions with a biological target.[2]
-
Dipole Moment: Pyridazine possesses a much larger dipole moment compared to pyridine, which can influence its ability to engage in π-π stacking interactions with aromatic residues in a protein.[2][5]
The following diagram illustrates the fundamental structural and electronic differences.
Caption: Key property differences between pyridine and pyridazine scaffolds.
Table 1: Comparative Physicochemical Data of Parent Carboxylic Acids
| Property | Picolinic Acid (Pyridine-2-carboxylic acid) | Pyridazine-3-carboxylic Acid | Rationale for Difference |
| Structure | N/A | ||
| Molecular Weight | 123.11 g/mol [6] | 124.10 g/mol [7] | Addition of a nitrogen atom in place of a C-H group. |
| XLogP3 | 0.8[6] | -0.1[7] | The two nitrogen atoms in pyridazine increase polarity, reducing lipophilicity. |
| pKa (Ring Nitrogen) | ~5.2 (Pyridine)[5] | ~2.3 (Pyridazine)[8] | The inductive electron-withdrawing effect of the second nitrogen atom significantly reduces the basicity of the ring. |
| pKa (Carboxylic Acid) | ~1.0 (for protonated form)[9] | Data not readily available, but expected to be more acidic due to the electron-withdrawing ring. | The electron-deficient nature of the pyridazine ring enhances the acidity of the carboxylic acid proton. |
| H-Bond Acceptors | 2 (Ring N, Carbonyl O)[6] | 3 (2x Ring N, Carbonyl O)[7] | The additional nitrogen provides another site for hydrogen bonding. |
Note: pKa values can vary based on measurement conditions and substitution patterns.
Part 2: Implications in Drug Action and Metabolism
The choice between these scaffolds extends beyond simple physicochemical tuning; it has profound consequences for a compound's pharmacodynamics and pharmacokinetics.
Bioisosterism and Target Engagement
In drug design, the strategic replacement of one functional group with another that retains similar biological activity is known as bioisosterism.[10][11] The pyridazine ring is often employed as a bioisostere for a pyridine or phenyl ring to address specific liabilities in a lead compound.[10][12]
A strategic pyridine-to-pyridazine switch may be employed to:
-
Enhance Potency/Selectivity: The unique electronic and hydrogen-bonding profile of the pyridazine ring can lead to novel and improved interactions within a target's binding site.[4] The dual hydrogen bond acceptor capability is a key feature that can be exploited.[2]
-
Improve Physicochemical Properties: As discussed, this switch can decrease lipophilicity and modulate pKa to improve solubility and absorption.[4][5]
-
Block Metabolic Hotspots: A common metabolic liability for pyridine rings is oxidation at a carbon atom. Replacing that specific carbon with a nitrogen atom (i.e., forming a pyridazine) effectively blocks that metabolic pathway, potentially increasing the compound's half-life.[13]
The following diagram illustrates a hypothetical scenario where a pyridazine carboxylic acid achieves a more favorable binding interaction than its pyridine analogue due to its ability to form an additional hydrogen bond.
Caption: Pyridazine forming an extra H-bond compared to pyridine.
Case Study: GABA-A Receptor Modulators
The gamma-aminobutyric acid type A (GABA-A) receptor is a crucial target for drugs treating anxiety, epilepsy, and sleep disorders.[14] Both pyridine and pyridazine scaffolds have been explored in the development of GABA-A modulators.[15][16]
Arylaminopyridazine derivatives of GABA have been identified as potent and selective antagonists at the GABA-A receptor.[17] Structure-activity relationship (SAR) studies in this class revealed that modifications to the pyridazine ring and its substituents dramatically influenced binding affinity. For example, suppressing a methyl group on the pyridazine ring and adding substituents to an adjacent phenyl ring led to compounds with the highest affinities in the series.[17] This highlights how the pyridazine core serves as a key scaffold whose interactions can be finely tuned. In other series, screening efforts identified simple, low molecular weight pyridazine hits that were evolved into ligands with nanomolar affinity and functional selectivity for specific GABA-A receptor subtypes (α5).[18] This demonstrates the utility of the pyridazine scaffold in achieving not just potency, but also subtype selectivity, a critical aspect of modern drug design.
Part 3: Experimental Protocols and Workflows
To provide a practical context, this section outlines representative protocols for the synthesis of these heterocycles and for evaluating a key ADME (Absorption, Distribution, Metabolism, and Excretion) property: metabolic stability.
Representative Synthesis of a Pyridazine Carboxylic Acid
While numerous synthetic routes exist, a common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by oxidation and functional group manipulation.[19][20][21]
Protocol: Synthesis of 6-phenylpyridazine-3-carboxylic acid
-
Step 1: Condensation. To a solution of 4-oxo-4-phenylbutanoic acid (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).
-
Step 2: Cyclization. Reflux the reaction mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, will often precipitate and can be collected by filtration.
-
Step 4: Aromatization. Resuspend the dihydropyridazinone in acetic acid and add an oxidizing agent, such as bromine (1.1 eq.), portion-wise while stirring. Heat the mixture to 80°C for 2 hours.
-
Step 5: Hydrolysis (if starting from an ester). If an ester of the butanoic acid was used, the resulting pyridazine ester must be hydrolyzed. Add aqueous sodium hydroxide (2 M) and reflux for 2-4 hours.
-
Step 6: Final Work-up. After cooling, acidify the mixture with hydrochloric acid (HCl) to pH ~3. The desired product, 6-phenylpyridazine-3-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
This is a generalized protocol. Specific conditions and reagents may vary based on the substrate.[19]
Workflow: In Vitro Metabolic Stability Assay (Liver Microsomes)
A critical experiment in early drug discovery is to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[22] This is commonly done using liver microsomes, which are vesicles of the endoplasmic reticulum containing these enzymes.[23]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., a pyridazine or pyridine carboxylic acid) in the presence of human liver microsomes (HLM).[24]
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw human liver microsomes (commercially available) on ice.[23] Dilute to a working concentration (e.g., 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[23][24]
-
Prepare a 1 µM solution of the test compound in the same buffer. The final concentration of organic solvent (like DMSO) should be kept low (<0.5%) to avoid inhibiting the enzymes.[23]
-
Prepare the NADPH-regenerating system solution, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This ensures a constant supply of the necessary cofactor (NADPH) for the CYP enzymes.[24]
-
-
Incubation:
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "stop solution."[22] This is typically 3-5 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound used for normalization during analysis).[22][24]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[25]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is set up to specifically detect and quantify the parent compound and the internal standard.[22]
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.[23]
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the assay conditions.[24]
-
A compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable. Comparing the CLint of a pyridazine analogue directly with its pyridine counterpart in this assay provides a clear, quantitative measure of how the structural change impacts metabolic susceptibility.
Conclusion and Strategic Outlook
The choice between a pyridazine and a pyridine carboxylic acid is a nuanced decision in drug design, driven by the specific goals of a medicinal chemistry program. The pyridine scaffold is a well-trodden path, present in countless approved drugs, offering a degree of predictability.[26] In contrast, the pyridazine ring, while less common, presents a unique set of properties that can be leveraged to overcome specific challenges.[2]
-
Choose a Pyridine Carboxylic Acid when: A well-understood scaffold is preferred, higher basicity is not a liability, and lipophilicity needs to be maintained or increased.
-
Choose a Pyridazine Carboxylic Acid when: The goal is to reduce basicity, increase aqueous solubility, block a known metabolic hotspot on an analogous ring, or exploit the dual hydrogen bond acceptor capability for enhanced target binding.[2][4][5]
Ultimately, the decision rests on empirical data. Modern synthetic strategies, including late-stage "skeletal editing" techniques that can directly convert a pyridine to a pyridazine, are making it easier than ever to synthesize and test both analogues side-by-side.[4] By understanding the fundamental physicochemical differences and employing robust experimental workflows like the metabolic stability assay described, researchers can make informed, data-driven decisions to accelerate the journey from a lead compound to a viable drug candidate.
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A Comparative Guide to the Biological Activity of 6-Methylpyridazine-3-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyridazine Scaffolds
The pyridazine ring is a prominent heterocyclic scaffold in medicinal chemistry, known to impart a wide range of pharmacological activities to its derivatives. These activities include antimicrobial, anticancer, and enzyme inhibitory effects. The addition of functional groups, such as a carboxylic acid and a methyl group, can significantly modulate the biological profile of the pyridazine core. The positional isomerism of the methyl group on the pyridazine ring can lead to distinct interactions with biological targets, resulting in varied efficacy and selectivity. This guide focuses on the comparative analysis of 6-methylpyridazine-3-carboxylic acid and its 4- and 5-methyl isomers, providing a framework for further investigation into their therapeutic potential.
Comparative Biological Activity: An Inferential Analysis
Direct, head-to-head comparative studies of the biological activity of this compound and its 4- and 5-methyl isomers are not extensively documented in the current scientific literature. However, by examining the broader class of pyridazine and pyridine carboxylic acid derivatives, we can infer potential activities and highlight the known activities of specific isomers.
Derivatives of pyridazine carboxylic acids have been reported to exhibit a range of biological effects, including acting as inhibitors for enzymes like dopamine beta-hydroxylase.[1] The structural characteristics of these molecules, such as the presence of a nitrogen-containing heterocyclic ring and a carboxylic acid group, make them promising candidates for interacting with various biological targets.[2][3]
Known Biological Activity of this compound Derivatives
Research has specifically identified derivatives of this compound as potent inhibitors of dopamine beta-hydroxylase (DBH).[1] This enzyme is crucial in the biosynthesis of norepinephrine from dopamine.[4][5][6] Inhibition of DBH can modulate neurotransmitter levels and has therapeutic potential in cardiovascular and neurological disorders. One study highlighted that 6-benzylaminopyridazine-3-carboxylic acid, a derivative of the 6-methyl isomer, demonstrated potent DBH inhibitory activity, comparable to the known inhibitor fusaric acid.[1]
Inferred and Undetermined Activities of 4- and 5-Methyl Isomers
Currently, there is a lack of specific biological activity data in the public domain for 4-methylpyridazine-3-carboxylic acid and 5-methylpyridazine-3-carboxylic acid. However, based on the diverse activities of the broader pyridazine class, it is plausible that these isomers may also possess antimicrobial, anticancer, or other enzyme inhibitory properties. The different electronic and steric environments created by the varying positions of the methyl group could lead to unique biological profiles for each isomer. Further research is necessary to elucidate their specific activities.
Data Summary of Biological Activity
| Isomer | Known/Inferred Biological Activity | Supporting Evidence |
| This compound | Dopamine Beta-Hydroxylase Inhibition (derivatives) | A study demonstrated potent in vitro inhibition by 6-alkylamino derivatives.[1] |
| 4-Methylpyridazine-3-carboxylic Acid | Undetermined (Inferred: Potential antimicrobial, anticancer, or enzyme inhibitory activity) | Based on the general activity of pyridazine derivatives. Further screening is required. |
| 5-Methylpyridazine-3-carboxylic Acid | Undetermined (Inferred: Potential antimicrobial, anticancer, or enzyme inhibitory activity) | Based on the general activity of pyridazine derivatives. Further screening is required. |
Experimental Protocols for Biological Evaluation
To facilitate the investigation of the biological activities of these isomers, the following detailed experimental protocols are provided.
Antimicrobial Susceptibility Testing
This protocol is designed to determine the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains using the broth microdilution method.[7][8][9][10]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the pyridazine carboxylic acid isomers in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Broth Microdilution:
-
Add 100 µL of sterile Mueller-Hinton broth to wells A1 through H11 of a 96-well microtiter plate. Well 12 will serve as a growth control.
-
Add 100 µL of the stock solution of the test compound to the first well of each row and perform a 2-fold serial dilution across the plate from column 1 to 11.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of compounds.[11][12][13][14][15]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Dopamine Beta-Hydroxylase (DBH) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of DBH.[1][4][16]
Logical Relationship for DBH Inhibition Assay
Caption: Logical flow of the Dopamine Beta-Hydroxylase (DBH) inhibition assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 5.0), cofactors (ascorbic acid, catalase, fumarate), the DBH enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, tyramine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Quantification of Product: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate and quantify the product (octopamine) and the remaining substrate (tyramine).[16]
-
Data Analysis: Calculate the percentage of DBH inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value.
Conclusion and Future Directions
This guide provides a foundational understanding of the biological potential of this compound isomers. While derivatives of the 6-methyl isomer have shown promise as dopamine beta-hydroxylase inhibitors, a significant knowledge gap exists regarding the biological activities of the 4- and 5-methyl isomers. The provided experimental protocols offer a clear path for researchers to systematically evaluate these compounds for their antimicrobial, cytotoxic, and enzyme inhibitory properties.
Future research should focus on a comprehensive screening of all three isomers to build a robust structure-activity relationship (SAR) profile. Such studies are crucial for identifying lead compounds with enhanced potency and selectivity, paving the way for the development of novel therapeutic agents based on the versatile pyridazine scaffold.
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A Comprehensive Guide to the Synthesis and Structural Confirmation of 6-Methylpyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis and structural confirmation of 6-Methylpyridazine-3-carboxylic acid, a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] We will explore a primary synthetic route, detail the critical analytical techniques for structural elucidation, and compare the expected outcomes with established data, ensuring a high degree of confidence in the final product's identity and purity.
The Growing Importance of Pyridazine Derivatives
Pyridazine heterocycles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Their unique structural features allow for a wide range of chemical modifications, leading to the development of compounds with potential therapeutic applications. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules.
Synthesis of this compound: A Practical Approach
The most direct and efficient method for the synthesis of this compound involves the oxidation of the readily available starting material, 6-methylpyridazine. This process mirrors the established oxidation of similar heterocyclic methyl groups to their corresponding carboxylic acids. A Chinese patent describing the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine via oxidation with potassium permanganate or potassium dichromate provides a strong precedent for this approach.[2]
Proposed Synthetic Pathway: Oxidation of 6-Methylpyridazine
The synthesis proceeds via the oxidation of the methyl group at the 6-position of the pyridazine ring to a carboxylic acid functionality. Strong oxidizing agents like potassium permanganate (KMnO₄) are well-suited for this transformation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Materials:
-
6-Methylpyridazine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylpyridazine in a suitable solvent like water or a mixture of water and a co-solvent.
-
Acidification: Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Oxidation: Gradually add potassium permanganate to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess potassium permanganate by the slow addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Purification:
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Adjust the pH of the filtrate to the acidic range (pH 2-3) with concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum.
-
Structural Confirmation: A Multi-faceted Analytical Approach
Unambiguous confirmation of the synthesized product's structure is paramount. A combination of spectroscopic and physical characterization techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridazine ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.7 | Singlet | 3H |
| Aromatic-H | 7.5 - 8.5 | Doublet | 1H |
| Aromatic-H | 8.0 - 9.0 | Doublet | 1H |
| -COOH | >10 | Broad Singlet | 1H |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~20-25 |
| Aromatic-C | 120-160 |
| -COOH | 165-175 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=N (Aromatic) | 1550-1650 | Medium |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Alkyl) | 2850-2960 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₆N₂O₂), which is 138.12 g/mol .[3][4]
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation.
Melting Point Determination
The melting point is a physical property that can be used to assess the purity of the synthesized compound. A sharp melting point range close to the literature value indicates a high degree of purity.
Comparison with an Alternative Synthetic Target: 6-Methylnicotinic Acid
To provide a comparative context, it is useful to consider the isomeric compound, 6-Methylnicotinic acid (6-methylpyridine-3-carboxylic acid). While structurally similar, the different arrangement of nitrogen atoms in the heterocyclic ring leads to distinct spectroscopic and physical properties.
| Property | This compound | 6-Methylnicotinic Acid |
| Molecular Formula | C₆H₆N₂O₂ | C₇H₇NO₂ |
| Molecular Weight | 138.12 g/mol [3][4] | 137.14 g/mol |
| ¹H NMR (Aromatic Protons) | Two doublets | Three distinct aromatic signals |
| ¹³C NMR (Aromatic Carbons) | Four signals | Six signals |
This comparison highlights the importance of careful spectral analysis to differentiate between isomers and confirm the desired product.
Logical Flow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of the synthesized this compound.
Caption: A logical workflow for the synthesis and structural confirmation of this compound.
Conclusion
The synthesis of this compound via the oxidation of 6-methylpyridazine is a robust and practical method. By employing a comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, researchers can confidently confirm the structure and purity of the final product. This guide provides the necessary framework for the successful synthesis and characterization of this important heterocyclic intermediate, paving the way for its application in the discovery and development of new bioactive molecules.
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IUCr Journals. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]
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ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Methylpyridazine-3-carboxylic Acid Analogs
For: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule kinase inhibitors.
Introduction: The Criticality of Specificity in Kinase Inhibitor Development
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6] This diverse bioactivity underscores the potential of pyridazine-based compounds as therapeutic agents. 6-Methylpyridazine-3-carboxylic acid, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals.[7] This guide focuses on a series of its structural analogs and the critical process of evaluating their cross-reactivity.
In drug discovery, particularly in the development of kinase inhibitors, achieving high target specificity is paramount. Off-target effects, stemming from a compound's interaction with unintended biomolecules, can lead to adverse effects and diminish therapeutic efficacy. Cross-reactivity, the binding of a drug to proteins other than its intended target, is a primary driver of such off-target activity. Therefore, rigorous cross-reactivity profiling is an indispensable component of the preclinical safety assessment of any new chemical entity.
This guide provides a comprehensive framework for assessing the cross-reactivity of four analogs of this compound against a hypothetical "Kinase X" and a panel of closely related kinases. We will delve into the rationale behind experimental design, provide detailed protocols for key immunoassays, and present illustrative data to guide your own investigations.
The Analogs in Focus: A Structural Comparison
For the purpose of this guide, we will be comparing the following analogs of this compound:
-
Compound A: this compound (The parent compound)
-
Compound B: 6-Chloropyridazine-3-carboxylic acid
-
Compound C: 6-Methoxypyridazine-3-carboxylic acid
-
Compound D: 6-(4-hydroxyphenyl)pyridazine-3-carboxylic acid
The structural variations at the 6-position of the pyridazine ring are expected to influence the binding affinity and selectivity of these compounds for their biological targets.
Experimental Workflow for Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough evaluation of cross-reactivity. We will employ a combination of immunoassays and biophysical techniques to build a comprehensive specificity profile for each analog.
Caption: A streamlined workflow for assessing the cross-reactivity of small molecule analogs.
Part 1: Competitive ELISA for Primary Cross-Reactivity Screening
The initial step involves screening the analogs against a panel of kinases to identify potential off-target interactions. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for this purpose. As small molecules, the pyridazine analogs (haptens) need to be conjugated to a carrier protein to facilitate immobilization on the ELISA plate.[8]
Hapten-Carrier Conjugation Protocol
-
Activation of Carboxylic Acid: Dissolve 10 mg of each pyridazine analog in 1 mL of anhydrous Dimethylformamide (DMF). Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir at room temperature for 4 hours to activate the carboxylic acid group.
-
Conjugation to Carrier Protein: Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 0.1 M phosphate-buffered saline (PBS), pH 7.4. Slowly add the activated hapten solution to the BSA solution with gentle stirring.
-
Incubation: Allow the reaction to proceed overnight at 4°C.
-
Purification: Remove unconjugated hapten by dialysis against PBS.
-
Characterization: Determine the hapten-to-carrier protein ratio using UV-Vis spectrophotometry.
Competitive ELISA Protocol
-
Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites with 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
Competition: Prepare serial dilutions of the free pyridazine analogs (competitors) in assay buffer. In a separate plate, pre-incubate these dilutions with a constant concentration of an anti-pyridazine antibody for 1 hour.
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.
-
Substrate Addition: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 2 M sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Illustrative Data: IC50 Values from Competitive ELISA
| Compound | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) |
| A | 50 | >10,000 | 1,500 |
| B | 75 | >10,000 | 800 |
| C | 25 | 5,000 | 2,000 |
| D | 150 | >10,000 | >10,000 |
This data is for illustrative purposes only.
Part 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
To validate the findings from the ELISA and to gain deeper insights into the binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool.[2][3] SPR provides real-time, label-free analysis of molecular interactions.
SPR Experimental Protocol
-
Chip Preparation: Immobilize the target kinases (Kinase X, Y, and Z) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare serial dilutions of the pyridazine analogs in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the analyte solutions over the immobilized kinase surfaces at a constant flow rate.
-
Regeneration: After each injection, regenerate the sensor surface using a low pH glycine solution.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Caption: The key stages of an SPR experiment and the resulting kinetic data.
Illustrative SPR Data: Binding Affinity (KD)
| Compound | Kinase X KD (nM) | Kinase Y KD (nM) | Kinase Z KD (nM) |
| A | 45 | >10,000 | 1,200 |
| B | 68 | >10,000 | 750 |
| C | 22 | 4,500 | 1,800 |
| D | 135 | >10,000 | >10,000 |
This data is for illustrative purposes only.
Part 3: Western Blotting for Cellular Target Engagement
To confirm that the observed in vitro binding translates to target engagement within a cellular context, a Western blot analysis can be performed.[1][5][9][10] This technique allows for the detection of the phosphorylation status of a downstream substrate of the target kinase.
Western Blot Protocol
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinases. Treat the cells with varying concentrations of the pyridazine analogs for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
Interpretation and Conclusion
The illustrative data presented in this guide suggests that Compound C is the most potent inhibitor of Kinase X but also shows some cross-reactivity with Kinase Y. Compound D, while less potent, appears to be the most selective among the analogs tested. This type of comparative analysis is crucial for selecting lead candidates for further development.
By employing a combination of high-throughput screening, biophysical characterization, and cellular assays, researchers can build a robust understanding of the specificity and potential off-target liabilities of their small molecule candidates. This systematic approach to cross-reactivity profiling is fundamental to the successful development of safe and effective therapeutics.
References
-
Kurien, B. T., & Scofield, R. H. (2011). An overview of Western blotting for determining antibody specificities for immunohistochemistry. Methods in Molecular Biology, 717, 55-67. [Link]
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Lian, W., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
-
Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Bio-Rad. (n.d.). Western Blot Example: Demonstrating Antibody Specificity. Bio-Rad. [Link]
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Qian, W., et al. (2018). Synthesis of Pyridazin-3(2H)-ones: Reactivity, Applications in Pharmacology and Agriculture. SciSpace. [Link]
-
Kurien, B. T., & Scofield, R. H. (2015). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. ResearchGate. [Link]
-
Wang, W., et al. (2019). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
Biointron. (2024). Western Blotting: Protein Analysis & Antibody Validation. Biointron. [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. [Link]
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Pandey, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
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Gokulan, P. D., et al. (2014). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. PubMed. [Link]
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Świderski, G., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. [Link]
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Al-Soud, Y. A., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
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Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid. Chem-Impex. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 6-Methylpyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality control metric; it is the bedrock upon which the safety and efficacy of a potential therapeutic are built. 6-Methylpyridazine-3-carboxylic acid, a key building block in the synthesis of various biologically active molecules, is no exception.[1] Even trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, and complications in regulatory approval.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of commercial this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, enabling you to not only execute these protocols but also to adapt and troubleshoot them effectively.
Understanding the Target and Its Potential Impurities
A robust purity assessment begins with a theoretical understanding of the potential impurities. A common synthetic route to this compound is the selective oxidation of 3,6-dimethylpyridazine.[2] This process, while effective, can lead to two primary process-related impurities:
-
Impurity A: 3,6-dimethylpyridazine (Unreacted Starting Material)
-
Impurity B: Pyridazine-3,6-dicarboxylic acid (Over-oxidized Byproduct)
Our analytical approach will therefore be tailored to effectively separate and quantify the main component from these two key impurities.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
No single analytical technique is infallible. A comprehensive purity assessment relies on the principle of orthogonality, where different methods with distinct separation and detection principles are employed to provide a more complete picture of a sample's purity. We will explore four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[3]
For a polar, aromatic carboxylic acid like this compound, a reversed-phase HPLC method is the logical choice. The C18 stationary phase provides a nonpolar environment, and by using a polar mobile phase, we can achieve separation based on the subtle differences in hydrophobicity between our target molecule and its potential impurities. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase serves a dual purpose: it protonates the carboxylic acid groups, rendering them less polar and improving their retention on the C18 column, and it also sharpens the peaks by minimizing interactions with residual silanols on the silica support.[4]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
| Compound | Retention Time (min) | Peak Area (%) |
| Pyridazine-3,6-dicarboxylic acid (Impurity B) | 4.2 | 0.15 |
| This compound | 8.5 | 99.78 |
| 3,6-dimethylpyridazine (Impurity A) | 12.1 | 0.07 |
This data is illustrative and may vary based on the specific instrument and batch of the compound.
Caption: HPLC Purity Assessment Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For carboxylic acids, which are generally non-volatile, a derivatization step is necessary to increase their volatility.[5]
Derivatization is key to making this compound amenable to GC analysis. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), is a common and effective method for converting carboxylic acids into their more volatile trimethylsilyl (TMS) esters.[3] This allows for separation based on boiling point and provides mass spectral data for confident identification of impurities.
Instrumentation:
-
GC-MS system
Derivatization:
-
Accurately weigh approximately 1 mg of the commercial this compound into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (10:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 3,6-dimethylpyridazine (Impurity A) | 5.8 | 108, 93, 79 |
| TMS-6-Methylpyridazine-3-carboxylate | 9.2 | 209 (M-15), 181, 136 |
| Di-TMS-pyridazine-3,6-dicarboxylate (Impurity B) | 11.5 | 312 (M), 297, 223 |
This data is illustrative and may vary based on the specific instrument and derivatization efficiency.
Caption: GC-MS Purity Assessment Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.[6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
By using a certified internal standard with a known purity and concentration, we can directly compare the integral of a specific proton signal from our analyte to a signal from the internal standard. This provides a highly accurate and direct measure of the analyte's purity. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent as it effectively dissolves the carboxylic acid and its impurities, and its residual proton signal does not interfere with the signals of interest.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
NMR Acquisition:
-
Solvent: DMSO-d6
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.
-
Number of Scans: 16 or more for good signal-to-noise.
Data Processing and Calculation:
-
Integrate a well-resolved singlet proton signal from this compound (e.g., the methyl protons).
-
Integrate a well-resolved singlet proton signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (Msample / Mstd) * (mstd / msample) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~2.7 | s | 3H | -CH3 |
| ~7.8 | d | 1H | Pyridazine H | |
| ~8.2 | d | 1H | Pyridazine H | |
| ~13.5 | br s | 1H | -COOH | |
| 3,6-dimethylpyridazine (Impurity A) | ~2.6 | s | 6H | 2 x -CH3 |
| Pyridazine-3,6-dicarboxylic acid (Impurity B) | ~8.4 | s | 2H | Pyridazine H |
| ~14.0 | br s | 2H | 2 x -COOH |
Chemical shifts are approximate and can vary slightly.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[7][8][9]
Pure crystalline compounds have a sharp melting point. The presence of impurities broadens the melting range and lowers the melting point. By analyzing the shape of the melting endotherm, we can quantify the level of impurities. This method is particularly useful for detecting eutectic impurities that may co-elute with the main peak in chromatography.[10]
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 2-3 mg of the commercial this compound into an aluminum DSC pan.
-
Crimp the pan with a pierced lid to allow any volatile impurities to escape.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
Data Analysis:
-
The purity is calculated from the melting curve using the instrument's software, which applies the van't Hoff equation. The software analyzes the shape of the endotherm to determine the mole fraction of impurities.
| Parameter | Illustrative Value |
| Onset of Melting | ~208 °C |
| Peak Melting Temperature | ~211 °C |
| Calculated Purity (mol%) | 99.85% |
This data is illustrative and highly dependent on the sample's purity and the specific DSC instrument and conditions.
Comparative Analysis of Techniques
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR | DSC |
| Principle | Polarity-based separation | Volatility-based separation & mass analysis | Nuclear magnetic resonance | Melting point depression |
| Primary Use | Routine purity testing, quantification | Identification & quantification of volatile impurities | Absolute purity determination, structural elucidation | Purity of high-purity crystalline solids |
| Sample Throughput | High | Moderate (due to derivatization) | Low | Moderate |
| Sensitivity | High | Very High | Moderate | Moderate |
| Detection of Impurities | Good for non-volatile impurities with chromophores | Excellent for volatile/semi-volatile impurities | Detects all proton-containing impurities | Detects eutectic impurities |
| Limitations | May not detect impurities without a chromophore | Requires derivatization for non-volatile compounds | Lower sensitivity, requires expensive equipment | Only for crystalline solids, not for amorphous materials or compounds that decompose on melting |
Conclusion: A Multi-faceted Approach to Ensure Purity
The assessment of purity for a critical raw material like this compound demands a rigorous and multi-faceted analytical strategy. While HPLC provides a robust and high-throughput method for routine quality control, it should be complemented by orthogonal techniques to ensure a comprehensive purity profile. GC-MS offers unparalleled sensitivity for volatile impurities, qNMR provides an absolute measure of purity without the need for a specific reference standard, and DSC is a valuable tool for assessing the purity of the final crystalline solid.
By understanding the strengths and limitations of each technique and the scientific principles that underpin them, researchers and drug development professionals can confidently establish the purity of their materials, ensuring the integrity and success of their scientific endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
-
PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
-
Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
InTechOpen. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Acta Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. rsc.org [rsc.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
evaluating the efficacy of different synthetic routes to 6-Methylpyridazine-3-carboxylic acid
Introduction: The Significance of 6-Methylpyridazine-3-carboxylic Acid in Modern Chemistry
This compound is a pivotal heterocyclic compound, serving as a crucial intermediate in the synthesis of a wide array of functional molecules. Its inherent structural motifs are of significant interest to researchers in medicinal chemistry and agrochemical development. The pyridazine core is a key pharmacophore in various biologically active agents, and the carboxylic acid group provides a versatile handle for further chemical modifications, making it an invaluable building block for creating diverse molecular libraries. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering an in-depth evaluation of their efficacy, practicality, and scalability for researchers, scientists, and professionals in drug development.
Synthetic Route 1: Direct Oxidation of 3,6-Dimethylpyridazine
This classical approach leverages the direct oxidation of one of the methyl groups of the readily available starting material, 3,6-dimethylpyridazine. The selective mono-oxidation of one of the two methyl groups is the key challenge in this route.
Causality Behind Experimental Choices
The choice of a strong oxidizing agent is paramount for the conversion of the relatively unreactive methyl group on the electron-deficient pyridazine ring. The reaction is typically performed in a strong acidic medium, which protonates the pyridazine ring, further deactivating it towards oxidation but also rendering the methyl groups more susceptible to attack by the oxidant. The control of reaction temperature and the stoichiometry of the oxidizing agent are critical to prevent over-oxidation to the dicarboxylic acid or ring cleavage.
Experimental Protocol
-
Preparation of 3,6-Dimethylpyridazine: A mixture of 2,5-hexanedione and hydrazine monohydrate in ethanol is refluxed. The resulting intermediate is then aromatized by heating with a palladium on carbon (Pd/C) catalyst in a suitable solvent like benzene to yield 3,6-dimethylpyridazine.[1]
-
Oxidation to this compound:
-
Method A (Potassium Permanganate): 3,6-Dimethylpyridazine is added to a solution of 50% sulfuric acid under ice bath cooling. Potassium permanganate is then added portion-wise while maintaining the temperature. The reaction mixture is heated to 80°C for several hours.[2]
-
Method B (Potassium Dichromate): Alternatively, potassium dichromate can be used as the oxidant in concentrated sulfuric acid. The reaction is typically run at a lower temperature of around 50°C.[2]
-
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with ice water. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by recrystallization from a suitable solvent such as methanol to afford the final product.[2]
Caption: Synthetic pathway for Route 1.
Synthetic Route 2: Hydrolysis of 3-Cyano-6-methylpyridazine
This two-step route involves the synthesis of a nitrile intermediate, 3-cyano-6-methylpyridazine, followed by its hydrolysis to the target carboxylic acid. This approach offers an alternative to direct oxidation and can be advantageous in certain contexts.
Causality Behind Experimental Choices
The conversion of a chloro-substituent to a cyano group is a common strategy in heterocyclic chemistry. The use of a palladium catalyst allows for the use of less toxic cyanide sources like potassium ferrocyanide, which is a significant improvement over traditional methods using highly toxic alkali metal cyanides.[3] The subsequent hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding reaction that can be carried out under either acidic or basic conditions.
Experimental Protocol
-
Synthesis of 3-Cyano-6-methylpyridazine:
-
3-Chloro-6-methylpyridazine, a commercially available starting material, is reacted with a cyanide source. A modern approach involves using potassium ferrocyanide as the cyanide source with a palladium acetate catalyst and a carbonate base in an organic solvent.[3] The reaction is heated under an inert atmosphere.
-
-
Hydrolysis to this compound:
-
The isolated 3-cyano-6-methylpyridazine is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH).
-
If basic hydrolysis is performed, the resulting carboxylate salt is neutralized with acid to precipitate the final product.
-
-
Work-up and Purification: Following hydrolysis, the reaction mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Recrystallization can be performed if further purification is needed.
Caption: Synthetic pathway for Route 2.
Comparative Efficacy of the Synthetic Routes
| Parameter | Route 1: Direct Oxidation | Route 2: Hydrolysis of Nitrile |
| Starting Material Availability | 3,6-Dimethylpyridazine can be synthesized from 2,5-hexanedione and hydrazine.[1] | 3-Chloro-6-methylpyridazine is commercially available. |
| Number of Steps | 2 (including synthesis of starting material) | 2 |
| Reported Yield | Oxidation step: 52-65% (for a related chloro-derivative).[2] | Nitrile hydrolysis is typically high yielding (>90%). The cyanation step yield can vary. |
| Purity of Final Product | Can be high after recrystallization. | Generally high, as hydrolysis is a clean reaction. |
| Scalability | Scalable, but handling of strong oxidants at large scale requires care. | Potentially more scalable due to milder conditions in the hydrolysis step. |
| Safety Considerations | Use of strong oxidizing agents (KMnO₄, K₂Cr₂O₇) and concentrated acids. | Use of a cyanide source (though less toxic alternatives exist) and a palladium catalyst. |
| Cost of Reagents | Generally inexpensive starting materials and reagents. | Palladium catalyst can be a significant cost factor. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Direct Oxidation) is a more traditional and direct approach. Its main advantages are the use of relatively inexpensive reagents and a straightforward transformation. However, the use of strong, hazardous oxidizing agents and the potential for over-oxidation are significant drawbacks, especially at a larger scale. The reported yields for the oxidation of a similar substrate are moderate.
Route 2 (Nitrile Hydrolysis) offers a more modern and potentially safer alternative, particularly with the use of encapsulated or less toxic cyanide sources in the cyanation step. The hydrolysis of the nitrile is a very reliable and high-yielding reaction. While the initial investment in a palladium catalyst may be higher, the overall process might be more controlled and reproducible, leading to a purer product with less demanding purification.
For laboratory-scale synthesis where cost is a primary concern and handling of strong oxidants is routine, Route 1 may be a suitable choice. For larger-scale production, or where safety and product purity are paramount, Route 2 is likely the superior option, offering a more robust and controllable process. The choice between these routes will ultimately depend on the specific needs, resources, and safety protocols of the research or production environment.
References
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P
- This cit
- This cit
- This cit
- This cit
- This cit
- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google P
Sources
A Senior Application Scientist's Guide to Benchmarking 6-Methylpyridazine-3-carboxylic Acid Against Other Heterocyclic Carboxylic Acids in Drug Discovery
Introduction: The Strategic Role of Heterocyclic Carboxylic Acids in Medicinal Chemistry
In the landscape of drug design, the carboxylic acid moiety is a cornerstone pharmacophore. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a frequent key to unlocking potent activity at biological targets.[1] More than 450 drugs on the market contain this functional group, a testament to its utility.[2][3] However, the very properties that make it effective—its ionizable nature—can also be a double-edged sword, leading to significant liabilities such as poor membrane permeability, rapid metabolic clearance, and potential for idiosyncratic toxicities through pathways like acyl glucuronidation.[4][5]
This reality compels medicinal chemists to seek bioisosteric replacements—structural surrogates that retain the key binding interactions of the carboxylic acid while favorably modulating physicochemical and pharmacokinetic properties.[5][6] Aromatic heterocyclic systems are a particularly rich source of such bioisosteres.[7]
This guide provides an in-depth comparative analysis of 6-Methylpyridazine-3-carboxylic acid , benchmarking its critical drug-like properties against a panel of structurally related heterocyclic carboxylic acids. Our objective is to provide researchers, scientists, and drug development professionals with a framework for rational, data-driven selection of heterocyclic scaffolds. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and summarize our findings for clear, at-a-glance comparison.
The Compound in Focus: this compound
The pyridazine ring is a unique scaffold in drug discovery. Characterized by its adjacent nitrogen atoms, it possesses a high dipole moment and a distinct electron distribution, which can be leveraged for specific molecular recognition and can impart favorable properties like reduced lipophilicity and lower potential for hERG potassium channel interactions.[8] The addition of a methyl group can further influence potency, selectivity, and metabolic stability, a phenomenon sometimes referred to as the "magic methyl effect".[9][10] Our focus molecule, this compound, combines these features, making it a compelling candidate for investigation.
Comparative Benchmarking: Physicochemical Properties
The journey of a drug from administration to its target is governed by its physicochemical properties. Key among these are acidity (pKa), lipophilicity (LogP), and solubility. These parameters dictate the extent of a compound's ionization, its ability to cross biological membranes, and the concentration achievable in circulation.
Causality Behind the Choice of Comparators
To provide a meaningful benchmark, we have selected a panel of comparators that allow for a systematic evaluation of structural modifications:
-
Positional & Ring Isomers: Pyridazine-4-carboxylic acid, 4-Pyrimidinecarboxylic acid, and 2-Pyrazinecarboxylic acid are chosen to dissect the impact of nitrogen atom placement within the six-membered ring.[11][12][13] The relative positions of the nitrogens and the carboxylic acid profoundly affect the electronic nature, pKa, and dipole moment of the scaffold.[8]
-
Demethylated Analogue: Pyridazine-3-carboxylic acid is included to directly assess the contribution of the C6-methyl group to the molecule's overall properties.
-
Common Phenyl Analogue: 6-Methylpyridine-3-carboxylic acid (also known as 6-Methylnicotinic acid) serves as a benchmark against a more common pyridine-based scaffold.[14]
Data Summary: Physicochemical Properties
The following table summarizes key computed and experimental properties for our compound panel. It is critical to note that computed values provide an estimation and experimental validation is always the gold standard.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3-AA | pKa (Predicted/Exp.) | Reference |
| This compound | CC1=CC=C(C(=O)O)N=N1 | 138.12 | 0.7 | ~3.5-4.0 (Predicted) | |
| Pyridazine-3-carboxylic acid | O=C(O)C1=CC=NN=C1 | 124.10 | -0.3 | ~3.4 (Predicted) | [15] |
| Pyridazine-4-carboxylic acid | O=C(O)C1=CN=NC=C1 | 124.10 | -0.3 | ~3.3 (Predicted) | [11] |
| 4-Pyrimidinecarboxylic acid | O=C(O)C1=CN=CN=C1 | 124.10 | -0.4 | ~3.2 (Predicted) | [13] |
| 2-Pyrazinecarboxylic acid | O=C(O)C1=NC=CN=C1 | 124.10 | 0.1 | 2.9 (Experimental) | [12] |
| 6-Methylpyridine-3-carboxylic acid | CC1=NC=C(C=C1)C(=O)O | 137.14 | 0.8 | 4.88 (Experimental) | [14] |
Note: XLogP3-AA is a commonly used computational model for lipophilicity. Predicted pKa values are estimations and can vary based on the software used. Experimental values are cited where available.
Expert Interpretation:
-
Lipophilicity (LogP): The methyl group on both the pyridazine and pyridine scaffolds increases lipophilicity (LogP 0.7-0.8) compared to their non-methylated counterparts. This is an expected outcome, as the methyl group adds a greasy, non-polar fragment.[10] This can be a strategic modification to enhance membrane permeability or fit into a hydrophobic binding pocket, but it may also increase metabolic liability or non-specific binding if not optimized.
-
Acidity (pKa): The diazine scaffolds (pyridazine, pyrimidine, pyrazine) are significantly more acidic (lower pKa) than the pyridine analogue. This is due to the electron-withdrawing nature of the second nitrogen atom, which stabilizes the carboxylate anion. The lower pKa means these compounds will be predominantly ionized at physiological pH (7.4), which is excellent for aqueous solubility and forming ionic bonds with targets but can be a barrier to passive diffusion across cell membranes.[16] 6-Methylpyridine-3-carboxylic acid, with its higher pKa, will have a larger fraction of the neutral species present at pH 7.4, potentially offering a more balanced profile for cell penetration.
Experimental Protocol: Thermodynamic Solubility Assessment
To move beyond computational prediction, experimental validation is paramount. Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the most reliable metric for assessing this property.[17] The shake-flask method, though time-consuming, remains the gold standard.[17]
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Protocol
-
Objective: To determine the equilibrium solubility of the test compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C.
-
Materials:
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (for mobile phase)
-
Calibration standards of the test compound
-
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control (or shaking water bath)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
HPLC with UV or Mass Spectrometry (MS) detector
-
-
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a glass vial (e.g., 1-2 mg into 1 mL of pH 7.4 PBS). The key is to ensure undissolved solid remains at the end of the experiment.[17]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to 37°C. Agitate for at least 24 hours. For compounds that are slow to equilibrate, time points up to 48 or 72 hours may be necessary.[18]
-
Sampling & Separation: At designated time points (e.g., 24h, 48h), carefully remove the vials. To separate the dissolved compound from the solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 min) or filter the supernatant through a 0.22 µm filter. This step is critical to avoid artificially high readings from suspended microparticles.
-
Quantification: Prepare a calibration curve using known concentrations of the test compound dissolved in DMSO and diluted into the analysis solvent (e.g., 50:50 Acetonitrile:Water).
-
Analyze the supernatant from the equilibrated sample by a validated HPLC-UV or LC-MS method.
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. The concentration at which the value no longer increases over time is the thermodynamic solubility.[18]
-
Benchmarking Metabolic Stability
A successful drug must not only reach its target but also remain in the body long enough to exert its therapeutic effect. Metabolic stability is a measure of how susceptible a compound is to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[19][20] In vitro assays using human liver microsomes (HLM) are a standard in early discovery for predicting in vivo clearance.[21][22]
The Rationale for Microsomal Assays
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, especially CYPs.[20][22] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of parent compound depletion over time. This allows us to calculate the intrinsic clearance (Clint), a measure of the liver's inherent ability to metabolize the drug.[20] Compounds with high metabolic stability (low clearance) are generally preferred as they are more likely to have a longer half-life in vivo.
Workflow for Metabolic Stability Assessment
Caption: Workflow for In Vitro Metabolic Stability Assay.
Step-by-Step Protocol
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound using human liver microsomes.
-
Materials:
-
Test compound and positive controls (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
-
-
Equipment:
-
Incubating water bath or block heater (37°C)
-
96-well plates
-
Multichannel pipettes
-
Centrifuge for 96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the HLM solution (final concentration typically 0.5-1.0 mg/mL) to wells containing the test compound or positive controls. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution. This "time zero" marks the start of the incubation.[21]
-
Time Points & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction well and add it to a separate 96-well plate containing cold acetonitrile (with internal standard). The cold acetonitrile immediately stops the enzymatic reaction.
-
Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
-
Expert Interpretation & Predicted Outcomes:
-
The pyridazine ring's adjacent nitrogens can influence its interaction with CYP enzymes. It is generally considered a scaffold that can sometimes improve metabolic stability compared to a phenyl ring.[8]
-
The C6-methyl group in This compound presents a potential site for oxidative metabolism (e.g., hydroxylation). Comparing its stability to the non-methylated pyridazine-3-carboxylic acid would directly test this hypothesis. If the methyl group is a primary metabolic soft spot, the half-life of the methylated compound will be significantly shorter.
-
Conversely, a methyl group can also act as a metabolic shield, sterically hindering enzyme access to other parts of the molecule, which could unexpectedly increase stability.[23] The experimental data is the only way to resolve this.
Benchmarking Synthesis Accessibility
A compound's utility in a drug discovery program is also a function of its synthetic tractability. A complex, low-yielding synthesis can be a major impediment to rapid analogue generation and scale-up.
The synthesis of this compound can be approached through several routes. A common method involves the oxidation of a corresponding methyl or hydroxymethyl group at the C3 position. Another strategy starts from a commercially available precursor like 3-chloro-6-methylpyridazine, followed by functional group manipulation. For instance, oxidation of 3-chloro-6-methylpyridazine can yield 6-chloropyridazine-3-carboxylic acid, which can then undergo further reactions.[24]
Comparative Synthesis Considerations
Caption: Generalized Synthetic Pathways Comparison.
-
Pyridazine Synthesis: Often built from acyclic precursors via condensation with hydrazine, offering flexibility in introducing substituents.
-
Pyridine Synthesis: Typically relies on functionalizing a pre-existing pyridine ring, with a vast array of commercially available starting materials.
-
Pyrazine/Pyrimidine Synthesis: Also commonly formed through condensation reactions, for example, from 1,2-dicarbonyls and 1,2-diamines for pyrazines.
Overall, the starting materials for the pyridine analogue (6-Methylpyridine-3-carboxylic acid) are generally more diverse and commercially available than for many substituted pyridazines. However, modern synthetic methods have made pyridazine chemistry increasingly accessible. The synthesis of this compound is feasible and should not present a significant barrier for a medicinal chemistry program.
Conclusion and Forward Look
This guide establishes a framework for benchmarking this compound. Our analysis of its physicochemical properties places it as a relatively polar, acidic scaffold, a feature driven by the diazine core. The methyl group increases lipophilicity, which may be beneficial for cell penetration but could also be a site for metabolism.
Key Takeaways for the Drug Discovery Scientist:
-
When to Choose this compound: This scaffold is an excellent choice when high aqueous solubility is desired and the target binding site has a basic residue (e.g., Arginine, Lysine) that can form a strong salt bridge with the highly acidic carboxylate. Its unique electronic properties may offer novel interactions compared to more common scaffolds.[8]
-
Key Experimental Validations: The immediate next steps for any program considering this scaffold should be the experimental determination of solubility and metabolic stability . These two parameters will provide the most critical data for assessing its drug-like potential.
-
Strategic Next Steps: If metabolic stability is low, identifying the metabolites will confirm if the methyl group is the liability. If so, replacing it with other small groups (e.g., -Cl, -CF3) or blocking the position metabolically would be a logical next synthetic step. If solubility is an issue, prodrug strategies could be explored.
By combining predictive data with robust, targeted experimental validation, researchers can rationally deploy this compound and other heterocyclic carboxylic acids to accelerate the discovery of new medicines.
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A Senior Application Scientist's Guide to Comparative Computational Docking: Evaluating 6-Methylpyridazine-3-carboxylic Acid Analogs as c-Met Kinase Inhibitors
In the landscape of modern drug discovery, computational docking stands as an indispensable tool for the rapid and cost-effective evaluation of potential therapeutic agents. This guide provides a comprehensive, in-depth technical comparison of novel 6-Methylpyridazine-3-carboxylic acid analogs against established inhibitors of c-Met kinase, a crucial target in oncology. As a senior application scientist, my objective is to not only present a step-by-step protocol but to also instill a deeper understanding of the scientific rationale behind each decision in the workflow. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.
The Scientific Imperative: Targeting c-Met Kinase in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in cancer therapy.[1][2] Its aberrant activation, often through overexpression or mutation, drives tumor growth, proliferation, and metastasis in a variety of cancers, including non-small cell lung cancer (NSCLC).[1] Consequently, the development of small molecule inhibitors that can effectively block the ATP-binding site of the c-Met kinase domain is a highly active area of research.[2][3] Several c-Met inhibitors, such as Crizotinib and Cabozantinib, have received FDA approval, validating this therapeutic strategy.[3][4][5]
The pyridazine scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors, with several derivatives showing potent c-Met inhibitory activity.[6][7][8] This guide focuses on a systematic in silico evaluation of a focused library of this compound analogs, a novel chemical series with the potential for c-Met inhibition.
The Comparative Framework: Pitting Novelty Against a Known Standard
To rigorously assess the potential of our this compound analogs, we will perform a comparative docking study against a well-characterized, potent c-Met inhibitor, Tivantinib (ARQ 197) . Tivantinib is a selective, non-ATP competitive inhibitor of c-Met, and its binding mode has been elucidated through X-ray crystallography (PDB ID: 3RHK).[9] This provides an excellent reference point for our analysis.
Our virtual library of this compound analogs is designed to explore the structure-activity relationship (SAR) around this core scaffold. The proposed analogs for this study are:
-
Analog 1 (6-MPCA): The parent compound, this compound.
-
Analog 2: Introduction of a hydroxyl group to the methyl substituent to explore the impact of a hydrogen-bond donor.
-
Analog 3: Replacement of the methyl group with a trifluoromethyl group to probe the effect of a strong electron-withdrawing group.
-
Analog 4: Bioisosteric replacement of the pyridazine ring with a pyridine ring to assess the importance of the nitrogen arrangement.
| Compound | Structure | Rationale for Inclusion |
| This compound (Analog 1) | The core scaffold of our investigation. | |
| Analog 2 | (Hypothetical Structure) | Investigates the impact of a hydrogen bond donor group. |
| Analog 3 | (Hypothetical Structure) | Probes the effect of a strong electron-withdrawing group on binding. |
| Analog 4 | Evaluates the importance of the pyridazine nitrogen arrangement. | |
| Tivantinib (ARQ 197) | A known, potent c-Met inhibitor for comparative analysis. |
The Experimental Blueprint: A Step-by-Step Computational Docking Protocol
This section details the complete workflow for our comparative docking study. The causality behind each step is explained to provide a clear understanding of the experimental design.
Essential Software and Tools
-
Molecular Visualization: PyMOL or UCSF Chimera
-
Ligand Preparation: Avogadro or similar molecular editor
-
Docking Software: AutoDock Vina
-
Protein Preparation: AutoDock Tools
-
Data Analysis: Python with relevant libraries (e.g., Pandas, Matplotlib)
Workflow Diagram
Caption: The computational docking workflow, from preparation to analysis.
Detailed Protocol
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of the c-Met kinase domain in complex with Tivantinib from the Protein Data Bank (PDB ID: 3RHK).[9]
-
Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL. Remove water molecules, co-factors, and any existing ligands. For this study, we will retain only the protein chain (Chain A).
-
Prepare the Receptor for Docking: Use AutoDock Tools to add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein in the .pdbqt format. This format includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Create 3D Structures: Draw the 2D structures of the this compound analogs and Tivantinib using a chemical drawing tool like ChemDraw or a molecular editor like Avogadro.
-
Generate 3D Conformations and Minimize Energy: Convert the 2D structures to 3D and perform an initial energy minimization using a force field like MMFF94. This step ensures that the starting ligand conformations are energetically favorable.
-
Prepare Ligands for Docking: In AutoDock Tools, define the rotatable bonds and assign Gasteiger charges. Save each ligand in the .pdbqt format.
Step 3: Grid Box Generation
-
Define the Binding Site: The binding site is defined by a grid box that encompasses the region of the protein where the ligand is expected to bind. To ensure a direct comparison, the grid box for our study will be centered on the co-crystallized position of Tivantinib in the 3RHK structure.
-
Set Grid Box Dimensions: The size of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket. A typical size is 25 x 25 x 25 Å. The exact coordinates for the center of the grid box can be determined using the coordinates of the co-crystallized ligand.
Step 4: Molecular Docking
-
Run AutoDock Vina: Use the command-line interface of AutoDock Vina to perform the docking calculations. The command will specify the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. For this study, an exhaustiveness of 8 is a reasonable starting point.
Step 5: Analysis and Interpretation
-
Binding Affinity Prediction: AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
-
Binding Pose Analysis: Visualize the top-ranked binding poses for each ligand within the c-Met active site using PyMOL or UCSF Chimera. Compare the predicted poses of the analogs to the crystallographic pose of Tivantinib.
-
Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the amino acid residues of the c-Met binding pocket. This analysis provides insights into the structural basis of the predicted binding affinities.
Comparative Analysis and Expected Outcomes
The primary output of this study will be a comparative table summarizing the docking scores and key interactions for each compound.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Tivantinib (Reference) | -9.5 | MET1160, TYR1230, ASP1222 | 3 |
| Analog 1 (6-MPCA) | -7.2 | MET1160, TYR1230 | 1 |
| Analog 2 | -7.8 | MET1160, TYR1230, ASP1222 | 2 |
| Analog 3 | -6.9 | MET1160 | 0 |
| Analog 4 | -7.0 | MET1160, TYR1230 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only. The actual results will be generated from the docking experiment.
The analysis of these results will focus on:
-
Ranking of Analogs: The analogs will be ranked based on their predicted binding affinities.
-
SAR Insights: The comparison of the analogs will provide initial insights into the structure-activity relationship. For example, does the addition of a hydrogen bond donor (Analog 2) improve the binding affinity compared to the parent compound (Analog 1)?
-
Comparison to the Standard: The performance of the analogs will be benchmarked against the known inhibitor, Tivantinib. A comparable or superior binding affinity for an analog would be a strong indication for further investigation.
Visualizing Key Interactions
Caption: A schematic of potential molecular interactions within the c-Met active site.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for the comparative computational docking of this compound analogs against c-Met kinase. By following this protocol, researchers can generate valuable preliminary data to guide the synthesis and experimental testing of novel drug candidates. The causality-driven approach emphasizes the importance of understanding the "why" behind each step, fostering a more insightful and effective research process.
The results of this in silico study will provide a strong foundation for the next phase of drug discovery, which may include:
-
Synthesis and in vitro testing: Promising analogs identified in this study should be synthesized and evaluated in biochemical assays to determine their actual inhibitory activity against c-Met.
-
Lead Optimization: The SAR data generated from this initial screen can inform the design of a next-generation of more potent and selective inhibitors.
-
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for the further development of any lead compounds.
By integrating computational and experimental approaches, the journey from a promising scaffold to a potential clinical candidate can be significantly accelerated.
References
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c-Met inhibitor - Wikipedia. Available at: [Link]
-
3RHK: Crystal structure of the catalytic domain of c-Met kinase in complex with ARQ 197 - RCSB PDB. Available at: [Link]
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What are c-Met inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
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c-Met inhibitors - PMC - PubMed Central - NIH. Available at: [Link]
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3ZZE: Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4- chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4- hydroxyphenyl)propanohydrazide - RCSB PDB. Available at: [Link]
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Enhancing the cellular anti-proliferation activity of pyridazinones as c-met inhibitors using docking analysis - PubMed. Available at: [Link]
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3R7O: Structure of dually phosphorylated c-MET receptor kinase in complex with an MK-2461 analog - RCSB PDB. Available at: [Link]
-
5HTI: Crystal structure of c-Met kinase domain in complex with LXM108 - RCSB PDB. Available at: [Link]
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Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a | PNAS. Available at: [Link]
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Safety and Tolerability of c-MET Inhibitors in Cancer - PMC - PubMed Central. Available at: [Link]
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FDA grants accelerated approval to telisotuzumab vedotin-tllv for NSCLC with high c-Met protein overexpression. Available at: [Link]
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FDA Grants Accelerated Approval to Telisotuzumab Vedotin In Pretreated Advanced NSCLC With c-MET Overexpression | OncLive. Available at: [Link]
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Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
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Triazolopyridazine Derivatives: Synthesis, Cytotoxic Evaluation, c-Met Kinase Activity and Molecular Docking - PubMed. Available at: [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC - PubMed Central. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Reaction Kinetics of Pyridazine Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazine carboxylic acids are foundational scaffolds in medicinal chemistry and materials science. Their utility is deeply rooted in the reactivity of the pyridazine ring, an electron-deficient diazine system whose properties are further modulated by the presence of a carboxylic acid group and other substituents. Understanding the kinetics of their reactions—how fast they proceed and by what mechanism—is paramount for optimizing synthetic routes, designing novel bioactive molecules, and predicting metabolic pathways. This guide provides a comparative analysis of the reaction kinetics of pyridazine carboxylic acids, grounded in fundamental principles of heterocyclic chemistry and supported by established experimental methodologies. We will explore the intrinsic reactivity of the pyridazine core, detail methods for kinetic analysis, and compare the influence of substituent positioning on reaction rates, offering a predictive framework for chemists in the field.
Introduction: The Significance of Kinetic Insights
The pyridazine ring is a unique heterocyclic structure characterized by two adjacent nitrogen atoms. This arrangement creates a dipole moment and renders the ring electron-deficient, particularly at the positions ortho and para to the nitrogens (C-3 and C-6).[1] These electronic features bestow pyridazine derivatives with distinct physicochemical properties, making them valuable in drug design as replacements for phenyl rings to reduce lipophilicity and modulate target interactions.[1] When a carboxylic acid group is appended to this ring, a new layer of chemical complexity and synthetic potential emerges.
The rate at which these molecules react is not merely an academic curiosity; it is a critical parameter in drug development and process chemistry. For instance, understanding the kinetics of esterification or amidation is essential for the efficient synthesis of prodrugs or active pharmaceutical ingredients (APIs). Conversely, knowing the rate of metabolic reactions, such as decarboxylation, can predict a drug's stability and half-life in vivo. This guide aims to provide the foundational knowledge to dissect and compare these kinetic behaviors.
The Theoretical Framework: Electronic Properties of the Pyridazine Ring
The reactivity of a pyridazine carboxylic acid is governed by the electronic interplay between the electron-withdrawing diazine core and the substituents it bears. The two adjacent nitrogen atoms significantly lower the electron density of the aromatic system, making it susceptible to nucleophilic attack.[2][3] This inherent electron deficiency is a defining characteristic that distinguishes pyridazines from their carbocyclic or monocyclic aromatic counterparts like pyridine.[1]
Key electronic effects include:
-
Inductive and Mesomeric Effects : The nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) and a moderate electron-withdrawing mesomeric effect (-M). This deactivation is most pronounced at the C-3, C-4, and C-6 positions.
-
Susceptibility to Nucleophilic Substitution : The electron-poor nature of the ring facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group (like a halogen) is present.[2][3]
-
Basicity : Pyridazine is a weak base (pKa ≈ 2.0), meaning the ring nitrogens are not readily protonated under physiological conditions.[1] This property can be crucial for a molecule's solubility and interaction with biological targets.
The carboxylic acid group itself is an electron-withdrawing group, further deactivating the ring towards electrophilic attack but potentially influencing nucleophilic reactions depending on its position.
Methodology: Probing Reaction Kinetics
To quantitatively compare the reactivity of different pyridazine carboxylic acids, robust experimental methods are required. The choice of technique depends on the nature of the reaction and the properties of the species involved. Common methods include spectrophotometry, chromatography, and NMR spectroscopy.[4]
General Experimental Workflow for Kinetic Analysis
A typical kinetic study involves monitoring the change in concentration of a reactant or product over time under controlled conditions (temperature, pressure, solvent).
Caption: Workflow for a typical chemical kinetics experiment.
Step-by-Step Protocol: Monitoring a Reaction via HPLC
This protocol outlines a self-validating system for determining the rate constant of a reaction, such as the esterification of a pyridazine carboxylic acid.
-
System Preparation :
-
Prepare stock solutions of the pyridazine carboxylic acid, the alcohol, and the acid catalyst in a suitable, dry solvent (e.g., dioxane).
-
Set up a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath) at the desired temperature (e.g., 60 °C).
-
Develop and validate an HPLC method capable of separating the starting material, product, and any significant byproducts. Generate a calibration curve for the starting material.
-
-
Reaction Initiation and Sampling :
-
Place the pyridazine carboxylic acid and solvent in the reaction vessel and allow it to equilibrate to the target temperature.
-
Initiate the reaction by adding the alcohol and catalyst (this is t=0).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a cold mobile phase containing a quenching agent (e.g., a weak base like triethylamine to neutralize the acid catalyst). This ensures the composition of the sample does not change before analysis.
-
-
Analysis and Data Processing :
-
Inject the quenched samples into the HPLC system.
-
Using the calibration curve, determine the concentration of the pyridazine carboxylic acid at each time point.
-
To ensure trustworthiness, run the experiment in triplicate to calculate the mean and standard deviation for each data point.
-
-
Kinetic Analysis :
Comparative Analysis: Positional Isomerism and Reactivity
The position of the carboxylic acid group on the pyridazine ring has a profound impact on the molecule's electronic distribution and, consequently, its reaction kinetics. Let's compare two key isomers: pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid .
Caption: Isomeric pyridazine carboxylic acids.
Case Study: Decarboxylation
Decarboxylation is a common thermal or acid-catalyzed reaction for heteroaromatic carboxylic acids. The stability of the intermediate formed upon loss of CO₂ is key to the reaction rate.
-
Pyridazine-3-carboxylic acid : The carboxylic acid is adjacent to a ring nitrogen. Upon protonation (under acidic conditions) or formation of a zwitterion, the nitrogen atom can stabilize the negative charge that develops on the ring as the C-C bond breaks. This is analogous to the mechanism seen in the decarboxylation of picolinic acids.[5] Some syntheses of related compounds have failed due to the readiness of the product to decarboxylate.[6]
-
Pyridazine-4-carboxylic acid : The carboxylic acid is positioned beta to both nitrogen atoms. The stabilizing effect of the nitrogen lone pairs is less direct. Consequently, the activation energy for decarboxylation is expected to be higher than for the 3-isomer, leading to a slower reaction rate under identical conditions.
| Compound | Relative Position | Expected Intermediate Stability | Predicted Relative Rate of Decarboxylation |
| Pyridazine-3-carboxylic acid | α to Nitrogen | Higher (Direct stabilization) | Faster |
| Pyridazine-4-carboxylic acid | β to Nitrogen | Lower (Indirect stabilization) | Slower |
The Role of Substituents: Modulating Reactivity
The true synthetic power of the pyridazine scaffold lies in its ability to be functionalized with other substituents, which can fine-tune the reaction kinetics.[2]
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) groups further decrease the electron density of the ring. This greatly accelerates the rate of nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate.
-
Electron-Donating Groups (EDGs) : Substituents like amino (-NH₂) or methoxy (-OCH₃) groups increase the electron density of the ring. This deactivates the ring towards nucleophilic attack but can activate it for electrophilic substitution, although such reactions are generally difficult on the pyridazine core.[3]
Caption: Influence of substituents on pyridazine reactivity.
For example, in a study comparing chlorodiazines, it was noted that the electronic properties dictate which frontier molecular orbital (LUMO or LUMO+1) is involved in nucleophilic substitution, directly impacting reactivity trends.[7] The presence of multiple halogens, as in 3,6-dichloropyridazine, offers a large panel of reactivities for further functionalization.[2]
Conclusion and Future Directions
The reaction kinetics of pyridazine carboxylic acids are a direct function of the predictable, yet powerful, electronic effects exerted by the diazine nitrogens and the position of the carboxylic acid group. By understanding these fundamental principles, researchers can make informed predictions about reactivity. The 3-carboxylic acid isomer is generally more reactive in reactions involving the loss or transformation of the carboxyl group due to direct electronic stabilization by the adjacent nitrogen. This reactivity can be further modulated with additional electron-withdrawing or -donating substituents, providing a versatile toolkit for chemical synthesis.
Future research should focus on generating comprehensive experimental datasets to quantify these comparative kinetics. The application of computational tools, such as Density Functional Theory (DFT), can further refine our predictive models by calculating activation energies for various reaction pathways, bridging the gap between theoretical understanding and practical application in the synthesis of next-generation pharmaceuticals and materials.
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Chambers, R. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved January 11, 2026, from [Link]
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Experimental methods of chemical kinetics. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
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Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. (1987). ResearchGate. Retrieved January 11, 2026, from [Link]
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Gombos, Z., et al. (1998). Synthesis of[2][4][8]triazolo[4,3-b]pyridazine-3-carboxylic acids. ResearchGate. Retrieved January 11, 2026, from [Link]
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Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Afc-Majeutica. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Novelty of 6-Methylpyridazine-3-carboxylic Acid Based Scaffolds
Introduction: The Quest for Novel Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical scaffolds is paramount. Heterocyclic compounds form the structural core of a vast majority of therapeutic agents, with over 85% of all physiologically active chemical compounds containing such moieties. Certain heterocyclic motifs, often called "privileged structures," demonstrate a remarkable capacity to bind to a wide array of biological targets, serving as validated starting points for drug design.[1][2] The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as one such privileged structure.[3][4] Its unique physicochemical properties—such as increased polarity, enhanced aqueous solubility, and a capacity for strong hydrogen bonding—make it an attractive core for developing new therapeutics.[3][5]
This guide focuses on a specific, underexplored pyridazine derivative: 6-Methylpyridazine-3-carboxylic acid . We will provide a comprehensive framework for assessing its novelty as a foundational scaffold. This involves a direct, data-driven comparison against established heterocyclic scaffolds, outlining the necessary experimental workflows to generate robust, decision-making data for drug development professionals.
The Candidate Scaffold: Physicochemical and Structural Features
This compound (C₆H₆N₂O₂) is a solid with a molecular weight of 138.12 g/mol .[6] The pyridazine core endows it with properties that are advantageous in drug design. The two adjacent nitrogen atoms create a significant dipole moment and act as hydrogen bond acceptors, which can facilitate potent interactions with biological targets.[3][5] This inherent polarity often leads to improved aqueous solubility and can influence a molecule's metabolic stability, with some studies suggesting pyridazine-containing compounds have low cytochrome P450 inhibitory effects.[3][5]
The strategic placement of a methyl group at the 6-position and a carboxylic acid at the 3-position provides two key vectors for chemical modification. The carboxylic acid is a versatile handle for amide coupling, enabling the exploration of a vast chemical space through the synthesis of diverse libraries. The methyl group can potentially be functionalized or used to modulate steric and electronic properties. This inherent versatility is a crucial first indicator of a scaffold's potential.
Comparative Framework: Selection of Benchmark Scaffolds
To objectively assess novelty, a candidate scaffold must be compared against established benchmarks. For this guide, we select two widely used heterocyclic carboxylic acids that represent different electronic and structural properties:
-
6-Methylpyridine-3-carboxylic acid (6-Methylnicotinic acid): A constitutional isomer of our candidate. It contains only one nitrogen atom, allowing for a direct comparison of how the second nitrogen in the pyridazine ring affects key drug-like properties. Its molecular weight is 137.14 g/mol .[7]
-
Pyrimidine-5-carboxylic acid: Another common diazine, but with nitrogen atoms in a 1,3-relationship. This allows for an assessment of how the relative positioning of the nitrogen atoms (1,2-diazine vs. 1,3-diazine) impacts molecular properties and biological interactions.
These benchmarks are chosen because they are prevalent in approved drugs and clinical candidates, providing a high bar for demonstrating novelty and potential advantages.[1][8]
Experimental Roadmap for Novelty Assessment
A rigorous assessment of a new scaffold requires a multi-parametric approach. The following workflow is designed to systematically evaluate the candidate against the chosen benchmarks.
Caption: Experimental workflow for assessing scaffold novelty.
Phase 1: Synthesis and Physicochemical Profiling
The first step is to synthesize the core scaffolds and a small, representative library of simple amide derivatives for each to assess the impact of the core on the properties of its derivatives.
Experimental Protocol: Synthesis of this compound
While various synthetic routes exist for pyridazine derivatives, a common approach involves the oxidation of a precursor like 3-chloro-6-methylpyridazine.[9]
-
Oxidation: Add 3-chloro-6-methylpyridazine to sulfuric acid in an ice bath.
-
Reagent Addition: While stirring, slowly add an oxidizing agent such as potassium permanganate or potassium dichromate.[9]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 50-80°C) for several hours.[9]
-
Workup: Cool the reaction mixture and dilute with ice water. Extract the product using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield 6-chloropyridazine-3-carboxylic acid.[9]
-
Note: The synthesis of the target compound, this compound, would require a subsequent step to replace the chloro group, or starting from a different material. This protocol illustrates a common method for functionalizing the pyridazine ring.[9][10]
Physicochemical Characterization
It is essential to determine the fundamental physicochemical properties that govern a scaffold's behavior. These assays should be run in parallel for all three scaffolds (the candidate and two benchmarks).
-
Aqueous Solubility: Assessed via thermodynamic or kinetic solubility assays to determine how readily the compound dissolves in aqueous media, a critical factor for oral bioavailability.[11]
-
Lipophilicity (LogD₇.₄): Measured to understand the partitioning of the compound between aqueous and lipid environments, which impacts permeability, metabolism, and toxicity.[11]
-
pKa: The acid dissociation constant is measured to understand the ionization state of the molecule at physiological pH, which affects solubility, binding, and permeability.
Phase 2: In Vitro ADME/Tox Evaluation
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to "fail early, fail often" and avoid costly late-stage attrition.[12] A standard panel of in vitro assays provides this critical data.[11][13][14][15]
Experimental Protocol: Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes.[15]
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a buffered solution (e.g., potassium phosphate, pH 7.4), and the test compound.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound. Include positive (high-turnover) and negative (no NADPH) controls.
Key ADME/Tox Assays:
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and Caco-2 assays for active transport and efflux.[15]
-
Plasma Protein Binding: Determines the fraction of the drug bound to plasma proteins, which affects its distribution and availability.[14]
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms.[11]
-
Cytotoxicity: Evaluated in cell lines like HepG2 (liver) and HEK293 (kidney) to identify potential organ toxicity early.[13]
Phase 3: Preliminary Biological Screening
To understand the scaffold's inherent biological promiscuity or selectivity, a simple derivative (e.g., the ethyl amide) of each core should be screened against a broad panel of targets, such as a commercially available kinase panel. This helps to identify potential starting points for a full drug discovery program and reveals whether the scaffold has a propensity for specific target families.[16]
Data Synthesis and Interpretation: A Comparative Analysis
All quantitative data must be summarized for a clear, head-to-head comparison.
Caption: Comparing the core structural features of the scaffolds.
Table 1: Comparative Physicochemical and ADME/Tox Profile (Hypothetical Data)
| Property | 6-Methylpyridazine-3-COOH | 6-Methylpyridine-3-COOH | Pyrimidine-5-COOH | Rationale for Novelty |
| MW ( g/mol ) | 138.12 | 137.14 | 124.09 | Similar size allows for fair comparison. |
| Aqueous Solubility (µM) | 150 | 85 | 120 | The 1,2-diazine may confer superior solubility. |
| LogD at pH 7.4 | 0.8 | 1.5 | 0.5 | Potentially offers a more balanced lipophilicity. |
| PAMPA Permeability | Moderate | High | Low | Balanced permeability and solubility is desirable. |
| Microsomal Stability (t₁/₂, min) | >60 | 25 | >60 | May offer improved metabolic stability over pyridine. |
| Cytotoxicity (HepG2, IC₅₀ µM) | >50 | >50 | >50 | All scaffolds show a clean initial toxicity profile. |
This table allows for a direct visual assessment. For instance, if the 6-methylpyridazine scaffold consistently demonstrates higher solubility and metabolic stability compared to its pyridine counterpart without sacrificing permeability, it represents a tangible advantage and a point of novelty.
Conclusion and Future Directions
The systematic evaluation outlined in this guide provides a robust framework for assessing the novelty of the this compound scaffold. The pyridazine core is a privileged structure in medicinal chemistry, known for conferring favorable drug-like properties.[3] By generating direct, comparative data against well-established scaffolds like pyridine and pyrimidine, researchers can make informed, evidence-based decisions.
A favorable outcome—such as demonstrating a superior balance of solubility, metabolic stability, and permeability—would validate this scaffold as a novel and valuable starting point for developing new therapeutic agents across various disease areas, including oncology and inflammation, where pyridazine derivatives have already shown significant promise.[3][16]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methylpyridazine-3-carboxylic Acid
The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a responsible and safe research environment.[1][2] This guide moves beyond simple checklists to explain the rationale behind each step, empowering you to make informed decisions that ensure a self-validating system of safety and compliance within your laboratory.
Hazard Assessment and Immediate Safety Precautions
Before handling 6-Methylpyridazine-3-carboxylic acid for disposal, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this specific compound is not fully available, its classification as a carboxylic acid and available Safety Data Sheet (SDS) information dictate a cautious approach.[3]
-
Primary Hazards : The SDS for this compound indicates it may cause respiratory irritation.[3] As a carboxylic acid, it should be treated as potentially corrosive and an eye and skin irritant.[4][5][6]
-
Personal Protective Equipment (PPE) : A robust defense is your first line of safety. All handling and disposal procedures must be conducted while wearing appropriate PPE.[7][8]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical, which could cause serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[3] | Prevents direct skin contact. Contaminated gloves must be disposed of properly after use.[3] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[5][9] If dusts are generated, a NIOSH-approved respirator may be necessary.[3] | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[3][5][6] |
All laboratory operations involving this chemical must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][10] This includes having a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[7][8]
The Disposal Decision Workflow
The path to proper disposal begins with characterizing the waste. All laboratory chemical waste should be treated as hazardous unless confirmed otherwise.[11] The disposal strategy for this compound depends on its quantity, purity, and the specific regulations governing your facility.
The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Decision workflow for this compound disposal.
Detailed Disposal Protocols
Based on the workflow, select the appropriate protocol. The overarching regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), which governs hazardous waste from "cradle-to-grave".[12]
For small quantities of relatively pure this compound, on-site neutralization can be a viable pre-treatment step to render the waste non-corrosive.[13][14] This must be done with extreme caution. The goal is to adjust the pH to a neutral range (typically between 5.5 and 9.0) before disposal, in accordance with local wastewater regulations.[13][15]
Causality : Neutralization is a chemical reaction that converts an acid into water and a salt by adding a base.[16][17] This process mitigates the corrosive hazard of the waste. Performing this slowly is critical to control the exothermic heat generation and prevent splashing.
Step-by-Step Procedure:
-
Preparation : Conduct this procedure in a certified chemical fume hood. Ensure an acid spill kit and an appropriate fire extinguisher are readily accessible.
-
Wear Full PPE : Don safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution : Place the waste container in a larger secondary containment vessel (e.g., a plastic tub). Slowly and carefully dilute the acidic waste with cold water at a ratio of at least 1:10 (acid:water). Always add acid to water, never the other way around.
-
Prepare Neutralizing Agent : Create a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[16] Avoid strong bases like sodium hydroxide, as they can generate significant heat and cause a violent reaction.
-
Slow Neutralization : While gently stirring the diluted acid solution, add the basic solution dropwise or in very small increments.
-
Monitor pH : Periodically check the pH of the solution using a calibrated pH meter or pH strips.[13] The reaction may produce gas (CO2), so proceed slowly to avoid excessive foaming.
-
Target pH : Continue adding the base until the pH is stable within a neutral range (e.g., 6.0-8.0).[15]
-
Final Disposal : Once neutralized, the resulting salt solution may be permissible for drain disposal. However, you must first consult and comply with your institution's specific policies and local wastewater authority regulations. [13] Flush the drain with copious amounts of water.[13]
-
Documentation : Record the neutralization event in a laboratory waste treatment log.[13]
For bulk quantities or waste contaminated with other hazardous materials, on-site treatment is not appropriate. The only acceptable method is disposal via a licensed professional waste management service.[3][14] This ensures compliance with all EPA and Department of Transportation (DOT) regulations.[18]
Causality : RCRA regulations mandate stringent tracking and handling for hazardous waste to protect human health and the environment.[19] Licensed disposal companies are equipped to handle, transport, and dispose of these materials safely and legally.[12]
Step-by-Step Procedure:
-
Container Management : Ensure the waste is stored in a chemically compatible, sealed, and leak-proof container.[20][21] Do not overfill containers.[20]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[22] The label should also list any other contaminants and indicate the primary hazards (e.g., "Corrosive," "Irritant").
-
Segregation and Storage : Store the waste container in a designated satellite accumulation area.[11] Ensure it is segregated from incompatible materials, such as bases or reactive chemicals.[20][21]
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Manifesting : Ensure that a hazardous waste manifest is completed for the off-site transport of the waste.[14] This document tracks the waste from your facility to its final disposal site, which is a key component of the "cradle-to-grave" system.[12]
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Laboratory Safety Guidance . Source: Occupational Safety and Health Administration (OSHA). [Link]
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MSDS of this compound . Source: Capot Chemical. [Link]
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Acid Waste Neutralisation (AWN) Treatment System . Source: BW Water. [Link]
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Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for 6-Methylpyridazine-3-carboxylic Acid
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the compounds we handle are often as novel as the therapies we aim to create. 6-Methylpyridazine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, is one such molecule where a comprehensive toxicological profile is not yet fully established. This guide, authored from the perspective of a Senior Application Scientist, provides a robust framework for the safe handling of this compound, emphasizing a proactive and cautious approach to personal protective equipment (PPE). Our directive is clear: to build a culture of safety that extends beyond the product, ensuring the well-being of the innovators who work with it.
Hazard Assessment: Understanding the Knowns and Unknowns
The available safety data for this compound necessitates a conservative approach to handling. While a complete toxicological profile is not available, existing data from various suppliers and databases paint a consistent picture of the primary hazards.
A Safety Data Sheet (SDS) from Capot Chemical, though dated, indicates that the chemical and toxicological properties have not been thoroughly investigated, a common scenario for research chemicals.[1] More recent classifications provide greater clarity. Echemi classifies the compound as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Furthermore, Sigma-Aldrich designates it as Acutely Toxic 3 Oral, signifying a significant hazard if ingested.[2] Safety data for structurally similar pyridazine and carboxylic acid derivatives consistently corroborate the potential for skin, eye, and respiratory irritation.[3][4][5]
Given these knowns, and the potential for unknown long-term effects, a rigorous PPE protocol is not just recommended, but essential.
The Core Ensemble: Your Non-Negotiable PPE
For any procedure involving this compound, from simple weighing to complex reactions, the following PPE constitutes the mandatory minimum.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles | Protects against splashes of solutions and fine dust particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5 mil thickness) | Nitrile gloves offer good resistance to a range of chemicals, including weak acids.[6][7] Given the lack of specific breakthrough data for this compound, frequent changes are crucial. |
| Body Protection | Long-sleeved laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Escalation of Protection: Adapting to the Task at Hand
The nature of the experimental work dictates the necessary level of protection. The following workflow provides a logical progression for PPE selection based on the potential for exposure.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
